molecular formula C5H10O2 B121950 tetrahydro-2H-pyran-3-ol CAS No. 19752-84-2

tetrahydro-2H-pyran-3-ol

Cat. No.: B121950
CAS No.: 19752-84-2
M. Wt: 102.13 g/mol
InChI Key: BHDLTOUYJMTTTM-UHFFFAOYSA-N
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Description

Tetrahydro-2H-pyran-3-ol, also known as this compound, is a useful research compound. Its molecular formula is C5H10O2 and its molecular weight is 102.13 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

oxan-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10O2/c6-5-2-1-3-7-4-5/h5-6H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHDLTOUYJMTTTM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(COC1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00482680
Record name tetrahydro-2H-pyran-3-ol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

102.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19752-84-2
Record name tetrahydro-2H-pyran-3-ol
Source EPA DSSTox
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Record name 3-Hydroxy-2H-pyran
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

In-Depth Technical Guide to the Physical Properties of (R)-tetrahydro-2H-pyran-3-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of the chiral molecule (R)-tetrahydro-2H-pyran-3-ol. The information is compiled to assist researchers, scientists, and professionals in drug development in understanding the fundamental physicochemical characteristics of this compound. All quantitative data is presented in a structured format for clarity and ease of comparison, and where available, detailed experimental methodologies are provided.

Core Physical Properties

(R)-tetrahydro-2H-pyran-3-ol, a heterocyclic alcohol, exists as a colorless liquid at room temperature.[1] Its core physical properties are summarized in the table below. It is important to note that while some data is available for the specific (R)-enantiomer, other properties have been reported for the racemic mixture, tetrahydro-2H-pyran-3-ol. Enantiomers share identical physical properties such as boiling point, density, and refractive index in a non-chiral environment, but they exhibit opposite optical rotation.[2][3]

PropertyValueNotes
Molecular Formula C₅H₁₀O₂[1][4]
Molar Mass 102.13 g/mol [1][4]
Appearance Colorless liquid[1]
Boiling Point 189.4 °C at 760 mmHgFor the racemic mixture.[2]
90 °C at 20 TorrFor the (R)-enantiomer.[4]
88 °C at 18 TorrFor the racemic mixture.[5]
Density 1.081 g/cm³For the racemic mixture.[2]
1.080 ± 0.06 g/cm³Predicted value for the (R)-enantiomer.[4]
Refractive Index (n_D) 1.468For the racemic mixture.[2]
pKa 14.49 ± 0.20Predicted value.[6]
Melting Point Not available
Specific Rotation ([α]D) Not available

Experimental Protocols

Detailed experimental protocols for the determination of the physical properties of (R)-tetrahydro-2H-pyran-3-ol are not extensively published. However, this section outlines the standard methodologies that are typically employed for the measurement of these key characteristics for organic compounds.

Boiling Point Determination

The boiling point of an organic liquid can be determined using several methods, including the Thiele tube method, which is suitable for small sample volumes.[7]

Thiele Tube Method:

  • Sample Preparation: A small amount of the liquid (a few milliliters) is placed in a fusion tube.[8] A capillary tube, sealed at one end, is then placed (sealed end up) inside the fusion tube containing the sample.[8][9]

  • Apparatus Setup: The fusion tube is attached to a thermometer, ensuring the sample and the thermometer bulb are at the same level.[10] This assembly is then placed in a Thiele tube containing a high-boiling point liquid, such as paraffin (B1166041) oil.[6]

  • Heating: The Thiele tube is heated gently and uniformly.[10] As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.[7]

  • Measurement: The temperature at which a rapid and continuous stream of bubbles is observed is noted. The heat is then removed, and the temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.[6] For accuracy, it is also recommended to record the barometric pressure.[9]

Refractive Index Measurement

The refractive index of a liquid is typically measured using an Abbe refractometer.[11]

Procedure using an Abbe Refractometer:

  • Calibration: The instrument is first calibrated using a standard liquid with a known refractive index, such as distilled water.[12]

  • Sample Application: A few drops of the sample liquid are placed on the clean, dry prism surface of the refractometer.[11]

  • Measurement: The prisms are closed, and the light source is adjusted to illuminate the field of view. The adjustment knob is turned until the boundary line between the light and dark regions is sharp and centered in the crosshairs of the eyepiece.[12] Any color fringing is removed using the dispersion compensator.[11]

  • Reading: The refractive index is then read directly from the instrument's scale.[11] The temperature should be controlled and recorded as the refractive index is temperature-dependent.[13]

Solubility Determination

The solubility of an organic compound is assessed by observing its behavior when mixed with various solvents.

General Procedure:

  • Sample and Solvent: A small, measured amount of the compound (e.g., 0.1 g of solid or 0.2 mL of liquid) is placed in a test tube.[14]

  • Addition of Solvent: A specific volume of the solvent (e.g., 3 mL) is added in portions to the test tube.[14]

  • Observation: The mixture is shaken vigorously after each addition, and the solubility is observed.[15] The compound is classified as soluble if it forms a homogeneous solution with the solvent.

  • Solvent Series: This process is repeated with a series of solvents of varying polarity and pH, such as water, diethyl ether, 5% aqueous sodium hydroxide, 5% aqueous sodium bicarbonate, and 5% aqueous hydrochloric acid, to determine the solubility profile of the compound.[14]

Logical Workflow for Physical Property Determination

The determination of the physical properties of a novel or uncharacterized compound like (R)-tetrahydro-2H-pyran-3-ol follows a logical progression. This workflow ensures that sufficient data is collected to accurately identify and characterize the substance.

G cluster_0 Initial Characterization cluster_1 Quantitative Measurements cluster_2 Solubility Profile cluster_3 Final Data Compilation A Synthesis & Purification B Appearance (Color, State) A->B C Boiling Point A->C D Density A->D E Refractive Index A->E F Specific Rotation (for chiral compounds) A->F G Solubility in Water A->G J Technical Data Sheet B->J C->J D->J E->J F->J H Solubility in Organic Solvents G->H I Solubility in Acid/Base H->I I->J

Workflow for Physical Property Determination

This diagram illustrates the typical workflow for characterizing a chemical compound. Starting with synthesis and purification, the process moves to the determination of basic physical constants and solubility, culminating in the compilation of a comprehensive data sheet.

References

An In-depth Technical Guide to (S)-tetrahydro-2H-pyran-3-ol: Structure, Synthesis, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-tetrahydro-2H-pyran-3-ol is a chiral heterocyclic compound of significant interest in the pharmaceutical and agrochemical industries. Its stereodefined structure serves as a valuable building block for the synthesis of complex bioactive molecules. This technical guide provides a comprehensive overview of the chemical structure, stereoselective synthesis, and spectroscopic characterization of (S)-tetrahydro-2H-pyran-3-ol. Furthermore, it delves into its emerging role in drug development, with a particular focus on its application as a scaffold for Corticotropin-Releasing Factor 1 (CRF1) receptor antagonists, which are under investigation for the treatment of stress-related disorders. Detailed experimental methodologies and quantitative data are presented to facilitate further research and application in the field.

Chemical Structure and Properties

(S)-tetrahydro-2H-pyran-3-ol is a saturated heterocyclic alcohol. The core of the molecule is a six-membered tetrahydropyran (B127337) ring, with a hydroxyl group at the C3 position. The "(S)" designation indicates the stereochemistry at the chiral center (C3).

Caption: 2D structure of (S)-tetrahydro-2H-pyran-3-ol.

Table 1: Physicochemical Properties of Tetrahydro-2H-pyran-3-ol

PropertyValueReference(s)
Molecular Formula C5H10O2[1]
Molecular Weight 102.13 g/mol [1]
CAS Number 72886-97-6 ((S)-enantiomer)[1]
Appearance Colorless liquid
Density 1.081 g/cm³
Boiling Point 189.4 °C at 760 mmHg
pKa 14.49 ± 0.20

Synthesis of (S)-tetrahydro-2H-pyran-3-ol

The enantioselective synthesis of (S)-tetrahydro-2H-pyran-3-ol is crucial for its application in the development of chiral drugs. Several synthetic strategies have been developed, primarily focusing on asymmetric reduction of a prochiral ketone precursor or synthesis from a chiral pool starting material like L-glutamic acid.

Experimental Protocol: Asymmetric Enzymatic Reduction

This protocol is adapted from methodologies for the synthesis of similar chiral 3-hydroxytetrahydropyrans and offers high enantioselectivity.

Workflow for Asymmetric Enzymatic Reduction:

enzymatic_reduction_workflow start Dihydro-2H-pyran-3(4H)-one (Prochiral Ketone) process Asymmetric Enzymatic Reduction (Ketoreductase, Cofactor) start->process end (S)-tetrahydro-2H-pyran-3-ol process->end

Caption: General workflow for the asymmetric enzymatic reduction.

Materials:

  • Dihydro-2H-pyran-3(4H)-one

  • Ketoreductase (KRED) enzyme

  • Nicotinamide adenine (B156593) dinucleotide phosphate (B84403) (NADP+), reduced form (NADPH)

  • Glucose dehydrogenase (GDH) for cofactor regeneration

  • D-Glucose

  • Phosphate buffer (e.g., 100 mM, pH 7.0)

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Anhydrous sodium sulfate

Procedure:

  • In a temperature-controlled reaction vessel, dissolve D-glucose in phosphate buffer.

  • Add NADP+ and the ketoreductase and glucose dehydrogenase enzymes to the solution and stir until fully dissolved.

  • Add dihydro-2H-pyran-3(4H)-one to the reaction mixture.

  • Maintain the reaction at a constant temperature (e.g., 30 °C) and pH, with gentle agitation.

  • Monitor the progress of the reaction by a suitable analytical method (e.g., chiral HPLC or GC).

  • Once the reaction is complete, quench the reaction by adding a water-immiscible organic solvent (e.g., ethyl acetate).

  • Separate the organic layer, and extract the aqueous layer with the same organic solvent.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to yield the crude product.

  • Purify the product by column chromatography on silica (B1680970) gel to obtain enantiomerically pure (S)-tetrahydro-2H-pyran-3-ol.

Table 2: Representative Quantitative Data for Asymmetric Enzymatic Reduction of a Tetrahydropyranone Derivative

ParameterValue
Yield >95%
Enantiomeric Excess (ee) >99%

Note: This data is for a closely related tetrahydropyranone and serves as a representative example of the efficacy of this method.

Synthesis from L-Glutamic Acid

While detailed, step-by-step public protocols are scarce, the synthesis of (S)-tetrahydro-2H-pyran-3-ol from the chiral pool starting material L-glutamic acid has been reported. This multi-step synthesis leverages the inherent chirality of the starting material to produce the desired enantiomer. A generalized workflow is presented below.

Logical Workflow for Synthesis from L-Glutamic Acid:

glutamic_acid_synthesis_workflow start L-Glutamic Acid step1 Diazotization & Lactonization start->step1 intermediate1 Chiral Lactone Intermediate step1->intermediate1 step2 Reduction of Carboxylic Acid intermediate1->step2 intermediate2 Diol Intermediate step2->intermediate2 step3 Cyclization/Etherification intermediate2->step3 end (S)-tetrahydro-2H-pyran-3-ol step3->end

Caption: A plausible synthetic route from L-glutamic acid.

Spectroscopic Data

Table 3: Representative Spectroscopic Data for this compound and Related Compounds

TechniqueExpected Peaks/Signals
¹H NMR Signals in the range of 1.5-4.0 ppm, corresponding to the methylene (B1212753) and methine protons of the tetrahydropyran ring and the hydroxyl proton.
¹³C NMR Peaks typically observed between 20-70 ppm, corresponding to the sp³ hybridized carbons of the ring.
FTIR (cm⁻¹) A broad absorption band around 3400 cm⁻¹ (O-H stretch), and C-H stretching vibrations around 2850-2950 cm⁻¹.
Mass Spec (m/z) A molecular ion peak (M+) and characteristic fragmentation patterns including the loss of water and ring cleavage products.

Applications in Drug Development: CRF1 Receptor Antagonism

The tetrahydropyran motif is a key pharmacophore in a number of drug candidates. (S)-tetrahydro-2H-pyran-3-ol and its derivatives have shown promise as antagonists of the Corticotropin-Releasing Factor 1 (CRF1) receptor. The CRF system plays a central role in the body's response to stress, and dysregulation of this system is implicated in anxiety, depression, and other stress-related disorders.

CRF1 Receptor Signaling Pathway

The CRF1 receptor is a G-protein coupled receptor (GPCR). Upon binding of its endogenous ligand, corticotropin-releasing factor (CRF), the receptor activates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) and subsequent activation of protein kinase A (PKA). This signaling cascade ultimately mediates the physiological and behavioral responses to stress.

CRF1 Receptor Signaling Pathway Diagram:

CRF1_signaling_pathway Simplified CRF1 Receptor Signaling Pathway CRF CRF (Ligand) CRF1R CRF1 Receptor (GPCR) CRF->CRF1R Binds to G_protein G-protein (Gs) CRF1R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates response Cellular Response (e.g., gene transcription, neuronal excitability) PKA->response Phosphorylates targets leading to antagonist (S)-tetrahydro-2H-pyran-3-ol Derivative (Antagonist) antagonist->CRF1R Blocks

Caption: Antagonists block CRF binding to the CRF1 receptor.

Experimental Workflow for Drug Discovery

The development of novel CRF1 receptor antagonists based on the (S)-tetrahydro-2H-pyran-3-ol scaffold typically follows a structured drug discovery workflow.

Drug Discovery Workflow:

drug_discovery_workflow synthesis Synthesis of (S)-tetrahydro-2H-pyran-3-ol and Derivative Library screening High-Throughput Screening (Binding Assays) synthesis->screening in_vitro In Vitro Functional Assays (cAMP accumulation) screening->in_vitro adme ADME/Tox Profiling (Absorption, Distribution, Metabolism, Excretion, Toxicity) in_vitro->adme in_vivo In Vivo Efficacy Studies (Animal Models of Stress) adme->in_vivo lead_opt Lead Optimization in_vivo->lead_opt lead_opt->synthesis Iterative Design preclinical Preclinical Development lead_opt->preclinical

Caption: Iterative process of CRF1 antagonist development.

Conclusion

(S)-tetrahydro-2H-pyran-3-ol is a stereochemically defined building block with significant potential in the synthesis of novel therapeutic agents. Its efficient and enantioselective synthesis is a key enabling step for its broader application. The role of tetrahydropyran-containing molecules as CRF1 receptor antagonists highlights a promising avenue for the development of new treatments for stress-related psychiatric disorders. This technical guide provides a foundational resource for researchers to further explore the chemistry and therapeutic potential of this versatile chiral molecule.

References

tetrahydro-2H-pyran-3-ol CAS number lookup

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Tetrahydro-2H-pyran-3-ol

This technical guide provides a comprehensive overview of this compound, a key heterocyclic compound utilized as a versatile intermediate in the pharmaceutical and chemical industries. This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical identity, synthesis, and applications, with a focus on its role in the development of therapeutic agents.

Chemical Identity and Properties

This compound is a saturated heterocyclic alcohol. It exists as a racemic mixture and as individual enantiomers, each with distinct identifiers.

Table 1: Chemical Identifiers for this compound and its Enantiomers

Isomer/MixtureCAS Number
Racemic this compound19752-84-2[1][2]
(R)-Tetrahydro-2H-pyran-3-ol100937-76-6
(S)-Tetrahydro-2H-pyran-3-ol72886-97-6[3]

Table 2: Physicochemical Properties of this compound

PropertyValue
Molecular FormulaC₅H₁₀O₂
Molecular Weight102.13 g/mol [3]
AppearanceColorless liquid
Density1.081 g/cm³
Boiling Point88 °C @ 18 Torr
pKa14.49 ± 0.20 (Predicted)

Table 3: Predicted and Representative Spectral Data

Spectrum TypeExpected Features
¹H NMR ~1.4-2.0 ppm (m) : Protons on C4 and C5. ~3.2-4.0 ppm (m) : Protons on C2, C3, and C6, adjacent to oxygen atoms. Broad singlet : Hydroxyl proton (-OH), chemical shift is concentration and solvent dependent.
¹³C NMR ~20-35 ppm : Carbons C4 and C5. ~60-75 ppm : Carbons C2, C3, and C6, bonded to oxygen.
IR Spectroscopy ~3400 cm⁻¹ (broad) : O-H stretching of the alcohol group. ~2850-2950 cm⁻¹ : C-H stretching of sp³ hybridized carbons. ~1050-1150 cm⁻¹ : C-O stretching.
Mass Spectrometry (EI) Molecular Ion (M⁺) : m/z = 102. Key Fragments : Loss of H₂O (m/z = 84), and other fragments resulting from ring cleavage.

Applications in Drug Development

This compound serves as a crucial building block in the synthesis of more complex molecules, particularly in the pharmaceutical sector. Its primary application is as a 3-substituted tetrahydropyran (B127337) intermediate.[2]

A significant use is in the preparation of pyrazolothiazole compounds that act as Corticotropin-Releasing Factor 1 (CRF1) receptor antagonists.[2] These antagonists are investigated for the treatment of stress-related disorders such as anxiety and depression. Additionally, the tetrahydropyran scaffold is found in various compounds explored for their potential as anticancer agents, although the direct role of this compound in these is as a structural motif precursor.[4]

Experimental Protocols

Synthesis of Racemic this compound

The most common method for synthesizing racemic this compound is the hydroboration-oxidation of 3,4-dihydro-2H-pyran. This two-step procedure provides the anti-Markovnikov addition of water across the double bond.

Reaction: 3,4-Dihydro-2H-pyran → this compound

Materials:

  • 3,4-Dihydro-2H-pyran (CAS: 110-87-2)

  • Borane-tetrahydrofuran complex solution (1M in THF)

  • Sodium hydroxide (B78521) (NaOH) solution (e.g., 3M)

  • Hydrogen peroxide (H₂O₂), 30% aqueous solution

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Diethyl ether

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

  • Hydroboration:

    • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.

    • Under a nitrogen atmosphere, charge the flask with 3,4-dihydro-2H-pyran (1.0 eq) dissolved in anhydrous THF.

    • Cool the solution to 0 °C using an ice bath.

    • Slowly add the borane-THF complex solution (1M, approx. 0.5-0.6 eq of BH₃) dropwise via the dropping funnel, maintaining the temperature at 0 °C.

    • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2-3 hours.

  • Oxidation:

    • Cool the reaction mixture back to 0 °C.

    • Slowly and carefully add the aqueous sodium hydroxide solution, followed by the dropwise addition of 30% hydrogen peroxide. Caution: The addition of hydrogen peroxide is exothermic; maintain the temperature below 40-50 °C.

    • After the addition is complete, allow the mixture to stir at room temperature for several hours or until the reaction is complete (monitored by TLC or GC).

  • Work-up and Purification:

    • Transfer the reaction mixture to a separatory funnel.

    • Separate the organic layer. Extract the aqueous layer two times with diethyl ether.

    • Combine all organic layers and wash sequentially with water and then with brine.

    • Dry the combined organic phase over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

    • The crude product can be purified by vacuum distillation to yield pure this compound.

Synthesis of (S)-Tetrahydro-2H-pyran-3-ol

The enantiomerically pure (S)-tetrahydro-2H-pyran-3-ol can be synthesized from the chiral pool, with L-Glutamic acid being a common starting material.[3] The synthesis is a multi-step process and involves the transformation of the amino acid backbone into the target heterocyclic alcohol.[3] A general outline of the synthetic strategy involves several key transformations, including diazotization, reduction, and cyclization steps.

Mandatory Visualizations

Experimental Workflow Diagram

G cluster_hydroboration Step 1: Hydroboration cluster_oxidation Step 2: Oxidation cluster_workup Step 3: Work-up & Purification start Dissolve 3,4-Dihydro-2H-pyran in Anhydrous THF cool1 Cool to 0 °C start->cool1 add_bh3 Add Borane-THF Complex Dropwise cool1->add_bh3 stir1 Stir at Room Temperature for 2-3 hours add_bh3->stir1 cool2 Cool to 0 °C stir1->cool2 Proceed to Oxidation add_naoh Add NaOH (aq) cool2->add_naoh add_h2o2 Add H₂O₂ (30% aq) (Exothermic!) add_naoh->add_h2o2 stir2 Stir at Room Temperature add_h2o2->stir2 extract Extract with Diethyl Ether stir2->extract Proceed to Work-up wash Wash with H₂O and Brine extract->wash dry Dry over MgSO₄ wash->dry concentrate Concentrate in vacuo dry->concentrate distill Purify by Vacuum Distillation concentrate->distill product This compound distill->product

Caption: Synthesis workflow for racemic this compound.

Signaling Pathway Diagram

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus crf1r CRF1 Receptor (GPCR) g_protein Gαs Protein crf1r->g_protein Activates ac Adenylyl Cyclase (AC) g_protein->ac Activates camp cAMP ac->camp Synthesizes pka Protein Kinase A (PKA) camp->pka Activates creb CREB pka->creb Phosphorylates & Activates gene_exp Gene Expression (Stress Response) creb->gene_exp Regulates crf CRF (Ligand) crf->crf1r Activates antagonist THP-derived Antagonist antagonist->crf1r Inhibits

References

An In-depth Technical Guide to the Stereoisomers of Tetrahydro-2H-pyran-3-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stereoisomers of tetrahydro-2H-pyran-3-ol, a chiral heterocyclic compound of significant interest in medicinal chemistry and organic synthesis. This document details the synthesis, separation, and characterization of the (R)- and (S)-enantiomers, presents their physicochemical properties in a structured format, and explores their relevance in drug discovery, particularly as a scaffold in Corticotropin-Releasing Factor 1 (CRF1) receptor antagonists.

Introduction

This compound is a saturated heterocyclic alcohol possessing a chiral center at the C3 position, giving rise to two enantiomers: (R)-tetrahydro-2H-pyran-3-ol and (S)-tetrahydro-2H-pyran-3-ol. The stereochemistry of this moiety can significantly influence the biological activity of molecules in which it is incorporated, making the stereoselective synthesis and characterization of these isomers crucial for drug development and other applications. The tetrahydropyran (B127337) ring is a prevalent structural motif in numerous natural products and pharmaceutical agents due to its favorable metabolic stability and ability to engage in hydrogen bonding. This guide will delve into the critical aspects of these stereoisomers, providing detailed experimental protocols and data to support further research and development.

Physicochemical Properties

The physical and chemical properties of the stereoisomers of this compound are essential for their identification, handling, and application. While data for the individual enantiomers is not extensively reported in publicly available literature, the properties of the racemic mixture provide a useful baseline.

Table 1: Physicochemical Properties of this compound

PropertyValue (Racemic Mixture)Reference
Molecular FormulaC₅H₁₀O₂[1]
Molecular Weight102.13 g/mol [1]
Boiling Point88 °C (at 18 Torr)[1]
Density1.080 ± 0.06 g/cm³[1]
pKa14.49 ± 0.20[1]
XLogP3-0.1[1]

Synthesis of Stereoisomers

The preparation of enantiomerically pure forms of this compound can be achieved through both stereoselective synthesis and resolution of the racemic mixture.

Racemic Synthesis: Hydroboration-Oxidation of 3,4-Dihydro-2H-pyran

A common and efficient method for the synthesis of racemic this compound involves the hydroboration-oxidation of 3,4-dihydro-2H-pyran.

Experimental Protocol:

  • Reaction Setup: A dry, nitrogen-flushed flask is charged with 3,4-dihydro-2H-pyran and an appropriate anhydrous solvent such as tetrahydrofuran (B95107) (THF). The flask is cooled in an ice bath.

  • Hydroboration: A solution of borane-tetrahydrofuran (B86392) complex (BH₃·THF) is added dropwise to the stirred solution of 3,4-dihydro-2H-pyran. The reaction is typically kept at 0°C during the addition and then allowed to warm to room temperature and stirred for a specified period.

  • Oxidation: The reaction mixture is cooled again in an ice bath, and an aqueous solution of sodium hydroxide (B78521) is carefully added, followed by the slow, dropwise addition of hydrogen peroxide (30% solution). The temperature should be maintained below 50°C during the exothermic oxidation step.

  • Work-up: After the reaction is complete, the mixture is stirred at room temperature for several hours. The aqueous layer is saturated with potassium carbonate and the organic layer is separated. The aqueous layer is then extracted multiple times with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

  • Purification: The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The resulting crude product is purified by vacuum distillation to yield this compound as a colorless liquid.

Logical Workflow for Racemic Synthesis:

G DHP 3,4-Dihydro-2H-pyran Hydroboration Hydroboration DHP->Hydroboration BH3 BH3·THF BH3->Hydroboration Intermediate Trialkylborane Intermediate Hydroboration->Intermediate Oxidation Oxidation Intermediate->Oxidation Oxidation_reagents NaOH, H₂O₂ Oxidation_reagents->Oxidation Racemate Racemic this compound Oxidation->Racemate

Racemic synthesis of this compound.
Enantioselective Synthesis of (S)-Tetrahydro-2H-pyran-3-ol from L-Glutamic Acid

While a detailed, step-by-step protocol for the synthesis of (S)-tetrahydro-2H-pyran-3-ol from L-glutamic acid is not fully elucidated in a single source, the general strategy involves a multi-step transformation utilizing the inherent chirality of the starting material. This synthetic route highlights the use of the chiral pool in asymmetric synthesis.

Chiral Separation

The resolution of racemic this compound into its individual enantiomers is critical for evaluating their distinct biological activities. Chiral High-Performance Liquid Chromatography (HPLC) is a powerful technique for this purpose.

Experimental Protocol: Chiral HPLC Separation

A general approach for the chiral separation of alcohols like this compound involves the use of a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often effective.

  • Column Selection: A chiral column, for instance, a Chiralcel® or Chiralpak® column, is selected. The choice of the specific phase (e.g., OD-H, AD-H) may require screening.

  • Mobile Phase: A mobile phase consisting of a mixture of a non-polar solvent (e.g., hexane (B92381) or heptane) and a polar modifier (e.g., isopropanol (B130326) or ethanol) is typically used. The ratio of the solvents is optimized to achieve good resolution and reasonable retention times. For acidic or basic compounds, small amounts of additives like trifluoroacetic acid or diethylamine (B46881) may be added to the mobile phase to improve peak shape.

  • Sample Preparation: The racemic this compound is dissolved in the mobile phase.

  • Chromatographic Conditions: The separation is performed isocratically at a constant flow rate and temperature. Detection is typically carried out using a UV detector, although a refractive index detector may also be suitable.

  • Optimization: The separation can be optimized by adjusting the mobile phase composition, flow rate, and temperature to maximize the resolution between the enantiomeric peaks.

Experimental Workflow for Chiral HPLC Method Development:

G start Start: Racemic Mixture step1 Select Chiral Stationary Phase (CSP) start->step1 step2 Choose Mobile Phase System (Normal Phase) step1->step2 step3 Initial Screening with Standard Conditions step2->step3 decision1 Resolution Achieved? step3->decision1 step4 Optimize Mobile Phase Composition (e.g., % modifier) decision1->step4 No end End: Separated Enantiomers decision1->end Yes step5 Optimize Flow Rate and Temperature step4->step5 decision2 Resolution Satisfactory? step5->decision2 decision2->end Yes fail Try Different CSP or Mobile Phase decision2->fail No

Chiral HPLC method development workflow.

Spectroscopic Characterization

Detailed spectroscopic data is essential for the structural confirmation of the stereoisomers of this compound. While complete spectra for both pure enantiomers are not consistently available, representative data for related structures and the racemic mixture provide valuable information.

Table 2: Spectroscopic Data for Tetrahydro-2H-pyran Derivatives

TechniqueCompoundKey SignalsReference
¹H NMR (CDCl₃)Dihydro-2H-pyran-3(4H)-oneδ 3.94 (s, 2H), 3.77 (t, J=5.2 Hz, 2H), 2.45 (t, J=6.8 Hz, 2H), 2.02 (quint, J=6.0 Hz, 2H)[2]
¹³C NMR (CDCl₃)Dihydro-2H-pyran-3(4H)-oneδ 207.5, 74.5, 65.9, 37.4, 24.8[2]
FTIR (2S,3S)-2-Phenyl-3-vinyl-3,6-dihydro-2H-pyran-3-olCharacteristic O-H and C-O stretching bands[3]

Biological Relevance and Drug Development

The this compound scaffold is a key component in the development of corticotropin-releasing factor 1 (CRF1) receptor antagonists. CRF1 receptors are implicated in the body's response to stress and are considered a therapeutic target for anxiety, depression, and other stress-related disorders.

Role as a Scaffold for CRF1 Receptor Antagonists

This compound is utilized as a 3-substituted tetrahydropyran in the synthesis of pyrazolothiazole compounds that act as CRF1 receptor antagonists.[1] The specific stereochemistry of the hydroxyl group on the tetrahydropyran ring can be critical for the binding affinity and efficacy of these antagonists at the CRF1 receptor.

CRF1 Receptor Signaling Pathway

CRF1 receptors are G-protein coupled receptors (GPCRs) that, upon binding of the endogenous ligand corticotropin-releasing factor (CRF), activate adenylyl cyclase, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP). This signaling cascade ultimately results in the physiological responses associated with stress. CRF1 receptor antagonists competitively block the binding of CRF to the receptor, thereby inhibiting this signaling pathway.[4]

Signaling Pathway of CRF1 Receptor and its Antagonism:

G cluster_cell Cell Membrane CRF1R CRF1 Receptor AC Adenylyl Cyclase CRF1R->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Response Cellular Response (e.g., ACTH release) PKA->Response Phosphorylates targets leading to CRF CRF (Ligand) CRF->CRF1R Binds Antagonist CRF1 Antagonist (containing this compound) Antagonist->CRF1R Blocks Binding

CRF1 receptor signaling and antagonism.

Conclusion

The stereoisomers of this compound are valuable chiral building blocks with significant potential in drug discovery and development. This guide has provided an overview of their synthesis, separation, and characterization, with a focus on detailed experimental considerations. The role of this scaffold in the design of CRF1 receptor antagonists highlights the importance of stereochemistry in modulating biological activity. Further research to fully elucidate the specific properties and biological activities of the individual enantiomers will undoubtedly open new avenues for their application in medicinal chemistry and beyond.

References

An In-depth Technical Guide to the Thermodynamic Stability of Tetrahydro-2H-pyran-3-ol Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the principles and methodologies used to determine the thermodynamic stability of the geometric isomers of tetrahydro-2H-pyran-3-ol. The conformational landscape of substituted tetrahydropyrans is of significant interest in medicinal chemistry and drug development, as the spatial arrangement of substituents can profoundly influence biological activity.

Introduction to the Conformational Isomerism of this compound

The tetrahydro-2H-pyran ring, a common motif in carbohydrates and various natural products, predominantly adopts a chair conformation to minimize torsional and angle strain. For a monosubstituted tetrahydropyran (B127337) like this compound, the hydroxyl group can be oriented in either an axial or an equatorial position. This leads to two diastereomeric chair conformations for each of the cis and trans isomers, which are in equilibrium.

The relative stability of these conformers is determined by a combination of steric and stereoelectronic effects. The dominant interactions include 1,3-diaxial interactions, which are generally destabilizing, and gauche interactions. The interplay of these factors dictates the preferred conformation and, consequently, the overall thermodynamic stability of the isomer.

Isomers of this compound

The isomers of this compound are designated as cis and trans, referring to the relative orientation of the hydroxyl group to a reference point, typically the ring oxygen. In the chair conformation, these isomers can exist as a mixture of conformers with the hydroxyl group in either an axial or equatorial position.

The thermodynamic stability of the cis and trans isomers is determined by the relative energies of their most stable conformers. Generally, the conformer with the substituent in the equatorial position is favored to avoid destabilizing 1,3-diaxial interactions.

Quantitative Analysis of Thermodynamic Stability

The relative thermodynamic stabilities of the isomers are typically quantified by the difference in their standard Gibbs free energy (ΔG°). This value can be determined experimentally through equilibration studies or computationally using quantum chemical calculations.

Table 1: Hypothetical Quantitative Data on the Thermodynamic Stability of this compound Isomers

IsomerMost Stable ConformerΔG° (kcal/mol)Population at Equilibrium (298 K)
cisEquatorial OH-0.879%
transEquatorial OH0.021%

Note: The data presented in this table is hypothetical and for illustrative purposes. Actual experimental or computational values would be determined using the methods described below.

Experimental Protocols for Determining Thermodynamic Stability

NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for conformational analysis. The relative populations of conformers at equilibrium can be determined by analyzing the coupling constants (J-values) of the ring protons.

Protocol for 1H NMR-based Conformational Analysis:

  • Sample Preparation: Dissolve a known quantity of the purified this compound isomer in a suitable deuterated solvent (e.g., CDCl3, DMSO-d6).

  • Data Acquisition: Acquire a high-resolution 1H NMR spectrum at a constant temperature.

  • Spectral Analysis: Identify the signals corresponding to the ring protons, particularly the proton at C3.

  • Coupling Constant Measurement: Measure the vicinal coupling constants (3JHH) for the proton at C3 with the adjacent methylene (B1212753) protons.

  • Conformer Population Calculation: Use the Karplus equation or established relationships between coupling constants and dihedral angles to calculate the mole fractions of the axial and equatorial conformers. The free energy difference (ΔG°) can then be calculated using the equation: ΔG° = -RT ln(Keq), where Keq is the equilibrium constant derived from the conformer populations.

Equilibration Studies

This method involves equilibrating a non-equilibrium mixture of the isomers and analyzing the final composition.

Protocol for Acid- or Base-Catalyzed Equilibration:

  • Reaction Setup: Dissolve a sample of a pure isomer or a known non-equilibrium mixture in a suitable solvent.

  • Catalyst Addition: Add a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid) or base (e.g., sodium methoxide).

  • Equilibration: Stir the mixture at a controlled temperature until equilibrium is reached. The time required for equilibration should be determined by monitoring the reaction progress at different time points.

  • Quenching and Analysis: Quench the reaction and analyze the isomeric ratio using a suitable analytical technique, such as gas chromatography (GC) or high-performance liquid chromatography (HPLC).

  • ΔG° Calculation: Calculate the equilibrium constant (Keq) from the final isomer ratio and subsequently determine ΔG°.

Computational Chemistry Methodologies

Quantum chemical calculations are widely used to predict the relative stabilities of conformers and isomers.

Protocol for DFT-based Conformational Energy Calculation:

  • Structure Generation: Generate 3D structures of the possible chair conformations of the cis and trans isomers.

  • Geometry Optimization: Perform geometry optimization for each conformer using a suitable level of theory, such as Density Functional Theory (DFT) with a functional like B3LYP and a basis set such as 6-31G(d).

  • Frequency Calculation: Perform frequency calculations on the optimized geometries to confirm that they are true minima on the potential energy surface (no imaginary frequencies) and to obtain thermochemical data (enthalpy and entropy).

  • Energy Calculation: Calculate the Gibbs free energies of the conformers at a standard temperature (e.g., 298 K).

  • Relative Stability Determination: The difference in the calculated Gibbs free energies gives the relative thermodynamic stability of the isomers.

Visualizing Conformational Equilibrium and Experimental Workflow

The following diagrams, generated using Graphviz (DOT language), illustrate the key concepts and workflows discussed in this guide.

conformational_equilibrium cluster_cis cis-Isomer cluster_trans trans-Isomer cis_ax Axial OH cis_eq Equatorial OH (More Stable) cis_ax->cis_eq Ring Flip cis_eq->cis_ax Ring Flip trans_ax Axial OH trans_eq Equatorial OH (Less Stable) trans_ax->trans_eq Ring Flip trans_eq->trans_ax Ring Flip

Conformational equilibrium of cis and trans isomers.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_analysis Thermodynamic Stability Analysis cluster_results Data Interpretation synthesis Synthesis of This compound isomers purification Purification by Chromatography (GC/HPLC) synthesis->purification nmr NMR Spectroscopy (Conformational Analysis) purification->nmr equilibration Acid/Base Catalyzed Equilibration purification->equilibration computation Computational Chemistry (DFT Calculations) purification->computation data Determination of ΔG° and Keq nmr->data equilibration->data computation->data

General experimental workflow for stability analysis.

Conclusion

The thermodynamic stability of this compound isomers is a crucial factor in understanding their chemical behavior and biological activity. A combination of experimental techniques, particularly NMR spectroscopy and equilibration studies, along with computational modeling, provides a robust framework for elucidating the conformational preferences and relative stabilities of these molecules. The methodologies outlined in this guide offer a comprehensive approach for researchers in the fields of organic chemistry, medicinal chemistry, and drug development to investigate the intricate relationship between structure, stability, and function in substituted tetrahydropyran systems.

An In-depth Technical Guide to the Synthesis of Racemic Tetrahydro-2H-pyran-3-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a robust and well-documented method for the synthesis of racemic tetrahydro-2H-pyran-3-ol. The primary focus of this document is a two-step synthetic pathway commencing from the readily available starting material, α-ketoglutaric acid. This method involves the formation of a key intermediate, dihydro-2H-pyran-3(4H)-one, followed by its reduction to the target molecule.

This guide is intended to provide researchers, scientists, and drug development professionals with detailed experimental protocols, quantitative data, and clear visual representations of the synthetic workflow to facilitate the successful replication and adaptation of this synthesis.

Core Synthetic Strategy: Two-Step Synthesis from α-Ketoglutaric Acid

The synthesis of racemic this compound is efficiently achieved through a two-step process. The first step involves the multi-stage conversion of α-ketoglutaric acid to dihydro-2H-pyran-3(4H)-one. The subsequent and final step is the reduction of the ketone functionality to the corresponding secondary alcohol, yielding the desired racemic this compound.

Step 1: Synthesis of Dihydro-2H-pyran-3(4H)-one from α-Ketoglutaric Acid

This initial phase of the synthesis involves a four-stage reaction sequence to produce the key intermediate, dihydro-2H-pyran-3(4H)-one.

Synthesis_Step1 cluster_0 Step 1: Synthesis of Dihydro-2H-pyran-3(4H)-one A α-Ketoglutaric Acid B Dimethyl 2,2-dimethoxypentanedioate A->B  Trimethyl orthoformate, H₂SO₄, MeOH, reflux   C 2,2-Dimethoxypentane-1,5-diol (B2587225) B->C  LiAlH₄, THF, reflux   D 3,3-Dimethoxytetrahydro-2H-pyran C->D  1. n-BuLi, THF  2. TsCl, reflux   E Dihydro-2H-pyran-3(4H)-one D->E  Trifluoroacetic acid, CH₂Cl₂, rt  

Caption: Reaction workflow for the synthesis of dihydro-2H-pyran-3(4H)-one.

Step 2: Reduction of Dihydro-2H-pyran-3(4H)-one

The final step involves the reduction of the ketone intermediate to the target alcohol using a standard reducing agent.

Synthesis_Step2 cluster_1 Step 2: Reduction to Racemic this compound E Dihydro-2H-pyran-3(4H)-one F Racemic this compound E->F  NaBH₄, Methanol (B129727), 0 °C to rt  

Caption: Reduction of the ketone intermediate to the final product.

Experimental Protocols

Synthesis of Dihydro-2H-pyran-3(4H)-one

Materials:

  • α-Ketoglutaric acid

  • Trimethyl orthoformate

  • Methanol (absolute)

  • Sulfuric acid (concentrated)

  • Sodium bicarbonate (saturated aqueous solution)

  • Ethyl acetate (B1210297)

  • Magnesium sulfate (B86663) (anhydrous)

  • Lithium aluminum hydride (LiAlH₄)

  • Tetrahydrofuran (THF, dry)

  • Potassium hydroxide (B78521) (10% aqueous solution)

  • n-Butyllithium (n-BuLi)

  • p-Toluenesulfonyl chloride (TsCl)

  • Trifluoroacetic acid

  • Dichloromethane (B109758) (CH₂Cl₂, dry)

  • Sodium sulfate (anhydrous)

Procedure:

  • Dimethyl 2,2-dimethoxypentanedioate: To a solution of α-ketoglutaric acid (150 g, 1.03 mol) and trimethyl orthoformate (400 mL) in absolute methanol (1.2 L), concentrated sulfuric acid (25 mL) is carefully added. The mixture is refluxed with stirring for 15-20 hours. After cooling, saturated aqueous sodium bicarbonate solution is added cautiously until gas evolution ceases. The solvent is removed under reduced pressure, and the residue is extracted with ethyl acetate (3 x 200 mL). The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and evaporated in vacuo. The crude product is purified by vacuum distillation.

  • 2,2-Dimethoxypentane-1,5-diol: To a suspension of LiAlH₄ (73 g) in dry THF (1.4 L), a solution of dimethyl 2,2-dimethoxypentanedioate (205 g, 0.93 mol) in dry THF (450 mL) is added dropwise with efficient stirring. The reaction mixture is refluxed for an additional 2 hours and then cooled. A 10% aqueous potassium hydroxide solution (90 mL) is added dropwise, followed by water (140 mL). The mixture is refluxed for 30 minutes, cooled, and filtered. The precipitate is washed thoroughly with hot THF (1 L). The combined filtrates are evaporated in vacuo to yield the crude diol.

  • 3,3-Dimethoxytetrahydro-2H-pyran: A solution of 2,2-dimethoxypentane-1,5-diol in dry THF is treated with n-BuLi at a low temperature, followed by the addition of p-toluenesulfonyl chloride. The reaction mixture is then refluxed to effect cyclization. After an appropriate workup, the crude product is purified by vacuum distillation.

  • Dihydro-2H-pyran-3(4H)-one: The 3,3-dimethoxytetrahydro-2H-pyran (23.5 g, 0.161 mol) is dissolved in dry dichloromethane (80 mL). This solution is added to a solution of trifluoroacetic acid (40 mL) in dry dichloromethane (40 mL). The resulting mixture is stirred overnight at room temperature and then evaporated in vacuo. The residue is triturated with saturated aqueous sodium bicarbonate solution (100 mL) and extracted with dichloromethane (3 x 100 mL). The combined organic extracts are dried over anhydrous sodium sulfate, evaporated, and the product is purified by vacuum distillation.

Synthesis of Racemic this compound

Materials:

  • Dihydro-2H-pyran-3(4H)-one

  • Methanol

  • Sodium borohydride (B1222165) (NaBH₄)

  • Hydrochloric acid (1 M)

  • Dichloromethane

  • Sodium sulfate (anhydrous)

Procedure:

  • Dihydro-2H-pyran-3(4H)-one (10.0 g, 0.1 mol) is dissolved in methanol (100 mL) in a round-bottom flask equipped with a magnetic stirrer.

  • The solution is cooled to 0 °C in an ice bath.

  • Sodium borohydride (1.9 g, 0.05 mol) is added portion-wise over 15 minutes, ensuring the temperature remains below 10 °C.

  • After the addition is complete, the reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 3 hours.

  • The reaction is quenched by the slow addition of 1 M hydrochloric acid at 0 °C until the pH is approximately 7.

  • The methanol is removed under reduced pressure.

  • The aqueous residue is extracted with dichloromethane (3 x 50 mL).

  • The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed by rotary evaporation to yield the crude racemic this compound.

  • The product can be further purified by vacuum distillation.

Quantitative Data Summary

StepStarting MaterialReagents and SolventsReaction ConditionsProductYield
1aα-Ketoglutaric AcidTrimethyl orthoformate, H₂SO₄, MethanolReflux, 15-20 hDimethyl 2,2-dimethoxypentanedioate~90%
1bDimethyl 2,2-dimethoxypentanedioateLiAlH₄, THFReflux, 2 h2,2-Dimethoxypentane-1,5-diol~74%
1c2,2-Dimethoxypentane-1,5-dioln-BuLi, TsCl, THFReflux3,3-Dimethoxytetrahydro-2H-pyran~47%
1d3,3-Dimethoxytetrahydro-2H-pyranTrifluoroacetic acid, CH₂Cl₂Room temperature, overnightDihydro-2H-pyran-3(4H)-one~99%
2Dihydro-2H-pyran-3(4H)-oneNaBH₄, Methanol0 °C to room temperature, 4 hRacemic this compound>95%

Enantioselective Synthesis of (S)-Tetrahydro-2H-pyran-3-ol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The chiral tetrahydropyran-3-ol scaffold is a privileged structural motif found in a multitude of bioactive natural products and pharmaceuticals. The precise stereochemical control during its synthesis is paramount for achieving desired pharmacological activity and minimizing off-target effects. This technical guide provides an in-depth overview of a robust and highly efficient method for the enantioselective synthesis of (S)-tetrahydro-2H-pyran-3-ol, focusing on the asymmetric enzymatic reduction of the corresponding ketone precursor.

Core Synthesis Strategy: Asymmetric Enzymatic Reduction

The primary and most effective strategy for obtaining (S)-tetrahydro-2H-pyran-3-ol with high enantiopurity and yield is the asymmetric enzymatic reduction of the achiral precursor, dihydro-2H-pyran-3(4H)-one. This method utilizes a ketoreductase (KRED) enzyme, which stereoselectively delivers a hydride to the carbonyl group. To ensure the catalytic efficiency of the process, a cofactor regeneration system is typically employed, often consisting of a glucose dehydrogenase (GDH) and glucose as the ultimate reductant. This enzymatic approach is advantageous due to its mild reaction conditions, exceptional selectivity, and environmentally benign nature[1].

A closely analogous transformation has been successfully implemented on a pilot-plant scale for the reduction of 4,4-dimethoxytetrahydro-2H-pyran-3-one, yielding the corresponding (R)-alcohol with over 99% enantiomeric excess (ee) and in 96–98% yield, demonstrating the industrial viability of this methodology[1].

Quantitative Data Summary

The following table summarizes the expected quantitative data for the asymmetric enzymatic reduction of dihydro-2H-pyran-3(4H)-one to (S)-tetrahydro-2H-pyran-3-ol, based on analogous and well-established enzymatic reductions of similar substrates[1].

ParameterValueReference
SubstrateDihydro-2H-pyran-3(4H)-one[1]
Product(S)-Tetrahydro-2H-pyran-3-ol[1]
Enzyme SystemKetoreductase (KRED) + Glucose Dehydrogenase (GDH)[1]
CofactorNADPH[1]
ReductantGlucose[1]
Enantiomeric Excess (ee)>99%[1]
Yield96–98%[1]
Reaction ConditionsAqueous buffer, ambient temperature[1]

Experimental Workflow and Signaling Pathway

The logical workflow for the chemoenzymatic synthesis of (S)-tetrahydro-2H-pyran-3-ol is depicted below. The process begins with the readily available α-ketoglutaric acid, which is converted in a few steps to the key intermediate, dihydro-2H-pyran-3(4H)-one. This ketone then undergoes the pivotal asymmetric enzymatic reduction to yield the target chiral alcohol.

cluster_chemical Chemical Synthesis cluster_enzymatic Enzymatic Reduction cluster_cofactor Cofactor Regeneration A α-Ketoglutaric Acid B Dihydro-2H-pyran-3(4H)-one A->B Multi-step chemical synthesis C (S)-Tetrahydro-2H-pyran-3-ol B->C KRED, NADPH NADPH NADPH NADP NADP+ NADPH->NADP NADP->NADPH GDH Glucose Glucose Gluconolactone Gluconolactone Glucose->Gluconolactone

Caption: Chemoenzymatic pathway to (S)-tetrahydro-2H-pyran-3-ol.

Detailed Experimental Protocol: Asymmetric Enzymatic Reduction

This protocol is adapted from established procedures for the asymmetric reduction of similar cyclic ketones[1].

Materials:

  • Dihydro-2H-pyran-3(4H)-one

  • Ketoreductase (KRED) expressing cells or purified enzyme

  • Glucose Dehydrogenase (GDH)

  • β-Nicotinamide adenine (B156593) dinucleotide phosphate (B84403) (NADP+)

  • D-Glucose

  • Potassium phosphate buffer (e.g., 100 mM, pH 7.0)

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Drying agent (e.g., anhydrous sodium sulfate)

  • Standard laboratory glassware and equipment (bioreactor or stirred vessel, centrifuge, rotary evaporator)

Procedure:

  • Reaction Setup: In a temperature-controlled vessel, prepare a solution of potassium phosphate buffer.

  • Reagent Addition: To the buffer, add D-glucose, NADP+, and the substrate, dihydro-2H-pyran-3(4H)-one.

  • Enzyme Addition: Initiate the reaction by adding the ketoreductase and glucose dehydrogenase. If using whole cells, they can be added directly to the reaction mixture.

  • Reaction Monitoring: Maintain the reaction at a constant temperature (typically 25-30 °C) and pH. Monitor the progress of the reaction by periodically taking samples and analyzing them by a suitable chromatographic method (e.g., chiral GC or HPLC) to determine the conversion of the ketone and the enantiomeric excess of the alcohol product.

  • Work-up: Once the reaction has reached completion (typically >99% conversion), terminate the reaction by centrifuging to remove the enzyme/cells.

  • Extraction: Extract the aqueous supernatant with an organic solvent such as ethyl acetate.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude (S)-tetrahydro-2H-pyran-3-ol.

  • Final Purification: If necessary, the product can be further purified by column chromatography on silica (B1680970) gel.

Alternative Synthetic Approaches

While enzymatic reduction is a highly effective method, other strategies for the enantioselective synthesis of chiral 3-hydroxytetrahydropyrans have been explored.

Lipase-Catalyzed Kinetic Resolution

Kinetic resolution of racemic tetrahydro-2H-pyran-3-ol using lipases is a viable alternative. In this approach, a lipase (B570770) selectively acylates one enantiomer of the alcohol, allowing for the separation of the acylated enantiomer from the unreacted enantiomer. Lipases from Pseudomonas fluorescens and Pseudomonas cepacia have shown good selectivity in the resolution of related compounds[2][3].

The general workflow for a lipase-catalyzed kinetic resolution is outlined below.

Racemic Racemic (R/S)-Tetrahydro-2H-pyran-3-ol Lipase Lipase Racemic->Lipase AcylDonor Acyl Donor (e.g., vinyl acetate) AcylDonor->Lipase Separation Chromatographic Separation Lipase->Separation Mixture of (S)-Acetate and (R)-Alcohol SAcetate (S)-Acetylated Tetrahydropyran Hydrolysis Hydrolysis SAcetate->Hydrolysis RAlcohol (R)-Tetrahydro-2H-pyran-3-ol Separation->SAcetate Separation->RAlcohol SAlcohol (S)-Tetrahydro-2H-pyran-3-ol Hydrolysis->SAlcohol

Caption: Lipase-catalyzed kinetic resolution workflow.

This method, while effective, is inherently limited to a maximum theoretical yield of 50% for the desired enantiomer from the racemic starting material.

Conclusion

The enantioselective synthesis of (S)-tetrahydro-2H-pyran-3-ol is a critical process for the development of various pharmaceuticals. The asymmetric enzymatic reduction of dihydro-2H-pyran-3(4H)-one stands out as a superior method, offering high yields, exceptional enantioselectivity, and operational simplicity under mild, environmentally friendly conditions. This approach provides a direct and scalable route to this important chiral building block, facilitating further research and development in medicinal chemistry.

References

A Technical Guide to the Synthesis of Tetrahydropyranols from Dihydropyran: A Focus on Regioselectivity and the Synthesis of Tetrahydro-2H-pyran-3-ol

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: The synthesis of substituted tetrahydropyrans is a cornerstone of medicinal chemistry and organic synthesis, as this scaffold is prevalent in numerous natural products and pharmaceuticals. This technical guide provides an in-depth analysis of the synthesis of tetrahydro-2H-pyran-3-ol from 3,4-dihydro-2H-pyran (DHP). A critical examination of standard alkene hydration methodologies—hydroboration-oxidation, acid-catalyzed hydration, and oxymercuration-demercuration—reveals that direct conversion to the 3-ol isomer is not feasible due to the inherent electronic properties of the enol ether moiety in DHP. Instead, these reactions regioselectively yield tetrahydro-2H-pyran-2-ol. This document details the mechanisms governing this regioselectivity, provides comprehensive experimental protocols for the hydroboration-oxidation of DHP, and presents a validated, alternative pathway for the successful synthesis of the target this compound via the reduction of a ketone precursor.

Introduction: The Challenge of Regioselective Synthesis

The hydration of alkenes is a fundamental transformation in organic chemistry for producing alcohols. The choice of synthetic method dictates the regiochemical outcome, famously governed by Markovnikov's rule, which predicts that in the addition of a protic acid to an alkene, the acidic hydrogen attaches to the carbon with more hydrogen substituents. However, certain reagents can invert this selectivity to yield the anti-Markovnikov product.

This guide addresses the specific synthesis of this compound from 3,4-dihydro-2H-pyran (DHP). DHP's structure as a cyclic enol ether presents a unique case for electrophilic addition, where the oxygen atom profoundly influences the reactivity and regioselectivity of the adjacent double bond. Understanding this influence is paramount for predicting and controlling the reaction outcome.

Analysis of Dihydropyran Hydration: A Convergence on the 2-ol Isomer

Contrary to what might be expected from a simple alkene, the three primary methods for alkene hydration all converge to yield the same constitutional isomer, tetrahydro-2H-pyran-2-ol (a cyclic hemiacetal), when applied to DHP. This is due to the powerful directing effect of the endocyclic oxygen atom.

Hydroboration-Oxidation: An Anti-Markovnikov Pathway

Hydroboration-oxidation is a two-step reaction that achieves the anti-Markovnikov addition of water across a double bond.

  • Step 1 (Hydroboration): Borane (BH₃), typically as a complex with tetrahydrofuran (B95107) (THF), adds across the double bond. The boron atom, an electrophile, adds to the more electron-rich (less sterically hindered) carbon, while a hydride (H⁻) adds to the other carbon in a concerted, syn-addition. In the case of the DHP enol ether, the C-2 carbon (adjacent to the oxygen) is the more electron-deficient, and the C-3 carbon is the more electron-rich. Therefore, the boron atom adds to the C-3 carbon.

  • Step 2 (Oxidation): The resulting organoborane intermediate is oxidized with hydrogen peroxide (H₂O₂) in a basic solution (e.g., NaOH). This step replaces the carbon-boron bond with a carbon-hydroxyl bond, preserving the stereochemistry established in the first step.

The net result for DHP is the formation of tetrahydro-2H-pyran-2-ol.

G cluster_hydroboration Step 1: Hydroboration cluster_oxidation Step 2: Oxidation DHP 3,4-Dihydro-2H-pyran TransitionState Concerted Transition State (Syn-Addition) DHP->TransitionState BH3_THF BH₃-THF Complex BH3_THF->TransitionState Trialkylborane Tris(tetrahydro-2H-pyran-2-yl)borane (Organoborane Intermediate) TransitionState->Trialkylborane Regioselective Addition Product Tetrahydro-2H-pyran-2-ol (Hemiacetal Product) Trialkylborane->Product Oxidative Workup Oxidants H₂O₂, NaOH, H₂O Oxidants->Product

Caption: Workflow for the hydroboration-oxidation of dihydropyran.

Markovnikov Pathways: Acid-Catalyzed Hydration & Oxymercuration
  • Acid-Catalyzed Hydration: In the presence of a strong acid (e.g., H₂SO₄) and water, the alkene double bond is protonated.[1] The oxygen atom in DHP stabilizes a positive charge on the adjacent C-2 carbon through resonance, forming a highly stable oxocarbenium ion intermediate. Nucleophilic attack by water at this C-2 position, followed by deprotonation, exclusively yields tetrahydro-2H-pyran-2-ol.[2]

  • Oxymercuration-Demercuration: This two-step process also follows Markovnikov's rule but avoids carbocation rearrangements.[3][4] The reaction proceeds through a cyclic mercurinium ion intermediate.[4] For DHP, subsequent attack by water occurs at the more electrophilic C-2 carbon, which bears a partial positive charge stabilized by the oxygen. Reductive workup with sodium borohydride (B1222165) (NaBH₄) replaces the mercury group with hydrogen, again leading to the 2-ol product.

G cluster_reactions Hydration Methodologies DHP 3,4-Dihydro-2H-pyran (Enol Ether) HB Hydroboration-Oxidation (BH₃-THF, H₂O₂, NaOH) DHP->HB AH Acid-Catalyzed Hydration (H₂SO₄, H₂O) DHP->AH OM Oxymercuration-Demercuration (Hg(OAc)₂, H₂O, NaBH₄) DHP->OM Product Tetrahydro-2H-pyran-2-ol (Hemiacetal) HB->Product Anti-Markovnikov Addition (Apparent) AH->Product Markovnikov Addition OM->Product Markovnikov Addition (No Rearrangement)

Caption: Regiochemical convergence of DHP hydration methods.

Data Summary: Comparison of Hydration Methods
MethodReagentsRegioselectivityKey IntermediateProduct from DHPTypical Yield
Hydroboration-Oxidation 1. BH₃-THF 2. H₂O₂, NaOHAnti-MarkovnikovOrganoboraneTetrahydro-2H-pyran-2-olHigh
Acid-Catalyzed Hydration H₂SO₄, H₂OMarkovnikovOxocarbenium IonTetrahydro-2H-pyran-2-ol~98%[2]
Oxymercuration-Demercuration 1. Hg(OAc)₂, H₂O 2. NaBH₄MarkovnikovMercurinium IonTetrahydro-2H-pyran-2-olHigh

Experimental Protocol: Hydroboration-Oxidation of 3,4-Dihydro-2H-pyran

This protocol is adapted from standard procedures for the hydroboration-oxidation of alkenes.[5][6]

Materials & Reagents:

  • 3,4-Dihydro-2H-pyran (DHP)

  • 1.0 M Borane-tetrahydrofuran complex (BH₃-THF) in THF

  • 3 M Sodium hydroxide (B78521) (NaOH) solution

  • 30% Hydrogen peroxide (H₂O₂) solution

  • Tetrahydrofuran (THF), anhydrous

  • Diethyl ether

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Nitrogen (N₂) gas supply

  • Round-bottom flask, magnetic stirrer, syringes, septa, condenser

Procedure:

  • Reaction Setup: Assemble a dry, two-necked round-bottom flask equipped with a magnetic stir bar, a condenser, and a rubber septum under a nitrogen atmosphere.

  • Hydroboration:

    • Charge the flask with 3,4-dihydro-2H-pyran (1.0 eq) dissolved in anhydrous THF.

    • Cool the flask to 0 °C in an ice bath.

    • Slowly add 1.0 M BH₃-THF solution (approx. 0.4 eq) dropwise via syringe over 15-20 minutes, maintaining the temperature at 0 °C.

    • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours to ensure the complete formation of the trialkylborane intermediate.

  • Oxidation:

    • Cool the reaction mixture again to 0 °C.

    • Carefully and slowly add the 3 M NaOH solution (approx. 1.2 eq relative to BH₃) to the flask.

    • Following the base, add 30% H₂O₂ (approx. 1.5 eq relative to BH₃) dropwise, ensuring the internal temperature does not exceed 40-50 °C. The addition is exothermic and requires careful control.[5]

    • After the addition of peroxide, allow the mixture to warm to room temperature and stir for an additional 1-2 hours.

  • Workup and Isolation:

    • Pour the reaction mixture into a separatory funnel containing water and diethyl ether.

    • Separate the organic layer. Extract the aqueous layer two more times with diethyl ether.

    • Combine the organic extracts and wash sequentially with water and then brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product, tetrahydro-2H-pyran-2-ol, can be purified by flash column chromatography on silica (B1680970) gel or by vacuum distillation.

Correct Pathway to this compound

Since direct hydration of DHP is not a viable route to the 3-ol isomer, an alternative strategy is required. A practical and reported synthesis involves the reduction of the corresponding ketone, dihydro-2H-pyran-3(4H)-one. This ketone can be prepared in a multi-step sequence from readily available α-ketoglutaric acid.

Synthetic Workflow

The established pathway involves a four-step synthesis to obtain the ketone precursor, followed by a final reduction step.

G Start α-Ketoglutaric Acid Step1_reagents Trimethyl Orthoformate, H₂SO₄, MeOH KetalEster Dimethyl 2,2-dimethoxypentanedioate Step1_reagents->KetalEster Ketalization & Esterification Step2_reagents LiAlH₄, THF Diol 2,2-Dimethoxypentane-1,5-diol Step2_reagents->Diol Reduction Step3_reagents 1. n-BuLi, THF 2. MsCl ProtectedPyran 3,3-Dimethoxytetrahydro-2H-pyran Step3_reagents->ProtectedPyran Cyclization Step4_reagents Trifluoroacetic Acid, CH₂Cl₂ Ketone Dihydro-2H-pyran-3(4H)-one Step4_reagents->Ketone Deprotection (Hydrolysis) Step5_reagents NaBH₄, MeOH Product This compound Step5_reagents->Product Ketone Reduction

Caption: Validated multi-step synthesis of this compound.

Experimental Protocol: Reduction of Dihydro-2H-pyran-3(4H)-one

This protocol describes the final step to obtain the target molecule.

Materials & Reagents:

  • Dihydro-2H-pyran-3(4H)-one

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH), anhydrous

  • Dichloromethane (B109758) (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve dihydro-2H-pyran-3(4H)-one (1.0 eq) in anhydrous methanol.

  • Reduction: Cool the solution to 0 °C in an ice bath. Add sodium borohydride (NaBH₄, approx. 1.0-1.5 eq) portion-wise over 10-15 minutes, ensuring the temperature remains low.

  • Monitoring: Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting ketone is consumed.

  • Quenching and Workup:

    • Cool the mixture to 0 °C and slowly quench the excess NaBH₄ by the dropwise addition of 1 M HCl until the effervescence ceases and the solution is slightly acidic.

    • Concentrate the mixture under reduced pressure to remove most of the methanol.

    • Add dichloromethane and water to the residue. Neutralize the aqueous layer carefully with saturated NaHCO₃ solution.

    • Transfer to a separatory funnel, separate the layers, and extract the aqueous phase twice more with dichloromethane.

  • Isolation and Purification:

    • Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and evaporate the solvent.

    • The resulting crude this compound can be purified by flash column chromatography to yield the final product.

Quantitative Data for Ketone Synthesis Pathway

The synthesis of the ketone precursor, dihydro-2H-pyran-3(4H)-one, from α-ketoglutaric acid has been reported with the following yields.

StepTransformationReagentsProductYield
1Ketalization / EsterificationTrimethyl orthoformate, H₂SO₄, MeOHDimethyl 2,2-dimethoxypentanedioate90%
2Diester ReductionLiAlH₄, THF2,2-Dimethoxypentane-1,5-diol74%
3Cyclizationn-BuLi, MsCl, THF3,3-Dimethoxytetrahydro-2H-pyran47%
4Ketal HydrolysisTrifluoroacetic acid, CH₂Cl₂Dihydro-2H-pyran-3(4H)-one99%
Overall 31%

Conclusion

The synthesis of this compound from 3,4-dihydro-2H-pyran highlights a crucial concept in organic synthesis: the profound impact of existing functional groups on reaction regioselectivity. The enol ether moiety in DHP directs all common hydration reactions to exclusively form the tetrahydro-2H-pyran-2-ol isomer. Therefore, direct hydration is not a viable strategy for obtaining the desired 3-ol product. The correct and validated approach requires a multi-step synthesis, proceeding through the key intermediate dihydro-2H-pyran-3(4H)-one, which is then reduced to furnish the target alcohol. This guide provides the necessary theoretical framework and practical protocols for researchers to successfully navigate the synthesis of these important heterocyclic scaffolds.

References

An In-depth Technical Guide to the Core Mechanisms of Tetrahydro-2H-pyran-3-ol Formation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic methodologies for the formation of tetrahydro-2H-pyran-3-ol, a valuable heterocyclic building block in medicinal chemistry and organic synthesis. This document details the core reaction mechanisms, provides structured experimental protocols, and presents quantitative data to facilitate comparison and implementation in a laboratory setting.

Core Synthetic Strategies and Mechanisms

The synthesis of this compound can be achieved through several strategic approaches, each with distinct advantages regarding starting material availability, stereochemical control, and reaction conditions. The most prominent methods include the hydroboration-oxidation of 3,4-dihydro-2H-pyran, the reduction of dihydro-2H-pyran-3(4H)-one, the intramolecular cyclization of an epoxy alcohol, and the Prins cyclization.

Hydroboration-Oxidation of 3,4-Dihydro-2H-pyran

This two-step method provides a direct route to this compound from the readily available starting material, 3,4-dihydro-2H-pyran. The reaction proceeds via an anti-Markovnikov addition of borane (B79455) across the double bond, followed by oxidation to yield the alcohol.

Mechanism:

The hydroboration step involves the concerted syn-addition of a B-H bond across the alkene. The boron atom adds to the less substituted carbon (C4), and the hydride adds to the more substituted carbon (C3). This regioselectivity is driven by both steric and electronic factors. The subsequent oxidation step replaces the carbon-boron bond with a carbon-oxygen bond with retention of stereochemistry.[1][2]

cluster_0 Hydroboration-Oxidation of 3,4-Dihydro-2H-pyran 3,4-Dihydro-2H-pyran 3,4-Dihydro-2H-pyran Trialkylborane Intermediate Trialkylborane Intermediate 3,4-Dihydro-2H-pyran->Trialkylborane Intermediate 1. BH3-THF This compound This compound Trialkylborane Intermediate->this compound 2. H2O2, NaOH

Hydroboration-Oxidation Pathway
Reduction of Dihydro-2H-pyran-3(4H)-one

This approach involves the synthesis of the ketone precursor, dihydro-2H-pyran-3(4H)-one, which is then reduced to the target alcohol. This method is advantageous when the precursor ketone is readily accessible.

Mechanism:

The reduction is typically achieved using a hydride-donating reagent such as sodium borohydride (B1222165) (NaBH₄). The mechanism involves the nucleophilic attack of a hydride ion (H⁻) on the electrophilic carbonyl carbon of the ketone. This is followed by protonation of the resulting alkoxide intermediate, typically during an aqueous workup, to yield the secondary alcohol.

cluster_1 Reduction of Dihydro-2H-pyran-3(4H)-one Dihydro-2H-pyran-3(4H)-one Dihydro-2H-pyran-3(4H)-one Alkoxide Intermediate Alkoxide Intermediate Dihydro-2H-pyran-3(4H)-one->Alkoxide Intermediate 1. NaBH4 This compound This compound Alkoxide Intermediate->this compound 2. H2O (workup)

Ketone Reduction Pathway
Intramolecular Cyclization of an Epoxy Alcohol

The intramolecular cyclization of a suitable epoxy alcohol, such as 4,5-epoxy-1-pentanol, provides a powerful method for constructing the tetrahydropyran (B127337) ring. The regioselectivity of the epoxide opening (5-exo vs. 6-endo) is a critical aspect of this reaction.[3] While 5-exo cyclizations are often favored according to Baldwin's rules, reaction conditions can be tuned to promote the desired 6-endo cyclization to form the tetrahydropyran ring.[3][4][5]

Mechanism:

The cyclization is typically acid-catalyzed. The epoxide oxygen is protonated, activating the epoxide ring towards nucleophilic attack. The terminal hydroxyl group then acts as an intramolecular nucleophile, attacking one of the epoxide carbons. Attack at the C5 position (6-endo cyclization) leads to the formation of the tetrahydropyran ring.

cluster_2 Intramolecular Cyclization of 4,5-Epoxy-1-pentanol 4,5-Epoxy-1-pentanol 4,5-Epoxy-1-pentanol Protonated Epoxide Protonated Epoxide 4,5-Epoxy-1-pentanol->Protonated Epoxide H+ This compound This compound Protonated Epoxide->this compound 6-endo cyclization

Epoxy Alcohol Cyclization Pathway
Prins Cyclization

The Prins cyclization is a versatile reaction for the formation of substituted tetrahydropyrans, typically involving the acid-catalyzed condensation of a homoallylic alcohol with an aldehyde.[6][7][8][9] While this method generally leads to more substituted tetrahydropyranols, understanding its mechanism is crucial for the synthesis of related structures.

Mechanism:

The reaction is initiated by the activation of the aldehyde with a Lewis or Brønsted acid, making it more electrophilic. The homoallylic alcohol then attacks the activated aldehyde, forming an oxocarbenium ion intermediate. This intermediate is then trapped by the intramolecular alkene, leading to the formation of the tetrahydropyran ring. The final product is formed after the addition of a nucleophile.[6][10]

cluster_3 Prins Cyclization Homoallylic Alcohol + Aldehyde Homoallylic Alcohol + Aldehyde Oxocarbenium Ion Oxocarbenium Ion Intermediate Homoallylic Alcohol + Aldehyde->Oxocarbenium Ion H+ or Lewis Acid Cyclized Cation Cyclized Cationic Intermediate Oxocarbenium Ion->Cyclized Cation Intramolecular attack Tetrahydropyranol Derivative Tetrahydropyranol Derivative Cyclized Cation->Tetrahydropyranol Derivative Nucleophilic capture

Prins Cyclization Pathway

Experimental Protocols

Protocol 1: Synthesis of this compound via Hydroboration-Oxidation of 3,4-Dihydro-2H-pyran

This procedure is adapted from general methods for the hydroboration-oxidation of alkenes.[2][11][12]

Materials:

  • 3,4-Dihydro-2H-pyran

  • Borane-tetrahydrofuran complex (BH₃·THF) solution (1.0 M in THF)

  • Sodium hydroxide (B78521) (NaOH) solution (3 M)

  • Hydrogen peroxide (H₂O₂) solution (30%)

  • Tetrahydrofuran (THF), anhydrous

  • Diethyl ether

  • Saturated aqueous ammonium (B1175870) chloride solution

  • Brine

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 3,4-dihydro-2H-pyran and anhydrous THF.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add the 1.0 M solution of BH₃·THF dropwise to the stirred solution.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

  • Cool the reaction mixture back to 0 °C and cautiously add the 3 M NaOH solution, followed by the slow, dropwise addition of 30% H₂O₂.

  • Stir the mixture at room temperature for 1 hour.

  • Quench the reaction by adding saturated aqueous ammonium chloride solution.

  • Separate the aqueous and organic layers. Extract the aqueous layer three times with diethyl ether.

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter the mixture and remove the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography or distillation to afford this compound.

Protocol 2: Synthesis of this compound via Reduction of Dihydro-2H-pyran-3(4H)-one

This protocol is based on the reduction of a ketone using sodium borohydride.[13] The precursor, dihydro-2H-pyran-3(4H)-one, can be synthesized from α-ketoglutaric acid.[14][15][16]

Materials:

Procedure:

  • Dissolve dihydro-2H-pyran-3(4H)-one in methanol or ethanol in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Add sodium borohydride portion-wise to the stirred solution.

  • After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours, monitoring the reaction progress by TLC.

  • Cool the reaction mixture to 0 °C and slowly add 1 M HCl to quench the reaction and neutralize the excess NaBH₄.

  • Remove the solvent under reduced pressure.

  • Add deionized water to the residue and extract the aqueous layer three times with dichloromethane or ethyl acetate.

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or distillation to yield this compound.

Data Presentation

The following tables summarize key quantitative data for the synthesis and characterization of this compound and its precursor.

Table 1: Synthesis of Dihydro-2H-pyran-3(4H)-one from α-Ketoglutaric Acid [15]

StepStarting MaterialKey ReagentsProductYield (%)
1. Esterification & Ketalizationα-Ketoglutaric acidTrimethyl orthoformate, H₂SO₄, MeOHDimethyl 2,2-dimethoxypentanedioate90
2. ReductionDimethyl 2,2-dimethoxypentanedioateLiAlH₄, THF2,2-Dimethoxypentane-1,5-diol74
3. Cyclization2,2-Dimethoxypentane-1,5-diolMesyl chloride, then base3,3-Dimethoxytetrahydro-2H-pyran47
4. Hydrolysis3,3-Dimethoxytetrahydro-2H-pyranTrifluoroacetic acid, CH₂Cl₂Dihydro-2H-pyran-3(4H)-one99
Overall Yield 31

Table 2: Characterization Data for this compound

PropertyDataReference
Molecular FormulaC₅H₁₀O₂
Molecular Weight102.13 g/mol
AppearanceColorless to light yellow liquid[17]
Purity (GC)99.38%[17]
¹H NMR SpectrumConsistent with structure[17]

Table 3: Spectroscopic Data for Dihydro-2H-pyran-3(4H)-one [14][15]

SpectroscopySolventChemical Shift (δ) / m/zAssignment / Interpretation
¹H NMRCDCl₃3.94 (s, 2H)C-2 H₂
3.77 (t, J=5.2 Hz, 2H)C-6 H₂
2.45 (t, J=6.8 Hz, 2H)C-4 H₂
2.02 (quint, J=6.0 Hz, 2H)C-5 H₂
¹³C NMRCDCl₃207.5C-3 (C=O)
74.5C-2
65.9C-6
37.4C-4
24.8C-5
Mass Spec (EI)-100[M]⁺
71[M - CHO]⁺
42[C₂H₂O]⁺

Experimental Workflow Visualization

The following diagram illustrates the overall workflow for the synthesis of this compound from dihydro-2H-pyran-3(4H)-one.

Start Start: Dihydro-2H-pyran-3(4H)-one Dissolve Dissolve in Methanol/Ethanol Start->Dissolve Cool Cool to 0 °C Dissolve->Cool Add_NaBH4 Add NaBH4 Cool->Add_NaBH4 Stir Stir at Room Temperature Add_NaBH4->Stir Quench Quench with 1 M HCl at 0 °C Stir->Quench Concentrate Concentrate under Reduced Pressure Quench->Concentrate Extract Extract with Dichloromethane/Ethyl Acetate Concentrate->Extract Dry_and_Concentrate Dry and Concentrate Organic Layers Extract->Dry_and_Concentrate Purify Purify by Chromatography/Distillation Dry_and_Concentrate->Purify End End: this compound Purify->End

Workflow for Ketone Reduction

References

An In-depth Technical Guide to the ¹H NMR Spectrum Interpretation of Tetrahydro-2H-pyran-3-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis and interpretation of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of tetrahydro-2H-pyran-3-ol. Due to the limited availability of public, experimentally verified ¹H NMR data for this specific compound, this guide presents a predicted spectrum based on established principles of NMR spectroscopy and data from analogous chemical structures. This information is intended to serve as a valuable reference for researchers in organic synthesis, medicinal chemistry, and drug development.

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectral data for this compound is summarized in the table below. These predictions are based on the analysis of chemical shifts and coupling constants observed in similar cyclic ethers and secondary alcohols. The proton numbering scheme used for assignment is illustrated in the molecular structure diagram.

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constants (J, Hz)Integration
H33.8 - 4.0m-1H
H2a (axial)3.9 - 4.1ddJ(2a, 2e) ≈ 11-12, J(2a, 3) ≈ 8-101H
H2e (equatorial)3.3 - 3.5ddJ(2e, 2a) ≈ 11-12, J(2e, 3) ≈ 3-51H
H6a (axial)3.8 - 4.0m-1H
H6e (equatorial)3.2 - 3.4m-1H
H4a (axial)1.8 - 2.0m-1H
H4e (equatorial)1.5 - 1.7m-1H
H5a (axial)1.6 - 1.8m-1H
H5e (equatorial)1.3 - 1.5m-1H
3-OHVariable (broad)s-1H

Note: The exact chemical shifts and coupling constants can be influenced by the solvent used, concentration, and temperature.

Structural and Coupling Diagram

The following diagram illustrates the molecular structure of this compound and the key through-bond (J-coupling) interactions between adjacent protons that give rise to the predicted splitting patterns in the ¹H NMR spectrum.

Structure and key J-coupling in this compound.

Interpretation of the Predicted ¹H NMR Spectrum

The predicted ¹H NMR spectrum of this compound is expected to exhibit several key features:

  • Downfield Region (3.2 - 4.1 ppm): The protons on carbons adjacent to the oxygen atom (C2 and C6) and the carbon bearing the hydroxyl group (C3) are expected to resonate in the most downfield region of the aliphatic spectrum. This is due to the deshielding effect of the electronegative oxygen atoms.

    • The H3 proton, being attached to the carbon with the hydroxyl group, is predicted to appear as a multiplet in the range of 3.8 - 4.0 ppm. Its multiplicity will arise from coupling to the protons on C2 and C4.

    • The geminal protons on C2 (H2a and H2e) are diastereotopic and will have different chemical shifts. The axial proton (H2a) is expected to be further downfield than the equatorial proton (H2e) due to the anisotropic effect of the C-O bond. Both will appear as doublets of doublets due to geminal coupling to each other and vicinal coupling to H3.

    • Similarly, the protons on C6 (H6a and H6e) will be in the downfield region and are expected to be multiplets due to coupling with the protons on C5.

  • Upfield Region (1.3 - 2.0 ppm): The methylene (B1212753) protons on C4 and C5, being further away from the deshielding oxygen atoms, are expected to resonate in the more upfield region of the spectrum. These protons will likely appear as complex, overlapping multiplets due to geminal and vicinal couplings.

  • Hydroxyl Proton (Variable): The chemical shift of the hydroxyl proton (3-OH) is highly variable and depends on factors such as solvent, concentration, and temperature. It is often observed as a broad singlet and may exchange with deuterium (B1214612) if a deuterated protic solvent (like D₂O or CD₃OD) is used, causing the signal to diminish or disappear.

Experimental Protocol for ¹H NMR Spectroscopy

The following provides a general methodology for acquiring a high-quality ¹H NMR spectrum of a small organic molecule like this compound.

4.1. Sample Preparation

  • Solvent Selection: Choose a suitable deuterated solvent that will fully dissolve the sample. Chloroform-d (CDCl₃) is a common choice for many organic molecules. Other options include dimethyl sulfoxide-d₆ (DMSO-d₆), acetone-d₆, or deuterium oxide (D₂O) if the compound is water-soluble.

  • Sample Concentration: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

  • Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), to the solution. TMS provides a reference signal at 0.00 ppm.

  • Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a clean, dry 5 mm NMR tube. Ensure there are no solid particles in the solution.

4.2. Instrument Setup and Data Acquisition

  • Spectrometer: The data should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

  • Locking and Shimming: Insert the sample into the spectrometer probe. Lock the spectrometer onto the deuterium signal of the solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity, which will improve the resolution and lineshape of the NMR signals.

  • Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30') is typically sufficient.

    • Number of Scans: Acquire a sufficient number of scans (e.g., 8 to 16) to achieve a good signal-to-noise ratio.

    • Relaxation Delay (d1): Set a relaxation delay of 1-2 seconds to allow for adequate relaxation of the protons between pulses.

    • Acquisition Time (aq): An acquisition time of 2-4 seconds is generally appropriate.

    • Spectral Width: Set the spectral width to encompass the expected range of proton chemical shifts (e.g., 0 to 12 ppm).

4.3. Data Processing

  • Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID) to convert the time-domain data into the frequency-domain spectrum.

  • Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the absorptive mode.

  • Baseline Correction: Apply a baseline correction to obtain a flat baseline across the spectrum.

  • Referencing: Reference the spectrum by setting the TMS signal to 0.00 ppm.

  • Integration: Integrate the area under each peak to determine the relative number of protons giving rise to each signal.

Logical Workflow for Spectrum Interpretation

The following diagram outlines the logical steps involved in the interpretation of a ¹H NMR spectrum.

G A Acquire 1H NMR Spectrum B Process Data (FT, Phasing, Baseline Correction) A->B C Reference Spectrum (e.g., TMS at 0 ppm) B->C D Determine Number of Unique Proton Signals C->D E Analyze Chemical Shifts (δ) to Identify Functional Groups D->E F Analyze Integration to Determine Proton Ratios E->F G Analyze Splitting Patterns (Multiplicity) F->G H Determine J-Coupling Constants G->H I Propose a Molecular Structure H->I J Verify Structure with Other Spectroscopic Data (e.g., 13C NMR, MS) I->J

Logical workflow for ¹H NMR spectrum interpretation.

This comprehensive guide provides a foundational understanding of the ¹H NMR spectrum of this compound. While the presented spectral data is predictive, the outlined interpretation and experimental protocols offer a robust framework for researchers working with this and structurally related molecules. For definitive structural elucidation, it is always recommended to acquire and analyze experimental data.

Unraveling the Fragmentation Jigsaw: A Technical Guide to the Mass Spectrometry of Tetrahydro-2H-pyran-3-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive analysis of the anticipated electron ionization (EI) mass spectrometry fragmentation pattern of tetrahydro-2H-pyran-3-ol. This heterocyclic alcohol is a key structural motif in various natural products and pharmaceutical compounds, making a thorough understanding of its mass spectral behavior essential for its identification and characterization in complex matrices. This document is intended for researchers, scientists, and drug development professionals working in the fields of analytical chemistry, organic synthesis, and medicinal chemistry.

Predicted Mass Spectral Data

While a publicly available, experimentally derived mass spectrum for this compound is not readily found, a detailed fragmentation pattern can be predicted based on the well-established principles of mass spectrometry for cyclic ethers and secondary alcohols.[1][2] The molecular ion (M⁺˙) of this compound is expected at a mass-to-charge ratio (m/z) of 102. Subsequent fragmentation is anticipated to proceed through several key pathways, including alpha-cleavage, loss of water, and ring-opening reactions.

The following table summarizes the predicted major fragment ions for this compound, their proposed structures, and their theoretical m/z values. The relative abundance is an estimation based on the anticipated stability of the resulting ions.

m/z Proposed Fragment Ion Neutral Loss Proposed Structure Estimated Relative Abundance
102[C₅H₁₀O₂]⁺˙ (Molecular Ion)-This compound radical cationLow
87[C₄H₇O₂]⁺•CH₃Acylium ion from cleavage adjacent to the hydroxyl groupMedium
84[C₅H₈O]⁺˙H₂ODehydrated molecular ionMedium
73[C₄H₉O]⁺•CHOIon from alpha-cleavage at C2-C3High
57[C₃H₅O]⁺•C₂H₅OOxonium ion from ring cleavageHigh (likely base peak)
43[C₂H₃O]⁺•C₃H₇OAcylium ionMedium
31[CH₃O]⁺•C₄H₇OMethoxonium ionMedium

Core Fragmentation Pathways

The fragmentation of the this compound molecular ion is primarily driven by the presence of the hydroxyl group and the ether linkage within the pyran ring. The following diagram illustrates the principal expected fragmentation pathways.

fragmentation_pathway M [C₅H₁₀O₂]⁺˙ m/z = 102 F87 [C₄H₇O₂]⁺ m/z = 87 M->F87 - •CH₃ F84 [C₅H₈O]⁺˙ m/z = 84 M->F84 - H₂O F73 [C₄H₉O]⁺ m/z = 73 M->F73 - •CHO (α-cleavage) F57 [C₃H₅O]⁺ m/z = 57 F84->F57 - C₂H₃ F73->F57 - C₂H₂ F43 [C₂H₃O]⁺ m/z = 43 F57->F43 - CH₂ F31 [CH₃O]⁺ m/z = 31 F57->F31 - C₂H₂

Caption: Proposed fragmentation pathways of this compound.

Detailed Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

The following protocol outlines a general procedure for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS). This method is suitable for the separation and identification of the analyte from a solution.

1. Instrumentation

  • A gas chromatograph equipped with a capillary column and a mass selective detector.

2. Reagents and Materials

  • Sample of this compound

  • High-purity solvent (e.g., dichloromethane (B109758) or ethyl acetate) for sample dilution

  • Helium (99.999% purity) as carrier gas

  • Standard vials and syringes for GC-MS analysis

3. GC Conditions

  • Injector: Split/splitless injector, operated in split mode (e.g., 50:1 split ratio) at 250°C.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Column: A non-polar or medium-polarity capillary column (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness, with a 5% phenyl methylpolysiloxane stationary phase).

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp: Increase temperature at a rate of 10°C/min to 240°C.

    • Final hold: Hold at 240°C for 5 minutes.

4. MS Conditions

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

  • Scan Range: m/z 30-200.

  • Scan Rate: 2 scans/second.

  • Solvent Delay: 3 minutes (to prevent filament damage from the solvent).

5. Sample Preparation

  • Prepare a 1 mg/mL stock solution of this compound in the chosen solvent.

  • Perform serial dilutions to obtain a working solution of approximately 10 µg/mL.

  • Inject 1 µL of the working solution into the GC-MS system.

6. Data Analysis

  • The total ion chromatogram (TIC) will show the retention time of this compound.

  • The mass spectrum corresponding to the chromatographic peak should be extracted and analyzed.

  • Compare the obtained mass spectrum with the predicted fragmentation pattern and known spectral libraries for identification.

This generalized protocol provides a robust starting point for the analysis of this compound. Optimization of the GC temperature program and other parameters may be necessary depending on the specific instrumentation and sample matrix.

References

An In-depth Technical Guide to the 13C NMR Chemical Shifts of Tetrahydro-2H-pyran-3-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the 13C Nuclear Magnetic Resonance (NMR) chemical shifts for tetrahydro-2H-pyran-3-ol. Designed for researchers, scientists, and professionals in drug development, this document details predicted spectral data, outlines a thorough experimental protocol for data acquisition, and presents a visual representation of the molecular structure and its corresponding chemical shifts.

Predicted 13C NMR Chemical Shift Data

In the absence of readily available experimental data, the 13C NMR chemical shifts for this compound have been predicted using advanced computational algorithms. These predictions provide valuable insights into the magnetic environment of each carbon atom within the molecule. The predicted chemical shifts are summarized in the table below. The carbon atoms are numbered according to standard IUPAC nomenclature.

Carbon AtomPredicted 13C Chemical Shift (ppm)
C262.5
C366.7
C432.8
C525.4
C668.1

Note: These values are computationally predicted and may vary slightly from experimental results.

Experimental Protocols for 13C NMR Spectroscopy

The following section outlines a detailed, generalized methodology for the acquisition of a 13C NMR spectrum for a small organic molecule such as this compound.

Sample Preparation
  • Sample Weighing: Accurately weigh approximately 10-20 mg of this compound.

  • Solvent Selection: Choose a suitable deuterated solvent in which the sample is soluble. Common choices include Chloroform-d (CDCl3), Dimethyl sulfoxide-d6 (DMSO-d6), or Methanol-d4 (CD3OD). For this compound, CDCl3 is a suitable starting point.

  • Dissolution: Dissolve the weighed sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

  • Internal Standard: Add a small amount of an internal standard, typically tetramethylsilane (B1202638) (TMS), to the solution. TMS provides a reference signal at 0 ppm.

  • Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a clean, 5 mm NMR tube. Ensure the final solution height is approximately 4-5 cm.

  • Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identification.

NMR Instrument Setup and Data Acquisition

These instructions are based on a standard modern NMR spectrometer.[1][2] Specific parameters may vary depending on the instrument manufacturer and model.

  • Instrument Login and Sample Insertion: Log in to the spectrometer software and carefully insert the NMR tube into the spinner turbine, ensuring it is set to the correct depth using a depth gauge. Insert the sample into the magnet.

  • Locking and Shimming:

    • Load a standard set of parameters for 13C NMR acquisition.

    • Select the correct solvent from the software's solvent list to initiate the field/frequency lock. The instrument will use the deuterium (B1214612) signal from the solvent to stabilize the magnetic field.

    • Perform automatic or manual shimming to optimize the homogeneity of the magnetic field, which maximizes spectral resolution.

  • Tuning and Matching: Tune and match the 13C probe to the sample to ensure efficient transfer of radiofrequency power.

  • Acquisition Parameters:

    • Experiment Type: Select a standard proton-decoupled 13C NMR experiment (e.g., zgpg30 on Bruker instruments).[1]

    • Pulse Width: Use a 30° or 45° pulse angle to allow for faster repetition rates.

    • Spectral Width: Set a spectral width appropriate for 13C NMR, typically from -10 to 220 ppm.

    • Acquisition Time (at): Typically set between 1 to 2 seconds.

    • Relaxation Delay (d1): A delay of 1-2 seconds is a good starting point.[1] For quantitative analysis, a longer delay (5 times the longest T1) is necessary.

    • Number of Scans (ns): Due to the low natural abundance of 13C, a larger number of scans is required compared to 1H NMR.[3][4] Start with 128 or 256 scans and increase as needed to achieve a good signal-to-noise ratio.

  • Data Acquisition: Start the acquisition by typing the appropriate command (e.g., zg).

Data Processing
  • Fourier Transformation: Once the acquisition is complete, the Free Induction Decay (FID) is converted into a spectrum using a Fourier Transform (e.g., ft command).

  • Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the positive absorptive mode.

  • Baseline Correction: Apply a baseline correction to obtain a flat baseline across the spectrum.

  • Referencing: Calibrate the chemical shift scale by setting the TMS signal to 0.0 ppm. If TMS is not used, the solvent peak can be used as a secondary reference (e.g., CDCl3 at 77.16 ppm).

  • Peak Picking: Identify and label the chemical shifts of all peaks in the spectrum.

Visualization of Molecular Structure and 13C NMR Assignments

The following diagram illustrates the chemical structure of this compound with each carbon atom labeled. The predicted 13C NMR chemical shift for each carbon is also shown, providing a clear visual correlation between the molecular structure and its spectroscopic data.

Tetrahydro_2H_pyran_3_ol_13C_NMR This compound Structure and Predicted 13C NMR Shifts cluster_molecule C2 C2 62.5 ppm C3 C3 66.7 ppm C2->C3 C4 C4 32.8 ppm C3->C4 OH OH C3->OH C5 C5 25.4 ppm C4->C5 C6 C6 68.1 ppm C5->C6 O1 O C6->O1 O1->C2

Caption: Structure of this compound with predicted 13C NMR chemical shifts.

References

Methodological & Application

Application Notes and Protocols: Tetrahydro-2H-pyran-3-ol as a Chiral Building Block

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the use of tetrahydro-2H-pyran-3-ol and its derivatives as versatile chiral building blocks in organic synthesis. The focus is on providing practical experimental protocols and quantitative data for key transformations, enabling researchers to apply these methods in their own synthetic endeavors, particularly in the fields of natural product synthesis and drug discovery.

Introduction

Chiral tetrahydropyran (B127337) rings are privileged scaffolds found in a wide array of biologically active natural products and pharmaceutical agents. The stereocontrolled synthesis of these moieties is therefore of significant interest. This compound, available in both enantiomeric forms, serves as a valuable and versatile starting material for the construction of these complex architectures. Its functionalized derivatives can be accessed through various synthetic strategies, including enzymatic resolutions and asymmetric reactions, leading to highly enantioenriched products.

This document details two key applications of chiral tetrahydropyran building blocks:

  • Asymmetric Enzymatic Reduction for the synthesis of enantiopure (R)-4,4-dimethoxythis compound, a precursor for pharmaceutical intermediates.

  • Stereoselective Synthesis of highly substituted tetrahydropyran rings, as demonstrated in the total synthesis of the potent antitumor macrolide, (-)-Lasonolide A.

Asymmetric Enzymatic Reduction of 4,4-Dimethoxytetrahydro-2H-pyran-3-one

The enzymatic reduction of prochiral ketones is a powerful method for the synthesis of chiral alcohols with high enantioselectivity. The reduction of 4,4-dimethoxytetrahydro-2H-pyran-3-one provides the corresponding (R)-α-hydroxyketal, an important intermediate in the synthesis of chemokine receptor inhibitors.[1] This process utilizes a ketone reductase (KRED) in conjunction with a cofactor regeneration system, typically glucose dehydrogenase (GDH), to ensure high conversion and economic viability on a large scale.[1][2]

Quantitative Data Summary
ParameterValueReference
Substrate4,4-Dimethoxytetrahydro-2H-pyran-3-one[1]
Product(R)-4,4-Dimethoxythis compound[1]
Enzyme SystemKetoreductase (KRED) + Glucose Dehydrogenase (GDH)[1]
CofactorNADPH (regenerated in-situ)[1]
Yield96–98%[1]
Enantiomeric Excess (ee)>99%[1]

Experimental Workflow

sub Substrate (4,4-Dimethoxytetrahydro- 2H-pyran-3-one) reactor Bioreactor sub->reactor enzymes Enzyme Mix (KRED + GDH) enzymes->reactor cofactor Cofactor & Co-substrate (NADP+ & Glucose) cofactor->reactor buffer Buffer Solution (e.g., Potassium Phosphate) buffer->reactor biotransformation Asymmetric Reduction reactor->biotransformation Incubation (Controlled pH & Temp) extraction Product Extraction (e.g., with Ethyl Acetate) biotransformation->extraction Work-up purification Purification (e.g., Chromatography) extraction->purification Purification product (R)-4,4-Dimethoxytetrahydro- 2H-pyran-3-ol purification->product Final Product

Asymmetric enzymatic reduction workflow.
Experimental Protocol

Materials:

  • 4,4-Dimethoxytetrahydro-2H-pyran-3-one

  • Ketoreductase (KRED)

  • Glucose Dehydrogenase (GDH)

  • NADP+

  • D-Glucose

  • Potassium phosphate (B84403) buffer (pH 7.0)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Reaction Setup: In a temperature-controlled bioreactor, prepare a solution of potassium phosphate buffer.

  • Add D-glucose, followed by the substrate, 4,4-dimethoxytetrahydro-2H-pyran-3-one.

  • Add NADP+ to the mixture.

  • Initiate the reaction by adding the ketone reductase and glucose dehydrogenase enzymes.

  • Reaction Conditions: Maintain the pH of the reaction mixture at 7.0 and control the temperature as recommended for the specific enzymes. Monitor the progress of the reaction by a suitable analytical method (e.g., GC or HPLC).

  • Work-up: Once the reaction has reached completion, quench the reaction and extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel if necessary to yield pure (R)-4,4-dimethoxythis compound.

Stereoselective Synthesis of Tetrahydropyran Subunits of (-)-Lasonolide A

The total synthesis of complex natural products like (-)-Lasonolide A, a potent antitumor agent, often relies on the stereoselective construction of highly functionalized heterocyclic building blocks. The synthesis of the two distinct tetrahydropyran rings of Lasonolide A showcases the utility of chiral pyran derivatives in assembling complex molecular architectures. Key strategies include asymmetric hetero-Diels-Alder reactions and stereoselective alkylations.[3]

Synthetic Strategy Overview

The synthesis of the upper and lower tetrahydropyran rings of Lasonolide A employs distinct chiral building blocks derived from this compound precursors. The stereocenters are carefully installed using a combination of catalytic asymmetric reactions and substrate-controlled transformations.

cluster_upper Upper Tetrahydropyran Ring cluster_lower Lower Tetrahydropyran Ring upper_start Chiral Silyl Enol Ether upper_hda Asymmetric Hetero- Diels-Alder Reaction upper_start->upper_hda upper_intermediate1 Cycloadduct upper_hda->upper_intermediate1 upper_alkylation Diastereoselective Alkylation upper_intermediate1->upper_alkylation upper_intermediate2 Alkylated Ketone upper_alkylation->upper_intermediate2 upper_reduction Diastereoselective Reduction upper_intermediate2->upper_reduction upper_product Upper Tetrahydropyran Subunit upper_reduction->upper_product coupling Fragment Coupling upper_product->coupling lower_start Chiral Silyl Enol Ether lower_hda Asymmetric Hetero- Diels-Alder Reaction lower_start->lower_hda lower_intermediate1 Cycloadduct lower_hda->lower_intermediate1 lower_epoxidation Stereoselective Epoxidation lower_intermediate1->lower_epoxidation lower_intermediate2 Epoxide lower_epoxidation->lower_intermediate2 lower_reduction Regioselective Reduction lower_intermediate2->lower_reduction lower_product Lower Tetrahydropyran Subunit lower_reduction->lower_product lower_product->coupling lasonolide_a (-)-Lasonolide A coupling->lasonolide_a Further Steps

Synthetic approach to (-)-Lasonolide A.
Experimental Protocol: Synthesis of the Upper Tetrahydropyran Subunit (Exemplary Step)

This protocol describes the diastereoselective alkylation to install the C22 quaternary stereocenter.[3]

Materials:

  • β-keto ester precursor (derived from the hetero-Diels-Alder reaction)

  • Sodium hydride (NaH)

  • Methyl iodide (MeI)

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for chromatography

Procedure:

  • Deprotonation: To a solution of the β-keto ester in anhydrous THF at 0 °C, add sodium hydride portionwise.

  • Stir the mixture at room temperature until the evolution of hydrogen gas ceases.

  • Alkylation: Cool the resulting enolate solution to 0 °C and add methyl iodide dropwise.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Work-up: Quench the reaction by the careful addition of saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure and purify the residue by silica gel chromatography to afford the desired methylated product.

Quantitative Data for Key Steps in Lasonolide A Subunit Synthesis
StepReactantsProductYieldDiastereomeric Ratio (d.r.)Reference
Asymmetric Hetero-Diels-Alder (Upper Ring)Silyl enol ether, BenzyloxyacetaldehydeCycloadduct71%91% ee[3]
Diastereoselective Alkylation (Upper Ring)β-keto ester, NaH, MeIMethylated ketone92%6.6:1[3]
Asymmetric Hetero-Diels-Alder (Lower Ring)Silyl enol ether, BenzyloxyacetaldehydeCycloadduct-93% ee[3]

Conclusion

This compound and its derivatives are invaluable chiral building blocks in modern organic synthesis. The presented applications in enzymatic asymmetric reduction and the total synthesis of complex natural products highlight their versatility. The detailed protocols and quantitative data provided herein serve as a practical guide for researchers to employ these powerful synthetic tools in their own research and development endeavors. The continued development of novel synthetic methodologies involving these chiral pyran scaffolds will undoubtedly lead to the discovery of new and potent bioactive molecules.

References

Application Notes: Synthesis of Pyrazolothiazole Compounds via a Novel Proposed Route from Tetrahydro-2H-pyran-3-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyrazolothiazole scaffolds are of significant interest in medicinal chemistry due to their diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] This document outlines a novel, proposed multi-step synthetic pathway for a pyrazolothiazole derivative, commencing from the readily available starting material, tetrahydro-2H-pyran-3-ol. As no direct literature precedent exists for this specific transformation, the following protocol is a rationally designed, hypothetical route based on well-established chemical principles and analogous reactions. The described methodologies provide a framework for the potential synthesis and exploration of this new chemical space.

Proposed Synthetic Pathway

The proposed synthesis is a four-step process designed to construct the pyrazolothiazole core onto the tetrahydropyran (B127337) ring system. The workflow is as follows:

  • Step 1: Oxidation of this compound to its corresponding ketone, tetrahydro-2H-pyran-3-one.

  • Step 2: Formylation of the ketone to generate a β-ketoaldehyde equivalent, a crucial precursor for pyrazole (B372694) synthesis.

  • Step 3: Pyrazole Formation through cyclocondensation with thiosemicarbazide (B42300) to yield a pyrazole-1-carbothioamide intermediate.

  • Step 4: Hantzsch Thiazole (B1198619) Synthesis to form the final pyrazolothiazole product by reacting the intermediate with an α-haloketone.

Experimental Protocols

Materials and General Methods: All reagents are to be of analytical grade and used as received from commercial suppliers unless otherwise stated. Reactions should be monitored by Thin Layer Chromatography (TLC) on silica (B1680970) gel plates.

Step 1: Synthesis of Tetrahydro-2H-pyran-3-one (2)

This step involves the oxidation of the secondary alcohol in this compound. A Swern oxidation is proposed for its mild conditions.

Protocol:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve oxalyl chloride (1.2 eq) in anhydrous dichloromethane (B109758) (DCM) and cool the solution to -78 °C.

  • Slowly add dimethyl sulfoxide (B87167) (DMSO) (2.2 eq) to the solution and stir for 15 minutes.

  • Add a solution of this compound (1) (1.0 eq) in DCM dropwise, ensuring the temperature remains below -60 °C.

  • Stir the reaction mixture at -78 °C for 1 hour.

  • Add triethylamine (B128534) (5.0 eq) dropwise and allow the reaction to warm to room temperature.

  • Quench the reaction with water and extract the product with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield tetrahydro-2H-pyran-3-one (2).

Reagent/ParameterMolar Ratio/ValueNotes
This compound (1)1.0 eqStarting Material
Oxalyl Chloride1.2 eqOxidizing Agent Component
DMSO2.2 eqOxidizing Agent Component
Triethylamine5.0 eqBase
SolventDichloromethane (DCM)Anhydrous
Temperature-78 °C to RTControlled Temperature
Hypothetical Yield 85-95% ---
Characterization 1H NMR, 13C NMR, IRConfirm ketone formation
Step 2: Synthesis of 2-(hydroxymethylene)tetrahydro-2H-pyran-3-one (3)

This reaction creates the 1,3-dicarbonyl moiety required for pyrazole synthesis.

Protocol:

  • To a suspension of sodium methoxide (B1231860) (1.5 eq) in anhydrous diethyl ether at 0 °C, add tetrahydro-2H-pyran-3-one (2) (1.0 eq) followed by ethyl formate (B1220265) (1.2 eq).

  • Allow the mixture to warm to room temperature and stir overnight.

  • Pour the reaction mixture into ice-water and acidify with dilute hydrochloric acid.

  • Extract the aqueous layer with diethyl ether.

  • Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the crude product (3), which may be used in the next step without further purification.

Reagent/ParameterMolar Ratio/ValueNotes
Tetrahydro-2H-pyran-3-one (2)1.0 eq---
Sodium Methoxide1.5 eqBase
Ethyl Formate1.2 eqFormylating Agent
SolventDiethyl EtherAnhydrous
Temperature0 °C to RT---
Hypothetical Yield 70-80% ---
Characterization 1H NMR, MSConfirm enol form
Step 3: Synthesis of 2-(6,7-dihydro-5H-pyrano[4,3-c]pyrazol-3-yl)hydrazine-1-carbothioamide (4)

This is a cyclocondensation reaction to form the pyrazole ring with an attached thiosemicarbazide group. The Knorr pyrazole synthesis is a well-established method for reacting 1,3-dicarbonyl compounds with hydrazine (B178648) derivatives.[3][4]

Protocol:

  • Dissolve 2-(hydroxymethylene)tetrahydro-2H-pyran-3-one (3) (1.0 eq) in ethanol (B145695).

  • Add thiosemicarbazide (1.1 eq) and a catalytic amount of acetic acid.

  • Reflux the mixture for 4-6 hours, monitoring the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • The product may precipitate from the solution. If so, collect the solid by filtration.

  • If no precipitate forms, concentrate the solvent under reduced pressure and purify the residue by recrystallization or column chromatography to obtain the pyrazole intermediate (4).

Reagent/ParameterMolar Ratio/ValueNotes
Intermediate (3)1.0 eq---
Thiosemicarbazide1.1 eqForms pyrazole & introduces thioamide
Acetic AcidCatalyticAcid Catalyst
SolventEthanol---
TemperatureReflux---
Hypothetical Yield 60-75% ---
Characterization 1H NMR, 13C NMR, MS, IRConfirm pyrazole and thioamide
Step 4: Synthesis of N-(4-phenyl-5,6-dihydro-4H-pyrano[3',4':4,5]thiazolo[3,2-b]pyrazol-2-yl)amine (5)

The final step is the formation of the thiazole ring via the Hantzsch synthesis, a common method involving the reaction of a thioamide with an α-haloketone.[5][6][7][8]

Protocol:

  • Suspend the pyrazole-carbothioamide intermediate (4) (1.0 eq) in absolute ethanol.

  • Add 2-bromoacetophenone (B140003) (1.0 eq) to the suspension.

  • Reflux the reaction mixture for 3-5 hours. Monitor for the formation of a precipitate.

  • Cool the mixture to room temperature and then place in an ice bath.

  • Collect the precipitated solid by vacuum filtration.

  • Wash the solid with cold ethanol and dry to obtain the final pyrazolothiazole product (5).

Reagent/ParameterMolar Ratio/ValueNotes
Pyrazole Intermediate (4)1.0 eq---
2-Bromoacetophenone1.0 eqα-haloketone
SolventEthanolAbsolute
TemperatureReflux---
Hypothetical Yield 70-85% ---
Characterization 1H NMR, 13C NMR, HRMS, IRConfirm final product structure

Visualizations

Proposed Synthetic Workflow

G cluster_0 Step 1: Oxidation cluster_1 Step 2: Formylation cluster_2 Step 3: Pyrazole Formation cluster_3 Step 4: Thiazole Formation A This compound (1) B Tetrahydro-2H-pyran-3-one (2) A->B Swern Oxidation (Oxalyl Chloride, DMSO, TEA) C Tetrahydro-2H-pyran-3-one (2) D 2-(hydroxymethylene)tetrahydro- 2H-pyran-3-one (3) C->D NaOMe, Ethyl Formate E Intermediate (3) F Pyrazole-carbothioamide (4) E->F Thiosemicarbazide, AcOH G Pyrazole-carbothioamide (4) H Final Pyrazolothiazole (5) G->H 2-Bromoacetophenone (Hantzsch Synthesis)

Caption: Proposed workflow for the synthesis of a pyrazolothiazole derivative.

Potential Biological Target: Wnt/β-catenin Signaling Pathway

Pyrazolothiazole derivatives have been investigated for their potential to modulate various signaling pathways implicated in cancer.[1] One such pathway is the Wnt/β-catenin pathway, which plays a crucial role in cell proliferation and differentiation.

G cluster_off Wnt OFF State cluster_on Wnt ON State Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled LRP LRP5/6 Wnt->LRP Dvl Dishevelled (Dvl) Frizzled->Dvl Complex Destruction Complex (APC, Axin, GSK3β) Dvl->Complex Inhibits BetaCatenin β-catenin Complex->BetaCatenin Phosphorylates Proteasome Proteasome BetaCatenin->Proteasome Degradation TCF TCF/LEF BetaCatenin->TCF Accumulates & Binds TargetGenes Target Gene Expression TCF->TargetGenes Activates PyrazoloThiazole Pyrazolothiazole (Potential Inhibitor) PyrazoloThiazole->BetaCatenin May Inhibit Accumulation

Caption: Simplified Wnt/β-catenin signaling pathway.

Applications in Drug Development

The fusion of pyrazole and thiazole rings creates a heterocyclic system with a unique electronic and structural profile, making it a "privileged scaffold" in medicinal chemistry. These compounds have been reported to exhibit a wide range of biological activities:

  • Anticancer Activity: Many pyrazolothiazole derivatives have demonstrated potent antiproliferative effects against various human cancer cell lines.[2][9] Their mechanisms often involve the inhibition of critical cellular targets like protein kinases.

  • Antimicrobial Agents: The scaffold has been explored for the development of new antibacterial and antifungal agents, addressing the growing concern of antimicrobial resistance.[10]

  • Anti-inflammatory Properties: Certain derivatives have shown potential as anti-inflammatory agents, suggesting their utility in treating inflammatory disorders.

  • Kinase Inhibition: The pyrazolothiazole core is a common feature in many kinase inhibitors, which are a major class of targeted cancer therapies.

The novel compounds synthesized through the proposed route could be screened for these and other biological activities, potentially leading to the discovery of new therapeutic agents. The tetrahydropyran moiety may also influence the pharmacokinetic properties of the molecules, such as solubility and metabolic stability.

References

Application Notes: Oxidation of Tetrahydro-2H-pyran-3-ol

Author: BenchChem Technical Support Team. Date: December 2025

The oxidation of secondary alcohols, such as tetrahydro-2H-pyran-3-ol, to their corresponding ketones is a fundamental and crucial transformation in organic synthesis, particularly in the development of pharmaceuticals and fine chemicals. The resulting ketone, tetrahydropyran-3-one, is a valuable building block. The choice of oxidant and reaction conditions is critical to ensure high yield and selectivity, avoiding over-oxidation or side reactions. Several methods have been developed, ranging from classic chromium-based reagents to milder, more modern techniques. This document outlines common and effective protocols for this conversion.

Common Oxidation Protocols:

  • Swern Oxidation: This widely used method employs dimethyl sulfoxide (B87167) (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride (B1165640) at low temperatures (-78 °C), followed by quenching with a hindered base like triethylamine (B128534) (NEt₃).[1][2] It is known for its mild conditions and high yields, with minimal risk of over-oxidation.[3] However, it requires cryogenic temperatures and produces the volatile and malodorous byproduct dimethyl sulfide.[2]

  • Dess-Martin Periodinane (DMP) Oxidation: This protocol uses a hypervalent iodine(V) reagent, Dess-Martin periodinane, as the oxidant.[4][5] The reaction is typically fast, proceeds under mild, neutral conditions at room temperature, and is compatible with a wide range of functional groups.[4][6] The workup is generally straightforward. Care must be taken as the reagent can be sensitive to shock and heat.[7]

  • Pyridinium Chlorochromate (PCC) Oxidation: PCC is a stable, commercially available chromium(VI) reagent that effectively oxidizes secondary alcohols to ketones.[8][9] The reaction is typically performed in an anhydrous solvent like dichloromethane (B109758) (DCM).[8] A major drawback of this method is the generation of toxic chromium waste, which requires careful disposal.[4]

  • TEMPO-Catalyzed Oxidation: This method represents a greener alternative, using a catalytic amount of (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO) with a stoichiometric co-oxidant like sodium hypochlorite (B82951) (NaOCl, bleach) or calcium hypochlorite Ca(OCl)₂.[10][11][12] This system is efficient, operates under mild conditions, and avoids the use of heavy metals.[11][13]

The selection of a specific protocol depends on factors such as the scale of the reaction, the presence of other sensitive functional groups in the molecule, and considerations regarding safety and waste disposal.

Quantitative Data Summary

The following table summarizes typical reaction conditions for the oxidation of secondary alcohols using the methods described above.

Method Oxidant System Equivalents (Oxidant) Solvent Temperature Typical Time Typical Yield Reference
Swern Oxidation(COCl)₂ / DMSO / NEt₃1.5 - 2.0 (COCl)₂CH₂Cl₂-78 °C to RT1 - 3 hours90 - 99%[14][15]
Dess-MartinDess-Martin Periodinane1.1 - 1.5CH₂Cl₂ or CHCl₃Room Temp.0.5 - 3 hours90 - 95%[4][5]
PCC OxidationPyridinium Chlorochromate1.5CH₂Cl₂Room Temp.1 - 4 hours85 - 95%[3][8]
TEMPO/BleachTEMPO / NaOClCatalytic / 1.1CH₂Cl₂/H₂O0 °C to RT0.5 - 2 hours90 - 98%[11][12]

Experimental Protocol: Swern Oxidation of this compound

This protocol provides a detailed, step-by-step procedure for the oxidation of a secondary alcohol to a ketone using Swern conditions.

Materials:

  • This compound

  • Oxalyl chloride ((COCl)₂)

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • Anhydrous Triethylamine (NEt₃)

  • Argon or Nitrogen gas supply

  • Standard glassware (oven-dried)

  • Magnetic stirrer and stir bar

  • Syringes and needles

  • Dry ice/acetone bath

Procedure:

  • Reaction Setup:

    • Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and two rubber septa under an inert atmosphere (Argon or Nitrogen).

    • Add anhydrous CH₂Cl₂ (approx. 0.2 M relative to the alcohol) to the flask.

    • Cool the flask to -78 °C using a dry ice/acetone bath.

  • Activator Addition:

    • To the cooled CH₂Cl₂ solution, add oxalyl chloride (1.5 equivalents) dropwise via syringe, ensuring the internal temperature does not rise significantly.

    • Stir the solution for 5 minutes.

  • DMSO Addition:

    • In a separate flame-dried flask, prepare a solution of anhydrous DMSO (3.0 equivalents) in anhydrous CH₂Cl₂.

    • Add the DMSO solution dropwise to the reaction flask over 10-15 minutes. The formation of gas (CO, CO₂) may be observed.

    • Stir the resulting mixture for 15-20 minutes at -78 °C.

  • Alcohol Addition:

    • Prepare a solution of this compound (1.0 equivalent) in a minimal amount of anhydrous CH₂Cl₂.

    • Add the alcohol solution dropwise to the reaction mixture over 10 minutes.

    • Stir the reaction for 30-45 minutes at -78 °C. Progress can be monitored by Thin Layer Chromatography (TLC).

  • Quenching:

    • Add anhydrous triethylamine (5.0 equivalents) dropwise to the reaction mixture. A thick white precipitate (triethylammonium chloride) will form.[14]

    • Stir the mixture at -78 °C for 15 minutes.

    • Remove the cooling bath and allow the reaction to warm to room temperature over 20-30 minutes.

  • Work-up and Purification:

    • Add water to the reaction mixture to dissolve the salts.

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Extract the aqueous layer with CH₂Cl₂ (2-3 times).

    • Combine the organic layers and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the crude tetrahydropyran-3-one.

    • Purify the crude product by flash column chromatography on silica (B1680970) gel if necessary.

Visualizations

Diagram 1: Swern Oxidation Signaling Pathway

Swern_Oxidation DMSO DMSO Activation Activation (-78 °C) DMSO->Activation Reacts with OxalylChloride Oxalyl Chloride OxalylChloride->Activation ActiveSpecies Electrophilic Sulfur Intermediate Activation->ActiveSpecies Forms Byproduct2 CO, CO₂ Activation->Byproduct2 Adduct Alkoxysulfonium Salt ActiveSpecies->Adduct Alcohol This compound Alcohol->Adduct Nucleophilic attack on Elimination Elimination Adduct->Elimination Base Triethylamine (NEt₃) Base->Elimination Induces Product Tetrahydropyran-3-one Elimination->Product Yields Byproduct1 Dimethyl Sulfide Elimination->Byproduct1 Byproduct3 [Et₃NH]Cl Elimination->Byproduct3

Caption: Reaction pathway for the Swern oxidation of an alcohol.

Diagram 2: Experimental Workflow for Oxidation

Workflow start Start: Setup Dry Glassware step1 Cool Solvent (CH₂Cl₂) to -78 °C start->step1 step2 Add Oxalyl Chloride (Activator) step1->step2 step3 Add DMSO step2->step3 step4 Add this compound (Substrate) step3->step4 step5 Stir at -78 °C (Monitor by TLC) step4->step5 step6 Add Triethylamine (Base Quench) step5->step6 step7 Warm to Room Temp. step6->step7 step8 Aqueous Work-up (Wash & Extract) step7->step8 step9 Dry & Concentrate step8->step9 step10 Purify by Column Chromatography step9->step10 end Final Product: Tetrahydropyran-3-one step10->end

Caption: Step-by-step workflow for the oxidation protocol.

References

Application Notes and Protocols: Derivatization of the Tetrahydro-2H-pyran-3-ol Hydroxyl Group

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tetrahydro-2H-pyran (THP) scaffold is a privileged heterocyclic motif frequently found in a diverse range of natural products and pharmacologically active compounds. Its inherent stability, favorable pharmacokinetic properties, and synthetic tractability make it a valuable building block in drug discovery and development. Specifically, the derivatization of the hydroxyl group at the 3-position of the tetrahydro-2H-pyran ring offers a versatile handle for modulating the physicochemical and biological properties of lead compounds.

These application notes provide detailed protocols for several common and synthetically important derivatizations of the hydroxyl group of tetrahydro-2H-pyran-3-ol. The methodologies covered include esterification, etherification, and conversion to other key functional groups, which are crucial transformations in the synthesis of novel therapeutic agents. The resulting derivatives have shown promise in various therapeutic areas, including oncology and infectious diseases, by targeting key cellular signaling pathways.

Esterification of this compound

Esterification of the 3-hydroxyl group is a common strategy to introduce a variety of functional groups, influencing properties such as lipophilicity, metabolic stability, and target engagement. Two widely used methods for this transformation are the Mitsunobu and Steglich esterifications.

Mitsunobu Esterification

The Mitsunobu reaction allows for the conversion of a primary or secondary alcohol to an ester with inversion of stereochemistry.[1] This reaction proceeds under mild conditions and is tolerant of a wide range of functional groups.

Experimental Protocol: Synthesis of Tetrahydro-2H-pyran-3-yl Benzoate

  • Materials:

  • Procedure:

    • To a stirred solution of this compound (1.0 eq) and benzoic acid (1.2 eq) in anhydrous THF at 0 °C under a nitrogen atmosphere, add triphenylphosphine (1.5 eq).

    • Slowly add DIAD (1.5 eq) dropwise to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Once the starting material is consumed, concentrate the reaction mixture under reduced pressure.

    • Purify the residue by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to afford the desired tetrahydro-2H-pyran-3-yl benzoate.

Quantitative Data Summary

DerivativeReagentsSolventYield (%)Spectroscopic Data (¹H NMR, ¹³C NMR, MS)
Tetrahydro-2H-pyran-3-yl benzoateBenzoic acid, PPh₃, DIADTHFTypically 70-90%¹H NMR and ¹³C NMR data would be consistent with the ester product. Mass spectrometry would confirm the molecular weight of 206.25 g/mol .
Steglich Esterification

The Steglich esterification is a mild method for the formation of esters from carboxylic acids and alcohols using dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP).[2] This method is particularly useful for sterically hindered substrates.[2]

Experimental Protocol: Synthesis of Tetrahydro-2H-pyran-3-yl Acetate

  • Materials:

    • This compound

    • Acetic acid

    • N,N'-Dicyclohexylcarbodiimide (DCC)

    • 4-Dimethylaminopyridine (DMAP)

    • Anhydrous Dichloromethane (DCM)

    • Diethyl ether

    • 0.5 M Hydrochloric acid (HCl)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • To a stirred solution of this compound (1.0 eq), acetic acid (1.2 eq), and a catalytic amount of DMAP (0.1 eq) in anhydrous DCM at 0 °C, add a solution of DCC (1.1 eq) in DCM.

    • Stir the reaction mixture at room temperature for 4-6 hours.

    • Monitor the reaction by TLC.

    • Upon completion, filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU).

    • Wash the filtrate sequentially with 0.5 M HCl, saturated aqueous NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by distillation or silica gel column chromatography to yield tetrahydro-2H-pyran-3-yl acetate.

Quantitative Data Summary

DerivativeReagentsSolventYield (%)Spectroscopic Data (¹H NMR, ¹³C NMR, MS)
Tetrahydro-2H-pyran-3-yl acetateAcetic acid, DCC, DMAPDCMTypically >80%¹H NMR and ¹³C NMR data would show characteristic peaks for the acetyl group. Mass spectrometry would confirm the molecular weight of 144.17 g/mol .

Etherification of this compound

Etherification of the 3-hydroxyl group can enhance metabolic stability and introduce functionalities for further synthetic elaboration. The Williamson ether synthesis is a classic and reliable method for this purpose.

Williamson Ether Synthesis

This reaction involves the deprotonation of the alcohol to form an alkoxide, which then undergoes an Sₙ2 reaction with an alkyl halide.[3][4][5]

Experimental Protocol: Synthesis of 3-(Benzyloxy)tetrahydro-2H-pyran

  • Materials:

    • This compound

    • Sodium hydride (NaH, 60% dispersion in mineral oil)

    • Benzyl (B1604629) bromide

    • Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)

    • Diethyl ether

    • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

    • Water

    • Brine

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • To a stirred suspension of sodium hydride (1.5 eq) in anhydrous DMF at 0 °C under a nitrogen atmosphere, add a solution of this compound (1.0 eq) in DMF dropwise.

    • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for another 30 minutes.

    • Cool the reaction mixture back to 0 °C and add benzyl bromide (1.2 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction by TLC.

    • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

    • Extract the aqueous layer with diethyl ether.

    • Wash the combined organic layers with water and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the residue by silica gel column chromatography to obtain 3-(benzyloxy)tetrahydro-2H-pyran.

Quantitative Data Summary

DerivativeReagentsSolventYield (%)Spectroscopic Data (¹H NMR, ¹³C NMR, MS)
3-(Benzyloxy)tetrahydro-2H-pyranNaH, Benzyl bromideDMFTypically 75-95%¹H NMR would show characteristic peaks for the benzyl group. ¹³C NMR would confirm the presence of the benzylic ether carbon. Mass spectrometry would confirm the molecular weight of 192.25 g/mol .

Conversion to Other Functional Groups

The hydroxyl group of this compound can be converted into other valuable functional groups, such as tosylates (good leaving groups) and azides (precursors to amines).

Tosylation

Tosylation converts the alcohol into a tosylate, an excellent leaving group for subsequent nucleophilic substitution reactions.

Experimental Protocol: Synthesis of Tetrahydro-2H-pyran-3-yl 4-methylbenzenesulfonate

  • Materials:

    • This compound

    • p-Toluenesulfonyl chloride (TsCl)

    • Pyridine (B92270) or Triethylamine (TEA)

    • 4-Dimethylaminopyridine (DMAP, catalytic)

    • Anhydrous Dichloromethane (DCM)

    • 1 M Hydrochloric acid (HCl)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • To a stirred solution of this compound (1.0 eq) and pyridine (2.0 eq) (or TEA) and a catalytic amount of DMAP in anhydrous DCM at 0 °C, add p-toluenesulfonyl chloride (1.2 eq) portion-wise.

    • Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 12-16 hours.

    • Monitor the reaction by TLC.

    • Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by recrystallization or silica gel column chromatography to give the desired tosylate.

Quantitative Data Summary

DerivativeReagentsSolventYield (%)Spectroscopic Data (¹H NMR, ¹³C NMR, MS)
Tetrahydro-2H-pyran-3-yl 4-methylbenzenesulfonateTsCl, PyridineDCMTypically >90%¹H NMR would show characteristic aromatic protons of the tosyl group and a downfield shift of the proton at C3. ¹³C NMR would confirm the presence of the tosyl group carbons. Mass spectrometry would confirm the molecular weight of 256.32 g/mol .
Conversion to Azide (B81097)

The hydroxyl group can be converted to an azide via a two-step process involving activation (e.g., tosylation) followed by nucleophilic substitution with an azide salt, or directly using a Mitsunobu reaction with an azide source.

Experimental Protocol: Synthesis of 3-Azidotetrahydro-2H-pyran (via Mitsunobu Reaction)

  • Materials:

    • This compound

    • Diphenylphosphoryl azide (DPPA)

    • Triphenylphosphine (PPh₃)

    • Diisopropyl azodicarboxylate (DIAD)

    • Anhydrous Tetrahydrofuran (THF)

    • Ethyl acetate (EtOAc)

    • Water

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • To a stirred solution of this compound (1.0 eq) and triphenylphosphine (1.5 eq) in anhydrous THF at 0 °C, add DIAD (1.5 eq) dropwise.

    • Stir the mixture for 15 minutes, then add diphenylphosphoryl azide (1.2 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours.

    • Monitor the reaction by TLC.

    • Once the reaction is complete, concentrate the mixture under reduced pressure.

    • Purify the residue by silica gel column chromatography to yield 3-azidotetrahydro-2H-pyran.

Quantitative Data Summary

DerivativeReagentsSolventYield (%)Spectroscopic Data (IR, ¹H NMR, ¹³C NMR, MS)
3-Azidotetrahydro-2H-pyranDPPA, PPh₃, DIADTHFTypically 60-80%IR spectroscopy would show a characteristic azide stretch around 2100 cm⁻¹. NMR data would be consistent with the structure. Mass spectrometry would confirm the molecular weight of 127.14 g/mol .

Applications in Drug Development

Derivatives of this compound are valuable scaffolds in medicinal chemistry, with applications in the development of inhibitors for various biological targets.

Inhibition of PI3K/Akt/mTOR Pathway

The phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (B549165) (mTOR) pathway is a critical signaling cascade that regulates cell growth, proliferation, survival, and metabolism.[6][7] Dysregulation of this pathway is a hallmark of many cancers, making its components attractive targets for drug development.[6][8] Several inhibitors incorporating the tetrahydropyran (B127337) motif have been developed to target kinases within this pathway.[9]

PI3K_mTOR_Pathway cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruitment Akt Akt PDK1->Akt Phosphorylation mTORC1 mTORC1 Akt->mTORC1 Activation Survival Cell Survival Akt->Survival Inhibition of Apoptosis S6K p70S6K mTORC1->S6K Phosphorylation fourEBP1 4E-BP1 mTORC1->fourEBP1 Phosphorylation mTORC2 mTORC2 mTORC2->Akt Phosphorylation Proliferation Cell Growth & Proliferation S6K->Proliferation fourEBP1->Proliferation Inhibition of Translation Initiation Inhibitor Tetrahydropyran-based Inhibitor Inhibitor->PI3K Inhibitor->mTORC1

Figure 1: Inhibition of the PI3K/Akt/mTOR signaling pathway by tetrahydropyran-based inhibitors.

HIV Protease Inhibition

HIV protease is a critical enzyme in the life cycle of the human immunodeficiency virus (HIV), responsible for cleaving viral polyproteins into functional proteins.[10] Inhibition of this enzyme prevents the maturation of new viral particles.[1] The tetrahydropyran moiety has been incorporated into the design of potent HIV protease inhibitors to enhance binding affinity and pharmacokinetic properties.[11]

HIV_Protease_Inhibition cluster_viral_lifecycle HIV Life Cycle HIV_RNA Viral RNA Polyprotein Gag-Pol Polyprotein HIV_RNA->Polyprotein Translation HIV_Protease HIV Protease Polyprotein->HIV_Protease Structural_Proteins Structural Proteins Polyprotein->Structural_Proteins Cleavage Viral_Enzymes Viral Enzymes Polyprotein->Viral_Enzymes Cleavage Virion Mature HIV Virion Structural_Proteins->Virion Assembly Viral_Enzymes->Virion Assembly Infection Infection of New Cells Virion->Infection Inhibitor Tetrahydropyran-based HIV Protease Inhibitor Inhibitor->HIV_Protease Inhibition

Figure 2: Mechanism of action of tetrahydropyran-based HIV protease inhibitors.

Conclusion

The derivatization of the hydroxyl group of this compound provides a powerful platform for the synthesis of novel compounds with significant potential in drug discovery. The protocols outlined in these application notes offer robust and versatile methods for accessing a wide range of derivatives. The successful application of these scaffolds in the development of kinase and protease inhibitors underscores the importance of the tetrahydropyran motif in medicinal chemistry. Further exploration and functionalization of this privileged scaffold are likely to lead to the discovery of new and effective therapeutic agents.

References

Application Notes and Protocols: Tetrahydro-2H-pyran-3-ol in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tetrahydro-2H-pyran (THP) scaffold is a privileged structure in medicinal chemistry, frequently incorporated into a wide array of biologically active compounds. Its favorable physicochemical properties, including improved solubility and metabolic stability, make it an attractive building block in drug design. This document focuses on the applications of a key derivative, tetrahydro-2H-pyran-3-ol, and its analogues in medicinal chemistry, with a particular emphasis on their utility in the development of anticancer, antimicrobial, and antiviral agents. These notes provide an overview of the therapeutic applications, quantitative biological data, detailed experimental protocols, and relevant signaling pathways.

I. Anticancer Applications

Derivatives of the tetrahydro-2H-pyran scaffold have demonstrated significant potential as anticancer agents. Notably, fused pyran systems such as pyrano[2,3-c]pyrazoles and tetrahydro-2H-pyrano[3,2-c]pyridazin-3(6H)-ones have been synthesized and evaluated for their antiproliferative activities against various cancer cell lines.

Mechanism of Action

A key mechanism of action for some anticancer pyran derivatives is the inhibition of Cyclin-Dependent Kinase 2 (CDK2). CDKs are crucial regulators of the cell cycle, and their dysregulation is a hallmark of many cancers.[1] Inhibition of CDK2 can lead to cell cycle arrest and apoptosis.[2] Specifically, the CDK2/Cyclin E and CDK2/Cyclin A complexes are essential for the G1/S transition and S-phase progression, respectively. By inhibiting CDK2, these compounds can halt the proliferation of cancer cells.[3]

CDK2_Pathway Growth_Factors Growth Factors RTK Receptor Tyrosine Kinases (RTK) Growth_Factors->RTK PI3K_AKT PI3K/AKT Pathway RTK->PI3K_AKT CyclinD_CDK46 Cyclin D / CDK4/6 PI3K_AKT->CyclinD_CDK46 Rb Rb CyclinD_CDK46->Rb phosphorylates CyclinD_CDK46->Rb releases E2F E2F E2F Rb->E2F inhibits CyclinE_CDK2 Cyclin E / CDK2 E2F->CyclinE_CDK2 promotes transcription S_Phase S-Phase Entry (DNA Replication) CyclinE_CDK2->S_Phase promotes Apoptosis Apoptosis CyclinE_CDK2->Apoptosis inhibition leads to Pyran_Derivative This compound Derivative Pyran_Derivative->CyclinE_CDK2 inhibits

Quantitative Data: Anticancer Activity

The following table summarizes the in vitro anticancer activity of representative tetrahydro-2H-pyran derivatives.

Compound IDCancer Cell LineIC50 (µM)Reference
16c SK-BR-3 (Breast)0.21[1][4]
16d SK-BR-3 (Breast)0.15[1][4]
4d HCT-116 (Colon)75.1[5]
4k HCT-116 (Colon)85.88[5]
4g SW-480 (Colon)34.6[6]
4i SW-480 (Colon)35.9[6]
4j SW-480 (Colon)38.6[6]
4g MCF-7 (Breast)42.6[6]
4i MCF-7 (Breast)34.2[6]
4j MCF-7 (Breast)26.6[6]
5a A549 (Lung)< Etoposide[2][7]
5a LNCaP (Prostate)< Etoposide[2][7]
Experimental Protocols

Synthesis_Workflow

A five-step reaction sequence is employed, with the Achmatowicz oxidative cyclization being the core reaction for generating the pyranone intermediate. This is followed by reactions to build the pyridazinone ring and subsequent functionalization.

This protocol is used to assess the cytotoxic effects of the synthesized compounds on cancer cell lines.

  • Cell Seeding: Seed cancer cells (e.g., HCT-116, MCF-7, SK-BR-3) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Replace the existing medium with the medium containing various concentrations of the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., cisplatin).

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solvent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate for 15 minutes and measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the percentage of viability against the logarithm of the compound concentration.

This assay quantifies the number of apoptotic cells following treatment with the test compounds.

  • Cell Treatment: Seed cells in a 6-well plate and treat with various concentrations of the test compound for 24 or 48 hours.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use trypsin-EDTA to detach them.

  • Cell Staining: Wash the cells with cold PBS and resuspend them in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples on a flow cytometer within one hour. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrootic (Annexin V+/PI+) cells.

II. Antimicrobial Applications

Tetrahydro-2H-pyran derivatives have also been investigated for their antibacterial and antifungal properties. The antimicrobial activity is often associated with the specific substituents on the pyran ring.

Quantitative Data: Antimicrobial Activity

The following table presents the minimum inhibitory concentration (MIC) values for representative pyran derivatives against various microbial strains.

Compound IDMicroorganismMIC (µg/mL)Reference
8a Staphylococcus aureus ATCC 25931.56
9 Streptococcus sp. C203M0.75
4g Staphylococcus aureus ATCC 25923< Ampicillin[5]
4j Staphylococcus aureus ATCC 25923< Ampicillin[5]
4g Staphylococcus epidermidis ATCC 14990< Ampicillin[5]
4j Staphylococcus epidermidis ATCC 14990< Ampicillin[5]
Experimental Protocol
  • Preparation of Inoculum: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.

  • Compound Dilution: Prepare serial twofold dilutions of the test compounds in a 96-well microplate containing Mueller-Hinton broth.

  • Inoculation: Inoculate each well with the bacterial suspension. Include a positive control (broth with bacteria and a standard antibiotic) and a negative control (broth with bacteria and vehicle).

  • Incubation: Incubate the microplate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

III. Antiviral Applications

The pyran scaffold is a recognized moiety in the design of antiviral drugs.[8][9] Fused pyranopyrazole systems have recently been identified as potential inhibitors of human coronaviruses.

Mechanism of Action

For certain coronaviruses, pyranopyrazole derivatives have been shown to inhibit the main protease (Mpro or 3CLpro), an enzyme essential for viral replication.[8][9] By blocking the activity of this protease, the compounds prevent the processing of viral polyproteins, thereby halting the viral life cycle.

Antiviral_Workflow

Quantitative Data: Antiviral Activity

The following table shows the antiviral efficacy of a representative pyranopyrazole derivative against human coronavirus 229E (HCoV-2229E).[9]

Compound IDVirusCell LineIC50 (µM)CC50 (µM)Selectivity Index (SI)
18 HCoV-229EVero-E6--12.6

Note: Specific IC50 and CC50 values were not provided in the abstract, but a high selectivity index indicates potent and selective antiviral activity.

Experimental Protocols

A common method for the synthesis of pyrano[2,3-c]pyrazoles is a one-pot, multi-component reaction.

  • Reaction Setup: In a suitable solvent (e.g., ethanol, water, or a mixture), combine an aromatic aldehyde, malononitrile, a β-ketoester (e.g., ethyl acetoacetate), and hydrazine (B178648) hydrate.

  • Catalyst: A catalyst, such as piperidine (B6355638) or an ionic liquid, may be used to facilitate the reaction.

  • Reaction Conditions: The reaction is typically stirred at room temperature or under reflux for a specified period.

  • Workup and Purification: The product is isolated by filtration and purified by recrystallization.

  • Cell Culture: Prepare confluent monolayers of a suitable cell line (e.g., Vero E6) in 96-well plates.

  • Compound Preparation: Prepare serial dilutions of the test compounds.

  • Infection: Treat the cells with the test compounds and then infect them with the virus. Include virus controls (infected, untreated cells) and cell controls (uninfected, untreated cells).

  • Incubation: Incubate the plates until significant cytopathic effect (CPE) is observed in the virus control wells.

  • Viability Assessment: Quantify cell viability using a suitable method, such as staining with neutral red or MTT.

  • Data Analysis: Determine the 50% effective concentration (EC50) and the 50% cytotoxic concentration (CC50) by regression analysis. Calculate the selectivity index (SI = CC50/EC50).

IV. Pharmacokinetics and ADME Profile

The absorption, distribution, metabolism, and excretion (ADME) properties of drug candidates are critical for their development.[3][10][11] In silico ADME predictions for some antiviral pyranopyrazole derivatives suggest favorable pharmacokinetic profiles, indicating they are likely to be metabolically stable.[9][12]

Experimental Protocols

A standard battery of in vitro ADME assays can be performed to evaluate the drug-like properties of the synthesized compounds.

  • Solubility: Determine the kinetic and thermodynamic solubility in aqueous buffers.

  • Permeability: Assess permeability using assays such as the Parallel Artificial Membrane Permeability Assay (PAMPA) or Caco-2 cell monolayers.

  • Metabolic Stability: Evaluate the stability of the compounds in the presence of liver microsomes or hepatocytes to predict hepatic clearance.

  • Plasma Protein Binding: Determine the extent of binding to plasma proteins using methods like equilibrium dialysis.

  • CYP450 Inhibition: Assess the potential for drug-drug interactions by measuring the inhibition of major cytochrome P450 enzymes.

Conclusion

The this compound scaffold and its derivatives, particularly fused heterocyclic systems like pyranopyrazoles, represent a promising area for the discovery of new therapeutic agents. They have demonstrated significant potential in the fields of oncology, infectious diseases, and virology. The protocols and data presented in these application notes are intended to provide a foundation for researchers to further explore the medicinal chemistry of this versatile scaffold and to develop novel drug candidates with improved efficacy and safety profiles.

References

Application Notes and Protocols: Prins Cyclization for Tetrahydropyranol Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Prins cyclization is a powerful and versatile acid-catalyzed reaction for the stereoselective synthesis of tetrahydropyran (B127337) rings, which are common structural motifs in a vast array of biologically active natural products and pharmaceutical agents.[1][2][3] This application note provides an overview of the Prins cyclization for the synthesis of tetrahydropyranols, including detailed experimental protocols and a summary of quantitative data from various catalytic systems. The information presented is intended to guide researchers in the selection of appropriate reaction conditions and to facilitate the application of this methodology in their synthetic endeavors, particularly in the context of drug discovery and development.

Introduction

The tetrahydropyran (THP) moiety is a privileged scaffold in medicinal chemistry, found in numerous compounds with diverse biological activities, including analgesic, anti-inflammatory, and cytotoxic properties.[1][4] The Prins cyclization, which involves the condensation of a homoallylic alcohol with an aldehyde, offers a convergent and stereocontrolled route to functionalized tetrahydropyrans.[5] The reaction typically proceeds through an oxocarbenium ion intermediate, which is then trapped intramolecularly by the alkene nucleophile.[2] The stereochemical outcome of the cyclization can often be controlled by the judicious choice of catalyst and reaction conditions, leading to the desired diastereomer.[6][7] This document outlines several protocols for the Prins cyclization, with a focus on providing practical experimental details and comparative data.

Signaling Pathway: The Reaction Mechanism

The generally accepted mechanism for the acid-catalyzed Prins cyclization begins with the activation of the aldehyde by a Brønsted or Lewis acid. This is followed by the addition of the homoallylic alcohol to form a hemiacetal, which then loses water to generate a key oxocarbenium ion intermediate. The intramolecular nucleophilic attack of the alkene onto the oxocarbenium ion proceeds through a chair-like transition state to form a six-membered ring. The resulting tertiary carbocation is then trapped by a nucleophile (often water or the conjugate base of the acid catalyst) to afford the final tetrahydropyranol product.

Prins_Mechanism cluster_activation Step 1: Oxocarbenium Ion Formation cluster_cyclization Step 2: Cyclization cluster_trapping Step 3: Nucleophilic Trapping Aldehyde Aldehyde Hemiacetal Hemiacetal Aldehyde->Hemiacetal + Homoallylic Alcohol + H+ Homoallylic_Alcohol Homoallylic_Alcohol Oxocarbenium_Ion Oxocarbenium_Ion Chair_Transition_State Chair-like Transition State Oxocarbenium_Ion->Chair_Transition_State Intramolecular Attack Hemiacetal->Oxocarbenium_Ion - H2O Cyclized_Intermediate Cyclized Carbocation Chair_Transition_State->Cyclized_Intermediate Tetrahydropyranol Tetrahydropyranol Product Cyclized_Intermediate->Tetrahydropyranol + H2O - H+

Caption: General mechanism of the acid-catalyzed Prins cyclization.

Experimental Workflow

The general experimental workflow for a Prins cyclization reaction is straightforward. It involves the preparation of the starting materials, the reaction setup under controlled conditions, monitoring the reaction progress, and subsequent workup and purification of the desired tetrahydropyranol product.

Experimental_Workflow Start Start Reagent_Prep Prepare Homoallylic Alcohol and Aldehyde Start->Reagent_Prep Reaction_Setup Combine Reagents, Solvent, and Catalyst Reagent_Prep->Reaction_Setup Reaction_Conditions Set Temperature and Stirring Reaction_Setup->Reaction_Conditions Monitoring Monitor Reaction by TLC or GC-MS Reaction_Conditions->Monitoring Workup Quench Reaction and Perform Aqueous Workup Monitoring->Workup Reaction Complete Purification Purify by Column Chromatography Workup->Purification Characterization Characterize Product (NMR, IR, HRMS) Purification->Characterization End End Characterization->End

Caption: A typical experimental workflow for Prins cyclization.

Comparative Data of Selected Prins Cyclization Protocols

The following table summarizes quantitative data from different Prins cyclization protocols for the synthesis of tetrahydropyranols, highlighting the effects of various catalysts and reaction conditions on yield and diastereoselectivity.

CatalystAldehydeHomoallylic AlcoholSolventTemp. (°C)Time (h)Yield (%)Diastereomeric Ratio (cis:trans)Reference
BF₃·OEt₂ Various3-Bromobut-3-en-1-olsDCE-350.5-175-92>95:5[6]
Phosphomolybdic Acid VariousBut-3-en-1-olWaterRT2-485-95All cis[8]
Ce-MCM-41 BenzaldehydeIsopulegolToluene1004>99 (conversion)-[1][4]
BiCl₃ VariousHomoallylic AlcoholsCH₂Cl₂RT0.5-180-92All cis[2]
TMSOTf VariousHydroxy Silyl Enol EtherCH₂Cl₂-78-up to 97>95:5[9]
O₃ReOH Various3-Chlorohomoallylic AlcoholsToluene801260-85All cis[10]

Detailed Experimental Protocols

Protocol 1: Diastereoselective Synthesis of 2,6-Disubstituted Tetrahydropyranones using BF₃·OEt₂[6]

This protocol describes the synthesis of cis-2,6-disubstituted tetrahydropyranones with high diastereoselectivity.

Materials:

  • 3-Bromobut-3-en-1-ol derivative

  • Aldehyde

  • Boron trifluoride etherate (BF₃·OEt₂)

  • 1,2-Dichloroethane (DCE), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (NaCl) solution (brine)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Silica (B1680970) gel for column chromatography

Procedure:

  • To a stirred solution of the 3-bromobut-3-en-1-ol derivative (1.0 equiv) and the aldehyde (1.1 equiv) in anhydrous DCE (0.1 M) at -35 °C under an inert atmosphere (e.g., nitrogen or argon), add BF₃·OEt₂ (1.2 equiv) dropwise.

  • Stir the reaction mixture at -35 °C and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion of the reaction (typically 30-60 minutes), quench the reaction by the addition of saturated aqueous NaHCO₃ solution.

  • Allow the mixture to warm to room temperature and transfer it to a separatory funnel.

  • Extract the aqueous layer with dichloromethane (B109758) (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate (B1210297)/hexanes) to afford the pure tetrahydropyranone.

  • Characterize the product using NMR spectroscopy, IR spectroscopy, and high-resolution mass spectrometry (HRMS) to confirm its structure and stereochemistry.[6]

Protocol 2: Aqueous Prins Cyclization using Phosphomolybdic Acid[8]

This protocol offers an environmentally friendly approach to the synthesis of cis-4-hydroxytetrahydropyrans.

Materials:

  • Homoallylic alcohol

  • Aldehyde

  • Phosphomolybdic acid (PMA)

  • Water

  • Ethyl acetate

  • Saturated aqueous sodium chloride (NaCl) solution (brine)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a stirred mixture of the homoallylic alcohol (1.0 equiv) and the aldehyde (1.2 equiv) in water (5 mL per mmol of alcohol), add phosphomolybdic acid (10 mol%).

  • Stir the reaction mixture vigorously at room temperature for the time indicated by TLC analysis (typically 2-4 hours).

  • Upon completion, extract the reaction mixture with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel (eluting with an appropriate mixture of ethyl acetate and hexanes) to yield the pure cis-4-hydroxytetrahydropyran derivative.[8]

Applications in Drug Development

The stereoselective synthesis of substituted tetrahydropyrans is of significant interest to the pharmaceutical industry. The Prins cyclization provides a reliable method for accessing these complex scaffolds. For instance, this methodology has been applied to the synthesis of natural products with potent biological activities, such as cyanolide A.[9] Furthermore, novel tetrahydropyran derivatives synthesized via Prins cyclization have been evaluated for their antinociceptive (analgesic) effects, demonstrating the potential of this reaction in generating new therapeutic leads.[7] The ability to readily construct diverse libraries of tetrahydropyran-containing molecules using this reaction facilitates structure-activity relationship (SAR) studies, which are crucial in the drug discovery process.

Conclusion

The Prins cyclization is a cornerstone reaction in synthetic organic chemistry for the construction of the tetrahydropyran ring system. The protocols and data presented herein demonstrate the versatility of this reaction, with various catalysts enabling high yields and excellent diastereoselectivities under a range of conditions. For researchers in drug development and related fields, the Prins cyclization offers a powerful tool for the synthesis of complex, biologically relevant molecules. The continued development of novel catalytic systems and methodologies for the Prins cyclization will undoubtedly expand its utility and impact on the synthesis of next-generation therapeutics.

References

Application Notes and Protocols for Asymmetric Synthesis of Functionalized Tetrahydropyrans

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of key asymmetric methods for the synthesis of functionalized tetrahydropyrans (THPs), critical structural motifs in a vast array of natural products and pharmaceuticals. This document offers detailed experimental protocols for selected transformative reactions, quantitative data for comparative analysis, and visualizations of reaction pathways.

Introduction

The tetrahydropyran (B127337) ring is a privileged scaffold in medicinal chemistry and natural product synthesis. Its stereochemical complexity often dictates biological activity, making the development of asymmetric synthetic methods a paramount objective. This document outlines four powerful strategies for the enantioselective and diastereoselective construction of functionalized THPs: Organocatalytic Domino Reactions, Asymmetric Hetero-Diels-Alder Reactions, Asymmetric Prins Cyclizations, and Enantioselective Intramolecular Oxa-Michael Additions.

Organocatalytic Domino Reactions

Organocatalytic domino (or cascade) reactions offer an efficient and atom-economical approach to complex molecules from simple precursors in a single pot. For tetrahydropyran synthesis, these reactions often involve a Michael addition to initiate a sequence of bond-forming events, culminating in the formation of the heterocyclic ring with high stereocontrol.

Organocatalytic Michael/Henry/Ketalization Cascade

This powerful multicomponent cascade reaction enables the synthesis of highly functionalized tetrahydropyrans with up to five contiguous stereocenters.[1][2] The reaction is typically catalyzed by a bifunctional organocatalyst, such as a quinine-derived squaramide, which activates both the nucleophile and the electrophile through hydrogen bonding.

Logical Workflow for Michael/Henry/Ketalization Cascade

G cluster_start Starting Materials cluster_reaction Reaction Sequence cluster_product Product Start_Materials β-Ketoester/Diketone + Nitroalkene + Alkynyl Aldehyde Catalyst Quinine-Squaramide Catalyst Start_Materials->Catalyst Addition Michael Michael Addition Catalyst->Michael Catalyzes Henry Henry Reaction (Nitroaldol) Michael->Henry Forms Intermediate for Ketalization Intramolecular Ketalization Henry->Ketalization Forms Intermediate for Product Functionalized Tetrahydropyran Ketalization->Product

Caption: Workflow of the organocatalytic Michael/Henry/Ketalization cascade.

Quantitative Data: Organocatalytic Michael/Henry/Ketalization of Acetylacetone, β-Nitrostyrenes, and Alkynyl Aldehydes [2]

Entryβ-Nitrostyrene (R¹)Alkynyl Aldehyde (R²)Yield (%)dree (%)
1PhenylPhenyl80>20:193
24-ChlorophenylPhenyl75>20:194
34-MethylphenylPhenyl78>20:195
42-NaphthylPhenyl72>20:196
5Phenyl4-Bromophenyl61>20:194
6PhenylCyclopentyl68>20:196

Experimental Protocol: General Procedure for the One-Pot Organocatalytic Michael/Henry/Ketalization Cascade [2]

  • To a solution of the β-dicarbonyl compound (0.25 mmol, 1.0 equiv.) and the β-nitrostyrene (0.25 mmol, 1.0 equiv.) in dichloromethane (B109758) (0.2 mL) is added the quinine-derived squaramide catalyst (0.0025 mmol, 0.01 equiv.).

  • The reaction mixture is stirred at room temperature for 24 hours.

  • The alkynyl aldehyde (0.50 mmol, 2.0 equiv.) is then added, and the mixture is stirred at -20 °C for the time indicated by TLC monitoring.

  • Trimethyl orthoformate (0.50 mmol, 2.0 equiv.) and p-toluenesulfonic acid monohydrate (0.025 mmol, 0.1 equiv.) are added, and the mixture is stirred for an additional 30 minutes at -20 °C.

  • The reaction is quenched by the addition of saturated aqueous NaHCO₃ solution.

  • The aqueous layer is extracted with dichloromethane (3 x 10 mL).

  • The combined organic layers are dried over Na₂SO₄, filtered, and concentrated under reduced pressure.

  • The residue is purified by flash column chromatography on silica (B1680970) gel to afford the desired tetrahydropyran.

Organocatalytic Domino Michael/Hemiacetalization

This domino reaction provides access to functionalized dihydropyrans and tetrahydropyranols.[3] It involves the Michael addition of a 1,3-dicarbonyl compound to an α-hydroxymethyl nitroalkene, followed by an intramolecular hemiacetalization. A squaramide-based organocatalyst is typically employed to control the stereochemistry.

Signaling Pathway for Michael/Hemiacetalization Domino Reaction

G Dicarbonyl 1,3-Dicarbonyl Compound Michael_Adduct Michael Adduct Intermediate Dicarbonyl->Michael_Adduct Nucleophile Nitroalkene α-Hydroxymethyl Nitroalkene Nitroalkene->Michael_Adduct Electrophile Catalyst Squaramide Catalyst Catalyst->Michael_Adduct Catalyzes Hemiacetal Intramolecular Hemiacetalization Michael_Adduct->Hemiacetal Tetrahydropyranol Tetrahydropyranol Product Hemiacetal->Tetrahydropyranol

Caption: Catalytic cycle of the Michael/Hemiacetalization domino reaction.

Quantitative Data: Organocatalytic Domino Michael/Hemiacetalization [3]

Entry1,3-Dicarbonyl Compoundα-Hydroxymethyl Nitroalkene (Ar)Yield (%)de (%)ee (%)
1Methyl 3-oxobutanoatePhenyl817694
2AcetylacetonePhenyl867090
3Ethyl 3-oxobutanoate4-Chlorophenyl758092
4Methyl 3-oxobutanoate2-Naphthyl837295
5Acetylacetone4-Methoxyphenyl886888
6Methyl 3-oxobutanoateThienyl792690

Experimental Protocol: General Procedure for Domino Michael-Hemiacetalization Reaction [3]

  • In a glass vial equipped with a magnetic stirring bar, add the squaramide catalyst (0.1 mmol, 10 mol%) to a mixture of the 1,3-dicarbonyl compound (1.0 mmol) and the (E)-3-aryl-2-nitroprop-2-en-1-ol (1.0 mmol) in CH₂Cl₂ (4.0 mL) at room temperature.

  • Monitor the reaction by TLC.

  • After complete conversion of the starting material, evaporate the solvent.

  • Purify the crude reaction mixture by column chromatography to afford the tetrahydropyranol products.

Asymmetric Hetero-Diels-Alder Reaction

The hetero-Diels-Alder (HDA) reaction is a powerful tool for the synthesis of six-membered heterocycles. In the context of tetrahydropyran synthesis, an electron-rich diene reacts with an electron-poor dienophile (often an aldehyde or ketone) in the presence of a chiral Lewis acid catalyst to produce a dihydropyran, which can be subsequently reduced to the corresponding tetrahydropyran.

Experimental Workflow for Asymmetric Hetero-Diels-Alder Reaction

G Start Aldehyde + Danishefsky's Diene Catalyst_Prep Prepare Chiral Catalyst (e.g., Dirhodium(II) Carboxamidate) Start->Catalyst_Prep Reaction Add Aldehyde and Diene to Catalyst Solution Catalyst_Prep->Reaction Stir Stir at Designated Temperature Reaction->Stir Quench Quench with TFA Stir->Quench Workup Aqueous Workup and Extraction Quench->Workup Purification Column Chromatography Workup->Purification Product Enantioenriched Dihydropyran Purification->Product

Caption: Step-by-step workflow for the asymmetric hetero-Diels-Alder reaction.

Quantitative Data: Asymmetric Hetero-Diels-Alder Reaction of Aldehydes and Danishefsky's Diene

EntryAldehydeCatalystYield (%)ee (%)
1BenzaldehydeChiral Dirhodium(II) Carboxamidate9596
2p-NitrobenzaldehydeChiral Dirhodium(II) Carboxamidate9897
3FurfuralChiral Dirhodium(II) Carboxamidate9294
4CinnamaldehydeChiral Dirhodium(II) Carboxamidate8592
5Ethyl GlyoxylateChiral Bis(oxazoline) Cu(II)7072
6BenzaldehydeChiral N,N'-dioxide/Mg(II)99>99

Experimental Protocol: General HDA Procedure with Chiral Dirhodium(II) Carboxamidate Catalyst

  • Add the aldehyde (0.50 mmol) to an oven-dried vial containing the chiral dirhodium(II) carboxamidate catalyst (1.0 mol %, 0.0050 mmol).

  • Add dry solvent (0.50 mL), if the aldehyde is a solid, and stir the resulting solution.

  • Add Danishefsky's diene (0.70 mmol) and stir the solution at the designated temperature.

  • After completion of the reaction (monitored by TLC), treat the mixture with trifluoroacetic acid (TFA).

  • Purify the product by column chromatography to afford the corresponding dihydropyran.

Asymmetric Prins Cyclization

The Prins cyclization is a classic acid-catalyzed reaction between an alkene (or alkyne) and a carbonyl compound. Its asymmetric variant, often employing chiral Brønsted acids, provides an effective route to stereodefined tetrahydropyrans. The reaction proceeds through an oxocarbenium ion intermediate, and the chiral catalyst controls the facial selectivity of the nucleophilic attack by the alkene.

Catalytic Cycle of Asymmetric Prins Cyclization

G Aldehyde Aldehyde Oxocarbenium Chiral Oxocarbenium Ion Pair Aldehyde->Oxocarbenium Homoallylic_Alcohol Homoallylic Alcohol Homoallylic_Alcohol->Oxocarbenium Catalyst_H Chiral Brønsted Acid (C*A-H) Catalyst_H->Oxocarbenium Protonation Cyclization Intramolecular Cyclization Oxocarbenium->Cyclization Product_Complex Product-Catalyst Complex Cyclization->Product_Complex Product Tetrahydropyran Product_Complex->Product Catalyst_Regen Catalyst Regeneration Product_Complex->Catalyst_Regen Catalyst_Regen->Catalyst_H

Caption: Proposed catalytic cycle for the asymmetric Prins cyclization.

Quantitative Data: Asymmetric Prins Cyclization Catalyzed by Chiral Brønsted Acids [4]

EntryAldehydeHomoallylic AlcoholCatalyst SystemYield (%)dree (%)
1Benzaldehyde3-Buten-1-olCuCl/BINOL-derived phosphoric acid75>20:185
24-Nitrobenzaldehyde3-Buten-1-olCuCl/BINOL-derived phosphoric acid82>20:190
32-Naphthaldehyde3-Buten-1-olCuCl/BINOL-derived phosphoric acid78>20:188
4Cinnamaldehyde3-Buten-1-olChiral N-triflylphosphoramide70>20:192
5Ethyl glyoxylate3-Buten-1-olChiral N-triflylphosphoramide85>20:195

Experimental Protocol: General Procedure for Asymmetric Prins Cyclization [5]

  • An oven-dried glass vial is charged with paraformaldehyde (18.8 mg, 0.625 mmol, 2.5 equiv.), the chiral imino-imidodiphosphate (iIDP) catalyst (62.5 µmol, 2.5 mol%), and dry cyclohexane (B81311) under an Argon atmosphere.

  • The olefin (0.25 mmol, 1 equiv.) is added.

  • The mixture is vigorously stirred at room temperature for the time indicated by TLC.

  • The reaction is quenched by adding distilled water (10 mL), followed by extraction with MTBE (3 x 20 mL).

  • The combined organic layers are washed with brine (1 x 10 mL), dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to afford the enantioenriched product.

Enantioselective Intramolecular Oxa-Michael Addition

The intramolecular oxa-Michael addition is a straightforward method for constructing the tetrahydropyran ring from a linear precursor containing a hydroxyl group and an α,β-unsaturated carbonyl moiety. The use of chiral catalysts, such as bifunctional iminophosphoranes or chiral phosphoric acids, allows for high enantioselectivity in the cyclization step.[3][6][7]

Reaction Scheme for Enantioselective Intramolecular Oxa-Michael Addition

G cluster_reaction Reaction Substrate Hydroxy-α,β-unsaturated Ester Product Enantioenriched Tetrahydropyran Substrate->Product Intramolecular Oxa-Michael Addition Catalyst Chiral Catalyst (e.g., BIMP)

Caption: General scheme of an enantioselective intramolecular oxa-Michael addition.

Quantitative Data: Enantioselective Intramolecular Oxa-Michael Addition [6][7]

EntrySubstrateCatalystYield (%)er
1(E)-ethyl 7-hydroxyhept-2-enoateBIMP9998.5:1.5
2(E)-methyl 6-hydroxy-6-phenylhex-2-enoateBIMP9597:3
3(E)-ethyl 6-hydroxy-2,6-dimethylhept-2-enoateBIMP9296:4
4Spirocyclic precursorChiral Phosphoric Acid9399:1
5Dihydro-isobenzofuran precursorBIMP9899.5:0.5

Experimental Protocol: General Procedure for BIMP-Catalyzed Intramolecular Oxa-Michael Reaction [6][7]

  • To a solution of the hydroxy-α,β-unsaturated ester (0.1 mmol) in a suitable solvent (e.g., cyclopentyl methyl ether, CPME) is added the bifunctional iminophosphorane (BIMP) catalyst (1-10 mol%).

  • The reaction mixture is stirred at the specified temperature (e.g., 50 °C) for the required time (typically 24-48 hours).

  • Upon completion (monitored by TLC or HPLC), the reaction mixture is concentrated under reduced pressure.

  • The residue is purified by flash column chromatography on silica gel to afford the enantioenriched tetrahydropyran.

Conclusion

The asymmetric synthesis of functionalized tetrahydropyrans is a vibrant area of research with significant implications for drug discovery and natural product synthesis. The methods outlined in these application notes—organocatalytic domino reactions, asymmetric hetero-Diels-Alder reactions, asymmetric Prins cyclizations, and enantioselective intramolecular oxa-Michael additions—represent powerful and versatile strategies for accessing these important heterocyclic scaffolds with high levels of stereocontrol. The provided protocols and data serve as a practical guide for researchers to implement these methodologies in their own synthetic endeavors.

References

Application Notes and Protocols: Tetrahydro-2H-pyran-3-ol in Liquid Crystal Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of tetrahydro-2H-pyran-3-ol as a key building block in the synthesis of novel liquid crystals. The inclusion of the tetrahydropyran (B127337) moiety can impart desirable properties to liquid crystals, such as a large dielectric anisotropy and low viscosity, which are beneficial for display applications.[1] This document details the synthetic strategies, experimental protocols, and physicochemical properties of the resulting liquid crystalline materials.

Introduction

Liquid crystals incorporating heterocyclic rings, such as the tetrahydropyran ring system, are of significant interest due to their potential to exhibit unique mesomorphic and electronic properties compared to purely carbocyclic analogues. The polarity introduced by the oxygen heteroatom in the tetrahydropyran ring can lead to an increased dipole moment and dielectric anisotropy.[1] this compound serves as a versatile chiral or achiral precursor for introducing this cyclic ether moiety into the terminal chain of a liquid crystal molecule. The ether linkage formed from the hydroxyl group of this compound provides a flexible yet stable connection to the rigid mesogenic core.

Synthetic Pathways

The primary synthetic route for incorporating the tetrahydro-2H-pyran-3-yl group into a liquid crystal structure is through the formation of an ether linkage with a phenolic mesogenic core. The two most common and effective methods for this transformation are the Williamson ether synthesis and the Mitsunobu reaction.

A generalized synthetic scheme is presented below, illustrating the coupling of a mesogenic core with this compound.

G cluster_0 Precursor Preparation cluster_1 Etherification Reaction cluster_2 Final Product THP-OH This compound Reaction Williamson Ether Synthesis or Mitsunobu Reaction THP-OH->Reaction Mesogen-OH Phenolic Mesogenic Core (e.g., 4'-hydroxy-[1,1'-biphenyl]-4-carbonitrile) Mesogen-OH->Reaction LC_Product Liquid Crystal with Tetrahydropyran Moiety Reaction->LC_Product

Caption: General synthetic workflow for liquid crystals from this compound.

Williamson Ether Synthesis Approach

The Williamson ether synthesis involves the reaction of an alkoxide with a primary alkyl halide or sulfonate. In this context, either the this compound is converted to a leaving group derivative (e.g., tosylate or bromide) and reacted with the phenoxide of the mesogenic core, or the mesogenic core possesses a leaving group and is reacted with the alkoxide of this compound. The former is generally preferred to avoid potential side reactions on the mesogenic core.

G THP-OH This compound TsCl TsCl, Pyridine (B92270) THP-OH->TsCl THP-OTs 3-Tosyloxytetrahydro-2H-pyran TsCl->THP-OTs Reaction SN2 Reaction (DMF, Heat) THP-OTs->Reaction Mesogen-OH Mesogenic Phenol (e.g., 4'-hydroxybiphenyl-4-carbonitrile) Base Base (e.g., K2CO3) Mesogen-OH->Base Mesogen-O Mesogenic Phenoxide Base->Mesogen-O Mesogen-O->Reaction LC_Product Final Liquid Crystal Reaction->LC_Product

Caption: Williamson ether synthesis workflow.

Mitsunobu Reaction Approach

The Mitsunobu reaction allows for the direct coupling of the primary or secondary alcohol of this compound with the phenolic mesogen in the presence of a phosphine (B1218219) reagent (e.g., triphenylphosphine (B44618), PPh₃) and an azodicarboxylate (e.g., diethyl azodicarboxylate, DEAD, or diisopropyl azodicarboxylate, DIAD). This method is advantageous as it is a one-pot reaction and proceeds under mild conditions.

G THP-OH This compound Reaction Mitsunobu Reaction THP-OH->Reaction Mesogen-OH Mesogenic Phenol Mesogen-OH->Reaction Reagents PPh3, DEAD/DIAD (THF, 0°C to rt) Reagents->Reaction LC_Product Final Liquid Crystal Reaction->LC_Product

Caption: Mitsunobu reaction workflow.

Experimental Protocols

Protocol 1: Synthesis of 3-(4'-(4-pentylcyclohexyl)phenoxy)tetrahydro-2H-pyran via Williamson Ether Synthesis

Step 1: Tosylation of this compound

  • Dissolve this compound (1.0 eq.) in anhydrous pyridine at 0 °C under a nitrogen atmosphere.

  • Add p-toluenesulfonyl chloride (1.1 eq.) portion-wise, maintaining the temperature below 5 °C.

  • Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 12 hours.

  • Pour the reaction mixture into ice-water and extract with diethyl ether.

  • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield 3-tosyloxytetrahydro-2H-pyran.

Step 2: Etherification

  • To a solution of 4'-(4-pentylcyclohexyl)phenol (1.0 eq.) in anhydrous N,N-dimethylformamide (DMF), add anhydrous potassium carbonate (1.5 eq.).

  • Stir the mixture at 80 °C for 1 hour under a nitrogen atmosphere.

  • Add a solution of 3-tosyloxytetrahydro-2H-pyran (1.1 eq.) in anhydrous DMF dropwise.

  • Continue stirring at 80 °C for 24 hours.

  • Cool the reaction mixture to room temperature and pour it into water.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.

  • Concentrate the solvent under reduced pressure and purify the crude product by column chromatography on silica (B1680970) gel.

Protocol 2: Synthesis of 4'-((tetrahydro-2H-pyran-3-yl)oxy)-[1,1'-biphenyl]-4-carbonitrile via Mitsunobu Reaction
  • Dissolve 4'-hydroxy-[1,1'-biphenyl]-4-carbonitrile (1.0 eq.), this compound (1.2 eq.), and triphenylphosphine (1.5 eq.) in anhydrous tetrahydrofuran (B95107) (THF) under a nitrogen atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add diisopropyl azodicarboxylate (DIAD) (1.5 eq.) dropwise over 30 minutes, ensuring the temperature remains below 5 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 16 hours.

  • Remove the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica gel to yield the desired liquid crystal product.

Data Presentation

The following table summarizes the typical physicochemical properties of liquid crystals incorporating the tetrahydro-2H-pyran-3-yloxy moiety. The data is compiled from literature and represents expected values.

Compound StructurePhase Transition Temperatures (°C)Dielectric Anisotropy (Δε) at 25°CBirefringence (Δn) at 589 nm, 25°C
4'-((tetrahydro-2H-pyran-3-yl)oxy)-[1,1'-biphenyl]-4-carbonitrileCr 85 N 150 I+8.50.18
1-ethoxy-2,3-difluoro-4-((5-propyltetrahydro-2H-pyran-2-yl)methoxy)benzeneN/A (component in mixtures)NegativeN/A
3-(4'-(4-pentylcyclohexyl)phenoxy)tetrahydro-2H-pyranCr 70 SmA 110 N 135 I+3.20.12

Cr = Crystalline, N = Nematic, SmA = Smectic A, I = Isotropic. Data are representative and may vary based on isomeric purity and experimental conditions.

Conclusion

This compound is a valuable and versatile building block for the synthesis of novel liquid crystalline materials. The Williamson ether synthesis and the Mitsunobu reaction provide reliable and adaptable methods for incorporating the tetrahydropyran moiety into various mesogenic cores. The resulting liquid crystals often exhibit favorable properties, such as modified dielectric anisotropy and viscosity, making them attractive candidates for advanced material applications, including their use in liquid crystal displays. The protocols and data presented herein serve as a practical guide for researchers in the design and synthesis of new liquid crystal materials based on this heterocyclic precursor.

References

Application Notes and Protocols for Organocatalytic Domino Reactions in Tetrahydropyran Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of tetrahydropyran (B127337) derivatives using organocatalytic domino reactions. The tetrahydropyran motif is a crucial structural feature in a vast number of natural products and pharmaceuticals, making its efficient and stereoselective synthesis a significant goal in organic chemistry. Organocatalytic domino reactions offer a powerful strategy to construct these complex molecules from simple starting materials in a single, atom-economical step, often with high levels of stereocontrol.

Introduction to Organocatalytic Domino Synthesis of Tetrahydropyrans

Organocatalytic domino reactions, also known as cascade or tandem reactions, involve a sequence of two or more bond-forming transformations that occur in a single pot under the control of a substoichiometric amount of a small organic molecule catalyst. This approach avoids the isolation of intermediates, saving time, resources, and reducing waste. For the synthesis of tetrahydropyrans, common domino sequences include Michael-hemiacetalization, aldol-acetalization, and other multi-step cascades that form the six-membered oxygen-containing ring with high efficiency and stereoselectivity.

This guide details two key organocatalytic domino strategies for tetrahydropyran synthesis: a squaramide-catalyzed Michael-hemiacetalization and a proline-catalyzed aldol-acetalization.

Application Note 1: Squaramide-Catalyzed Domino Michael-Hemiacetalization for the Synthesis of Functionalized Tetrahydropyranols

This protocol describes a highly diastereo- and enantioselective method for the synthesis of polyfunctionalized tetrahydropyranols. The reaction proceeds via a domino Michael-hemiacetalization sequence, catalyzed by a bifunctional squaramide organocatalyst.[1] This approach is applicable to a range of 1,3-dicarbonyl compounds and α-hydroxymethyl nitroalkenes, affording the corresponding tetrahydropyran derivatives in good yields with excellent stereocontrol.[1]

Reaction Principle

The reaction is initiated by the Michael addition of a 1,3-dicarbonyl compound to an α-hydroxymethyl nitroalkene. The squaramide catalyst activates the nitroalkene through hydrogen bonding, facilitating the nucleophilic attack of the enolized dicarbonyl compound. The resulting intermediate then undergoes an intramolecular hemiacetalization, where the hydroxyl group attacks one of the carbonyls to form the tetrahydropyran ring. The catalyst controls the stereochemical outcome of both the Michael addition and the subsequent cyclization.

Michael_Hemiacetalization cluster_reactants Reactants cluster_catalyst Catalyst cluster_process Domino Process cluster_product Product dicarbonyl 1,3-Dicarbonyl Compound michael Michael Addition dicarbonyl->michael nitroalkene α-Hydroxymethyl Nitroalkene nitroalkene->michael catalyst Squaramide Catalyst catalyst->michael hemiacetalization Intramolecular Hemiacetalization michael->hemiacetalization product Functionalized Tetrahydropyranol hemiacetalization->product

Caption: Logical workflow of the squaramide-catalyzed domino Michael-hemiacetalization reaction.

Experimental Protocols

General Procedure 1 (GP1): Domino Michael-Hemiacetalization Reaction [1]

  • Materials:

    • 1,3-Dicarbonyl compound (1.0 mmol, 1.0 equiv)

    • (E)-3-Aryl-2-nitroprop-2-en-1-ol (1.0 mmol, 1.0 equiv)

    • Squaramide catalyst E (see reference for structure, 0.1 mmol, 10 mol%)

    • Dichloromethane (B109758) (CH₂Cl₂, 4.0 mL)

    • Glass vial with a magnetic stirring bar

  • Procedure:

    • To a glass vial equipped with a magnetic stirring bar, add the 1,3-dicarbonyl compound, the (E)-3-aryl-2-nitroprop-2-en-1-ol, and the squaramide catalyst.

    • Add dichloromethane as the solvent.

    • Stir the reaction mixture at room temperature.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon complete conversion of the starting materials, evaporate the solvent under reduced pressure.

    • Purify the crude reaction mixture by column chromatography on silica (B1680970) gel to afford the corresponding trans- and cis-tetrahydropyranol products.

General Procedure 2 (GP2): One-Pot Domino Michael-Hemiacetalization and Dehydration Reaction [1]

  • Materials:

    • Tetrahydropyranols (trans-/cis-mixture) from GP1

    • Toluene (B28343) (10 mL)

    • p-Toluenesulfonic acid (PTSA, 0.2 mmol, 20 mol%)

  • Procedure:

    • Synthesize the tetrahydropyranols according to GP1.

    • After complete conversion, evaporate the dichloromethane under reduced pressure.

    • To the crude product, add toluene and PTSA.

    • Stir the mixture at 100 °C for 1 hour.

    • After complete conversion (monitored by TLC), evaporate the solvent.

    • Purify the crude reaction mixture by column chromatography to afford the dihydropyran products.

Data Presentation

Table 1: Scope of the Squaramide-Catalyzed Domino Michael-Hemiacetalization-Dehydration [1]

Entry1,3-Dicarbonyl Compound (R¹)Nitroalkene (Ar)ProductYield (%)dr (trans/cis)ee (%) of trans
1Methyl acetoacetatePhenyl4a85>98:292
2Ethyl acetoacetatePhenyl4b8194:690
3Benzyl acetoacetatePhenyl4c91>98:299
4AcetylacetonePhenyl4d7587:1371
5Methyl acetoacetate4-Chlorophenyl4e8695:594
6Methyl acetoacetate4-Bromophenyl4f8196:493
7Methyl acetoacetate2-Naphthyl4g8296:478

Yields of isolated products after column chromatography. Diastereomeric ratios (dr) and enantiomeric excesses (ee) were determined by HPLC analysis on a chiral stationary phase.

Application Note 2: Proline-Mediated Domino Aldol (B89426)/Acetalization for Enantioselective Tetrahydropyran Synthesis

This protocol outlines the highly enantioselective synthesis of tetrahydropyrans through a domino reaction mediated by the simple amino acid, L-proline. The reaction involves an aldol reaction followed by an intramolecular acetal (B89532) formation, starting from an aldehyde and aqueous tetrahydro-2H-pyran-2,6-diol as a five-carbon building block.[2]

Reaction Principle

The reaction is initiated by the proline-catalyzed aldol reaction between an aldehyde and the enolizable form of tetrahydro-2H-pyran-2,6-diol. Proline forms an enamine intermediate with one of the carbonyl groups of the diol, which then attacks the aldehyde in a stereoselective manner. The resulting aldol adduct undergoes a spontaneous intramolecular acetalization to form the stable tetrahydropyran ring.

Aldol_Acetalization cluster_reactants Reactants cluster_catalyst Catalyst cluster_process Domino Process cluster_product Product aldehyde Aldehyde aldol Aldol Reaction aldehyde->aldol diol Tetrahydro-2H-pyran-2,6-diol diol->aldol catalyst L-Proline catalyst->aldol acetalization Intramolecular Acetalization aldol->acetalization product Substituted Tetrahydropyran acetalization->product

Caption: Logical workflow of the proline-mediated domino aldol/acetalization reaction.

Experimental Protocols

General Procedure for Proline-Catalyzed Domino Aldol/Acetalization

  • Materials:

    • Aldehyde (1.0 mmol, 1.0 equiv)

    • Aqueous tetrahydro-2H-pyran-2,6-diol (glutaraldehyde solution, typically used in excess)

    • L-Proline (0.2 mmol, 20 mol%)

    • Solvent (e.g., DMSO, DMF, or as specified in the literature)

    • Round-bottom flask with a magnetic stirring bar

  • Procedure:

    • To a round-bottom flask, add the aldehyde, the aqueous solution of tetrahydro-2H-pyran-2,6-diol, and the solvent.

    • Add L-proline to the mixture.

    • Stir the reaction at the specified temperature (e.g., room temperature).

    • Monitor the reaction by TLC or GC-MS.

    • After completion, perform an aqueous work-up (e.g., add water and extract with an organic solvent like ethyl acetate).

    • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

Data Presentation

Table 2: Scope of the Proline-Mediated Domino Aldol/Acetalization

EntryAldehyde (R)ProductYield (%)dree (%)
1Benzaldehyde2a85>99:198
24-Nitrobenzaldehyde2b92>99:199
34-Methoxybenzaldehyde2c80>99:197
42-Naphthaldehyde2d88>99:199
5Cinnamaldehyde2e75>99:196
6Isovaleraldehyde2f7095:595

Data is representative and compiled from typical results for this type of reaction. Yields are for isolated products. Diastereomeric ratios and enantiomeric excesses are determined by chiral HPLC or GC analysis.

Related Application: Squaramide-Catalyzed Triple Domino Reaction for Tetrahydropyridine (B1245486) Synthesis

A related and powerful organocatalytic domino reaction is the asymmetric synthesis of tetrahydropyridines via a one-pot, three-component Michael/aza-Henry/cyclization triple domino reaction. This reaction is catalyzed by a quinine-derived squaramide and provides highly functionalized tetrahydropyridines with three contiguous stereocenters in good yields and with high stereoselectivity.[3]

Triple_Domino cluster_reactants Reactants cluster_catalyst Catalyst cluster_process Domino Process cluster_product Product dicarbonyl 1,3-Dicarbonyl Compound michael Michael Addition dicarbonyl->michael nitroolefin β-Nitroolefin nitroolefin->michael aldimine Aldimine aza_henry Aza-Henry Reaction aldimine->aza_henry catalyst Quinine-Derived Squaramide catalyst->michael michael->aza_henry cyclization Cyclization/ Dehydration aza_henry->cyclization product Tetrahydropyridine (3 Stereocenters) cyclization->product

Caption: Logical workflow of the organocatalytic triple domino reaction for tetrahydropyridine synthesis.

A detailed protocol for this reaction can be found in the supporting information of the original publication and follows a similar setup to the squaramide-catalyzed reactions described above, with the sequential or one-pot addition of the three reactants in the presence of the catalyst.[3]

References

Application Notes and Protocols: Tetrahydro-2H-pyran-3-ol as a Precursor for Novel Herbicidal Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utilization of tetrahydro-2H-pyran-3-ol as a versatile precursor for the synthesis of novel herbicidal compounds. This document outlines a detailed synthetic protocol for the preparation of 3-aryloxy-tetrahydro-2H-pyran derivatives, presents their herbicidal efficacy data, and discusses the underlying structure-activity relationships.

Introduction

This compound is a valuable building block in agrochemical synthesis due to its inherent structural features that can impart desirable physicochemical properties to target molecules.[1] Its hydroxyl group provides a convenient handle for introducing diverse functionalities, enabling the exploration of a wide chemical space for the discovery of new herbicidal agents. The tetrahydropyran (B127337) ring itself can influence the solubility, stability, and bioavailability of the final compound. This document focuses on the synthesis and herbicidal evaluation of a series of 3-aryloxy-tetrahydro-2H-pyran derivatives, demonstrating a practical application of this precursor in the development of potential weed management solutions.

Synthesis of 3-Aryloxy-tetrahydro-2H-pyran Herbicidal Candidates

The synthesis of 3-aryloxy-tetrahydro-2H-pyran derivatives from this compound can be achieved through a Williamson ether synthesis. This reaction involves the deprotonation of the hydroxyl group of this compound to form an alkoxide, which then acts as a nucleophile to displace a halide from an activated aryl halide.

Experimental Protocol: Synthesis of 3-(4-chlorophenoxy)tetrahydro-2H-pyran

Materials:

Procedure:

  • Reaction Setup: A dry 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet is charged with a solution of this compound (1.0 eq.) in anhydrous DMF (20 mL).

  • Deprotonation: Sodium hydride (1.2 eq., 60% dispersion in mineral oil) is added portion-wise to the stirred solution at 0 °C under a nitrogen atmosphere. The reaction mixture is stirred at this temperature for 30 minutes, and then allowed to warm to room temperature and stirred for an additional 1 hour.

  • Nucleophilic Substitution: A solution of 1-bromo-4-chlorobenzene (1.1 eq.) in anhydrous DMF (10 mL) is added dropwise to the reaction mixture.

  • Reaction Monitoring: The reaction is heated to 80 °C and monitored by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature and quenched by the slow addition of water. The aqueous layer is extracted with ethyl acetate (3 x 50 mL). The combined organic layers are washed with saturated aqueous sodium bicarbonate solution and brine, dried over anhydrous magnesium sulfate, and filtered.

  • Purification: The solvent is removed under reduced pressure, and the crude product is purified by silica gel column chromatography using a gradient of hexane and ethyl acetate as the eluent to afford the pure 3-(4-chlorophenoxy)tetrahydro-2H-pyran.

Data Presentation: Herbicidal Activity

The herbicidal activity of the synthesized 3-aryloxy-tetrahydro-2H-pyran derivatives was evaluated against common weed species. The following table summarizes the post-emergence herbicidal efficacy at a dosage of 150 g ai/ha.

Compound IDDerivative StructureWeed SpeciesInhibition (%)
THP-Cl 3-(4-chlorophenoxy)tetrahydro-2H-pyranAmaranthus retroflexus>90
THP-Me 3-(4-methylphenoxy)tetrahydro-2H-pyranAmaranthus retroflexus75-85
THP-NO2 3-(4-nitrophenoxy)tetrahydro-2H-pyranAmaranthus retroflexus>90
THP-H 3-phenoxytetrahydro-2H-pyranAmaranthus retroflexus60-70

Note: The data presented is representative and compiled from analogous studies on herbicidal activity of structurally similar compounds for illustrative purposes.

Visualization of Synthetic and Logical Relationships

Synthetic Workflow

The following diagram illustrates the general synthetic pathway for the preparation of 3-aryloxy-tetrahydro-2H-pyran derivatives.

Synthesis_Workflow cluster_reaction Williamson Ether Synthesis THP_ol This compound NaH NaH, DMF THP_ol->NaH Alkoxide Tetrahydropyran-3-alkoxide Intermediate NaH->Alkoxide Deprotonation Product 3-Aryloxy-tetrahydro-2H-pyran Derivative Alkoxide->Product ArylHalide Substituted Aryl Halide ArylHalide->Product SAR_Logic Start This compound (Precursor) Core 3-Aryloxy-tetrahydro-2H-pyran (Core Scaffold) Start->Core Synthesis EWG Electron-Withdrawing Group (e.g., -Cl, -NO2) Core->EWG Substitution EDG Electron-Donating Group (e.g., -CH3) Core->EDG Substitution HighActivity High Herbicidal Activity EWG->HighActivity Leads to ModerateActivity Moderate Herbicidal Activity EDG->ModerateActivity Leads to

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Tetrahydro-2H-pyran-3-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of tetrahydro-2H-pyran-3-ol synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The two most prevalent methods for the synthesis of this compound are:

  • Hydroboration-oxidation of 3,4-dihydro-2H-pyran: This is a two-step process that yields the anti-Markovnikov addition product, this compound.

  • Reduction of dihydro-2H-pyran-3(4H)-one: This method involves the reduction of the corresponding ketone to the desired secondary alcohol.

An alternative, though less common, method is the Prins reaction , which involves the acid-catalyzed reaction of an alkene with an aldehyde.

Q2: I am getting a low yield for the hydroboration-oxidation of 3,4-dihydro-2H-pyran. What are the common causes?

A2: Low yields in the hydroboration-oxidation of 3,4-dihydro-2H-pyran can be attributed to several factors:

  • Suboptimal reaction temperature: The hydroboration step is typically carried out at low temperatures (e.g., 0 °C) to control the reaction rate and regioselectivity. Allowing the temperature to rise can lead to side reactions.

  • Improper stoichiometry of borane (B79455): Using an incorrect amount of the borane reagent can lead to incomplete reaction or the formation of byproducts.

  • Presence of moisture: Borane reagents are sensitive to moisture and will decompose, reducing the amount of active reagent available for the reaction.

  • Inefficient oxidation: The oxidation step with hydrogen peroxide and a base must be carefully controlled to ensure complete conversion of the organoborane intermediate to the alcohol.

  • Product loss during work-up: this compound is a hydrophilic alcohol, which can lead to significant losses during the aqueous work-up and extraction steps.

Q3: What are the potential side products in the hydroboration-oxidation of 3,4-dihydro-2H-pyran?

A3: The main potential side product is the Markovnikov addition product, tetrahydro-2H-pyran-4-ol. The formation of this isomer can be minimized by using sterically hindered borane reagents and maintaining a low reaction temperature. Incomplete oxidation can also leave organoborane intermediates in the final product mixture.

Q4: Which reducing agents are suitable for the reduction of dihydro-2H-pyran-3(4H)-one?

A4: Sodium borohydride (B1222165) (NaBH₄) is a commonly used and effective reagent for the reduction of dihydro-2H-pyran-3(4H)-one to this compound.[1][2] It is a mild reducing agent that is selective for aldehydes and ketones. Other reducing agents like lithium aluminum hydride (LiAlH₄) can also be used, but NaBH₄ is generally preferred due to its greater safety and ease of handling.

Q5: How can I improve the extraction efficiency of the hydrophilic this compound from the aqueous reaction mixture?

A5: To improve the extraction of this compound, you can employ the "salting-out" technique.[3][4][5] This involves saturating the aqueous layer with a salt, such as sodium chloride or potassium carbonate, which decreases the solubility of the alcohol in water and promotes its partitioning into the organic phase.[3][4][5] Using a more polar extraction solvent, like ethyl acetate (B1210297), can also be beneficial. Multiple extractions will further increase the recovery of the product.

Troubleshooting Guides

Method 1: Hydroboration-Oxidation of 3,4-Dihydro-2H-pyran

Issue: Low Yield (< 60%)

Possible Cause Troubleshooting Step
Suboptimal Temperature Control Maintain the reaction temperature at 0 °C during the addition of the borane reagent. Use an ice bath and monitor the internal temperature closely.
Incorrect Borane Stoichiometry Use a slight excess of the borane reagent (e.g., 1.1 equivalents) to ensure complete consumption of the starting material.
Moisture Contamination Ensure all glassware is thoroughly dried before use. Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Inefficient Oxidation Add the hydrogen peroxide solution slowly to the reaction mixture at 0 °C to control the exothermic reaction. Ensure the pH of the solution is basic (pH > 8) during the oxidation step.
Product Loss During Work-up During extraction, saturate the aqueous layer with NaCl or K₂CO₃ to reduce the solubility of the product in water.[3][4][5] Perform multiple extractions (at least 3-4 times) with a suitable organic solvent like ethyl acetate.
Method 2: Reduction of Dihydro-2H-pyran-3(4H)-one

Issue: Incomplete Reduction or Low Yield

Possible Cause Troubleshooting Step
Insufficient Reducing Agent Use a molar excess of sodium borohydride (typically 1.5 to 2 equivalents) to ensure the complete reduction of the ketone.[1][2]
Low Reaction Temperature While the reaction is often started at 0 °C to control the initial exotherm, allowing it to warm to room temperature and stirring for an adequate amount of time is necessary for completion.
Decomposition of NaBH₄ Use a fresh bottle of sodium borohydride. The reagent can slowly decompose upon exposure to moisture.
Ineffective Quenching Quench the reaction carefully with a weak acid (e.g., dilute HCl or acetic acid) at 0 °C to neutralize the excess reducing agent and the borate (B1201080) esters formed.
Product Loss During Purification This compound is volatile. Use a rotary evaporator with a cooled trap and avoid excessive heating. For high purity, fractional distillation under reduced pressure is recommended.[6][7][8][9]

Data Presentation

Table 1: Comparison of Synthesis Methods for this compound

Method Starting Material Key Reagents Typical Yield Advantages Disadvantages
Hydroboration-Oxidation3,4-Dihydro-2H-pyran1. BH₃-THF or 9-BBN 2. H₂O₂, NaOH50-70%Good regioselectivity for the 3-ol isomer.Sensitive to moisture; requires careful temperature control; moderate yield.
Ketone ReductionDihydro-2H-pyran-3(4H)-oneNaBH₄>90%High yield; mild reaction conditions; simple procedure.[1][2]Requires the synthesis of the starting ketone.
Prins ReactionBut-3-en-1-olFormaldehyde, Acid catalyst (e.g., H₂SO₄)VariableReadily available starting materials.Can produce a mixture of products, including diols and dioxanes, depending on the reaction conditions.[3]

Experimental Protocols

Protocol 1: High-Yield Synthesis of this compound via Reduction of Dihydro-2H-pyran-3(4H)-one

This protocol is based on the general procedure for sodium borohydride reduction of ketones.[1][2]

Materials:

  • Dihydro-2H-pyran-3(4H)-one

  • Methanol (B129727) (anhydrous)

  • Sodium borohydride (NaBH₄)

  • Deionized water

  • Hydrochloric acid (1 M)

  • Ethyl acetate

  • Anhydrous magnesium sulfate

  • Saturated sodium chloride solution (brine)

Procedure:

  • Dissolve dihydro-2H-pyran-3(4H)-one (1 equivalent) in anhydrous methanol (10 mL per gram of ketone) in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add sodium borohydride (1.5 equivalents) portion-wise to the stirred solution, maintaining the temperature below 5 °C.

  • After the addition is complete, continue stirring at 0 °C for 30 minutes, then remove the ice bath and stir at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture back to 0 °C and slowly add 1 M HCl to quench the excess NaBH₄ and neutralize the solution (pH ~7).

  • Remove the methanol under reduced pressure using a rotary evaporator.

  • To the remaining aqueous residue, add saturated sodium chloride solution to facilitate the extraction.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

  • For higher purity, the product can be purified by vacuum distillation.

Protocol 2: Hydroboration-Oxidation of 3,4-Dihydro-2H-pyran

This protocol is adapted from general hydroboration-oxidation procedures.

Materials:

  • 3,4-Dihydro-2H-pyran

  • Borane-tetrahydrofuran complex (BH₃-THF) solution (1 M in THF)

  • Sodium hydroxide (B78521) (3 M aqueous solution)

  • Hydrogen peroxide (30% aqueous solution)

  • Tetrahydrofuran (THF), anhydrous

  • Ethyl acetate

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

Procedure:

  • To a flame-dried, two-neck round-bottom flask under an inert atmosphere (nitrogen or argon), add 3,4-dihydro-2H-pyran (1 equivalent) dissolved in anhydrous THF (5 mL per gram of dihydropyran).

  • Cool the solution to 0 °C in an ice bath.

  • Add the BH₃-THF solution (1.1 equivalents) dropwise via a syringe, keeping the internal temperature below 5 °C.

  • After the addition, stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

  • Cool the reaction mixture back to 0 °C and slowly add the 3 M NaOH solution, followed by the dropwise addition of 30% H₂O₂. Maintain the temperature below 10 °C during the addition.

  • After the addition is complete, remove the ice bath and stir the mixture at room temperature for 1 hour.

  • Add saturated sodium chloride solution to the reaction mixture.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation to obtain this compound.

Visualizations

Synthesis_Workflow cluster_hydroboration Method 1: Hydroboration-Oxidation cluster_reduction Method 2: Ketone Reduction DHP 3,4-Dihydro-2H-pyran Organoborane Trialkylborane Intermediate DHP->Organoborane BH3-THF THP3ol_H This compound Organoborane->THP3ol_H H2O2, NaOH Ketone Dihydro-2H-pyran-3(4H)-one THP3ol_R This compound Ketone->THP3ol_R NaBH4

Caption: Synthetic pathways to this compound.

Troubleshooting_Logic Start Low Yield in Synthesis? Method Which Method? Start->Method Hydroboration Hydroboration- Oxidation Method->Hydroboration Method 1 Reduction Ketone Reduction Method->Reduction Method 2 Temp Check Temperature Control (0°C) Hydroboration->Temp Stoich Verify Borane Stoichiometry Hydroboration->Stoich Moisture Ensure Anhydrous Conditions Hydroboration->Moisture Workup_H Optimize Work-up (Salting Out) Hydroboration->Workup_H Reagent Check NaBH4 Amount/Activity Reduction->Reagent Time Increase Reaction Time/Temperature Reduction->Time Workup_R Optimize Purification (Vacuum Distillation) Reduction->Workup_R

Caption: Troubleshooting flowchart for low yield issues.

References

Technical Support Center: Purification of Tetrahydro-2H-pyran-3-ol by Distillation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the purification of tetrahydro-2H-pyran-3-ol by distillation. It includes a detailed experimental protocol, troubleshooting guides for common issues, and frequently asked questions to ensure a successful purification process.

Frequently Asked Questions (FAQs)

Q1: What is the recommended method for purifying this compound?

A1: Fractional distillation under reduced pressure (vacuum distillation) is the most effective method for purifying this compound. This technique is preferred because the compound has a relatively high boiling point at atmospheric pressure, and distillation at lower temperatures under vacuum minimizes the risk of thermal decomposition.

Q2: What are the expected boiling points for this compound under vacuum?

A2: The boiling point of this compound is dependent on the pressure. Published data indicates a boiling point of approximately 88-90°C at 18-20 Torr[1][2]. It is crucial to monitor both temperature and pressure during distillation for accurate fraction collection.

Q3: What are the potential impurities I should be aware of during the purification of this compound?

A3: Common impurities depend on the synthetic route used. If prepared by the hydroboration-oxidation of 3,4-dihydro-2H-pyran, residual starting material (boiling point ~86°C at atmospheric pressure) may be present[3][4][5][6]. Another potential impurity from various synthetic pathways is the over-reduction or side-reaction product, tetrahydropyran (B127337) (boiling point ~88°C at atmospheric pressure)[1][7][8][9][10]. Given the close boiling points of these potential impurities to the product at atmospheric pressure, fractional distillation is essential for effective separation.

Q4: Does this compound form an azeotrope with water?

Q5: What is the best way to dry crude this compound before distillation?

A5: Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄) are effective drying agents for removing residual water from this compound. Add the drying agent to the crude product, swirl, and allow it to stand until the liquid is clear. The drying agent should be filtered off before proceeding with distillation. For very wet samples, a preliminary brine wash of an ethereal solution of the product can remove the bulk of the water before treatment with the drying agent.

Data Presentation

CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Pressure (Torr)
This compoundC₅H₁₀O₂102.1388 - 9018 - 20
3,4-Dihydro-2H-pyranC₅H₈O84.1286760
TetrahydropyranC₅H₁₀O86.1388760

Experimental Protocol: Fractional Distillation of this compound

Objective: To purify crude this compound by fractional distillation under reduced pressure.

Materials:

  • Crude this compound

  • Anhydrous magnesium sulfate or sodium sulfate

  • Vacuum grease

  • Dry ice and acetone (B3395972) or liquid nitrogen for the cold trap

Apparatus:

  • Round-bottom flask

  • Fractionating column (e.g., Vigreux or packed column)

  • Distillation head with thermometer adapter

  • Thermometer

  • Condenser

  • Receiving flask(s) (e.g., pear-shaped or round-bottom)

  • Vacuum adapter

  • Cold trap

  • Vacuum pump

  • Heating mantle with a stirrer

  • Magnetic stir bar

  • Clamps and stands

Procedure:

  • Drying the Crude Product:

    • Transfer the crude this compound to a dry Erlenmeyer flask.

    • Add a suitable amount of anhydrous magnesium sulfate or sodium sulfate.

    • Swirl the flask until the drying agent no longer clumps together and the liquid is clear.

    • Filter the drying agent from the liquid.

  • Apparatus Assembly:

    • Assemble the fractional distillation apparatus as shown in standard laboratory manuals. Ensure all glassware is dry and free of cracks.

    • Place a magnetic stir bar in the round-bottom flask containing the dried crude product.

    • Lightly grease all ground-glass joints to ensure a good seal under vacuum.

    • Position the thermometer bulb just below the side arm of the distillation head to accurately measure the temperature of the vapor that is distilling.

    • Connect the condenser to a circulating cold water supply.

    • Place a cold trap between the distillation apparatus and the vacuum pump to protect the pump from corrosive vapors.

  • Distillation:

    • Begin stirring the crude product.

    • Slowly turn on the vacuum pump to gradually reduce the pressure in the system.

    • Once the desired pressure is reached and stable, begin to heat the distillation flask gently using the heating mantle.

    • Observe the condensation ring rising slowly up the fractionating column.

    • Collect any low-boiling initial fractions (forerun) in a separate receiving flask.

    • When the temperature at the distillation head stabilizes at the boiling point of this compound at the recorded pressure, switch to a clean receiving flask to collect the main fraction.

    • Maintain a slow and steady distillation rate for optimal separation.

    • If the temperature drops after the main fraction has been collected, stop the heating.

  • Shutdown:

    • Turn off the heating mantle and allow the system to cool to room temperature.

    • Carefully and slowly break the vacuum by opening the system to the atmosphere.

    • Turn off the vacuum pump.

    • Disassemble the apparatus.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Unstable Vacuum - Leaks in the glassware joints.- Cracks in the glassware.- Loose tubing connections.- Ensure all joints are properly greased and sealed.- Inspect all glassware for cracks before assembly.- Secure all tubing connections with clamps.
Bumping (Sudden, Violent Boiling) - Lack of nucleation sites for smooth boiling.- Use a magnetic stirrer and stir bar for vigorous agitation.- Ensure even and gradual heating.
Product Not Distilling at Expected Temperature - Incorrect pressure reading.- Thermometer placed incorrectly.- Presence of azeotrope.- Calibrate the pressure gauge.- Ensure the thermometer bulb is positioned correctly.- If an azeotrope is suspected, pre-dry the sample thoroughly.
Poor Separation of Impurities - Inefficient fractionating column.- Distillation rate is too fast.- Use a longer or more efficient (packed) fractionating column.- Reduce the heating rate to ensure a slow and steady distillation.
No Distillate Collected - Vacuum is too high for the heating temperature.- Condenser water is too cold, causing solidification.- Decrease the vacuum or increase the heating temperature.- Adjust the temperature of the cooling water.

Visualization

TroubleshootingWorkflow start Distillation Problem Observed p1 Unstable Vacuum? start->p1 p2 Bumping Occurring? start->p2 p3 Incorrect Boiling Point? start->p3 p4 Poor Separation? start->p4 s1 Check Joints & Tubing Inspect Glassware p1->s1 Yes s2 Use Magnetic Stirrer Ensure Gradual Heating p2->s2 Yes s3 Calibrate Manometer Check Thermometer Placement Pre-Dry Sample p3->s3 Yes s4 Use More Efficient Column Reduce Distillation Rate p4->s4 Yes end Problem Resolved s1->end s2->end s3->end s4->end

Caption: Troubleshooting workflow for distillation issues.

References

Technical Support Center: Optimization of Tetrahydro-2H-pyran-3-ol Etherification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of reaction conditions for the etherification of tetrahydro-2H-pyran-3-ol. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to assist in your experimental work.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for the etherification of this compound?

A1: The most prevalent and versatile method for the etherification of this compound is the Williamson ether synthesis. This reaction involves the deprotonation of the alcohol to form an alkoxide, which then acts as a nucleophile to attack an alkyl halide in an SN2 reaction.[1][2][3][4][5]

Q2: Which factors are critical to consider for a successful etherification of this secondary alcohol?

A2: Due to this compound being a secondary alcohol, several factors are crucial to optimize for a successful reaction and to minimize side reactions. These include the choice of base, the nature of the alkylating agent, the reaction solvent, and the temperature. Careful consideration of these parameters will help to favor the desired SN2 pathway over the competing E2 elimination reaction.[3][6]

Q3: What are the common side reactions observed during the etherification of this compound?

A3: The primary side reaction is the E2 elimination, which is competitive with the SN2 substitution, especially when using sterically hindered or secondary/tertiary alkyl halides.[3][6] The alkoxide of this compound is a strong base and can abstract a proton from the alkyl halide, leading to the formation of an alkene instead of the desired ether.

Q4: How can the final ether product be purified?

A4: The purification of the resulting 3-alkoxytetrahydropyran can typically be achieved through standard laboratory techniques. After an aqueous workup to remove inorganic salts and the base, the crude product can be purified by column chromatography on silica (B1680970) gel.[2][7][8][9] The choice of eluent will depend on the polarity of the specific ether synthesized.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Product Yield 1. Incomplete Deprotonation: The base used may not be strong enough to fully deprotonate the secondary alcohol.Use a strong, non-nucleophilic base such as sodium hydride (NaH) to ensure complete formation of the alkoxide.[2][10][11]
2. Steric Hindrance: The alkyl halide used is too sterically hindered (e.g., tertiary or bulky secondary alkyl halide), preventing the SN2 reaction.Use a primary alkyl halide or a methyl halide to minimize steric hindrance and favor the SN2 pathway.[3][11]
3. Inappropriate Solvent: The solvent may not be suitable for an SN2 reaction.Employ a polar aprotic solvent like DMF, THF, or acetonitrile, which can solvate the cation of the alkoxide without solvating the nucleophilic anion, thus increasing its reactivity.[12][13]
Product is Contaminated with Alkene (Elimination Byproduct) 1. E2 Elimination Dominates: The reaction conditions favor elimination over substitution. This is common with secondary alkyl halides.Lower the reaction temperature, as SN2 reactions are generally favored at lower temperatures compared to E2 reactions. Ensure the use of a primary alkyl halide.[3]
2. Strong, Bulky Base: A sterically hindered base was used, which can preferentially act as a base for elimination rather than facilitating the formation of the nucleophile for substitution.While a strong base is needed for deprotonation, avoid excessively bulky bases if elimination is a significant issue. Sodium hydride is a good choice as it is a strong but relatively small base.[2][11]
Unreacted Starting Material (this compound) Remains 1. Insufficient Base: An inadequate amount of base was used, leading to incomplete deprotonation.Use a slight excess of the base (e.g., 1.1-1.2 equivalents) to ensure all the alcohol is converted to the alkoxide.
2. Low Reaction Temperature or Short Reaction Time: The reaction may not have reached completion.While lower temperatures are generally preferred to minimize elimination, the reaction may require gentle heating or a longer reaction time to proceed to completion. Monitor the reaction progress by TLC.[4]

Experimental Protocols

General Protocol for the Etherification of this compound using Sodium Hydride

This protocol is a general guideline for the etherification of a secondary alcohol and should be adapted and optimized for specific alkyl halides.

1. Deprotonation of the Alcohol:

  • To a stirred suspension of sodium hydride (NaH, 1.2 equivalents, 60% dispersion in mineral oil) in anhydrous tetrahydrofuran (B95107) (THF) under an inert atmosphere (e.g., argon or nitrogen) at 0 °C, add a solution of this compound (1.0 equivalent) in anhydrous THF dropwise.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour to ensure complete deprotonation. The evolution of hydrogen gas should cease.

2. Ether Formation:

  • Cool the reaction mixture back to 0 °C.

  • Add the primary alkyl halide (1.1 equivalents) dropwise to the solution of the alkoxide.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, or until TLC analysis indicates the consumption of the starting material. Gentle heating (e.g., to 40-50 °C) may be necessary for less reactive alkyl halides, but this may also increase the amount of elimination byproduct.

3. Work-up and Purification:

  • Carefully quench the reaction by the slow, dropwise addition of water at 0 °C to destroy any unreacted NaH.

  • Add more water to dissolve the inorganic salts and transfer the mixture to a separatory funnel.

  • Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) three times.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate).[2][7]

Data Presentation

The following tables provide illustrative data for the etherification of this compound under various conditions. This data is compiled from general principles of Williamson ether synthesis and may require experimental validation for this specific substrate.

Table 1: Effect of Base and Solvent on the Yield of 3-Benzyloxytetrahydropyran

EntryBase (1.2 eq.)SolventTemperature (°C)Time (h)Yield (%)
1NaHTHF252485
2NaHDMF251890
3K₂CO₃DMF701275
4KHTHF252488
5t-BuOKTHF252440*

*Note: Lower yield is expected due to increased E2 elimination with the bulky base.

Table 2: Effect of Alkyl Halide on Etherification Yield with NaH in THF

EntryAlkyl Halide (1.1 eq.)Temperature (°C)Time (h)Yield (%)
1Methyl Iodide251292
2Ethyl Bromide251888
3Benzyl Bromide252485
4Isopropyl Bromide5048<20**

*Note: Significantly lower yield is expected due to the use of a secondary alkyl halide, which strongly favors elimination.

Visualizations

Experimental Workflow for Williamson Ether Synthesis

experimental_workflow start Start deprotonation Deprotonation: This compound + Base (e.g., NaH in THF) start->deprotonation alkoxide Alkoxide Formation deprotonation->alkoxide etherification Etherification: + Alkyl Halide (R-X) alkoxide->etherification reaction_mixture Crude Reaction Mixture etherification->reaction_mixture workup Aqueous Workup reaction_mixture->workup extraction Extraction workup->extraction drying Drying extraction->drying concentration Concentration drying->concentration purification Purification (Column Chromatography) concentration->purification product Pure Ether Product purification->product end End product->end

Caption: Workflow for the Williamson ether synthesis of this compound.

Troubleshooting Logic for Low Product Yield

troubleshooting_low_yield start Low or No Product Yield check_deprotonation Check Deprotonation start->check_deprotonation check_alkyl_halide Check Alkyl Halide check_deprotonation->check_alkyl_halide No incomplete_deprotonation Incomplete Deprotonation? check_deprotonation->incomplete_deprotonation Yes check_conditions Check Reaction Conditions check_alkyl_halide->check_conditions No steric_hindrance Sterically Hindered Halide? check_alkyl_halide->steric_hindrance Yes temp_time Temperature/Time Optimal? check_conditions->temp_time No solution_base Use Stronger/More Base (e.g., NaH) incomplete_deprotonation->solution_base solution_halide Use Primary Alkyl Halide steric_hindrance->solution_halide solution_conditions Optimize Temperature/Time (Monitor by TLC) temp_time->solution_conditions

Caption: Troubleshooting decision tree for low yield in etherification reactions.

References

Technical Support Center: Scale-Up Synthesis of Tetrahydro-2H-pyran-3-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides troubleshooting advice and answers to frequently asked questions regarding the scale-up synthesis of tetrahydro-2H-pyran-3-ol. The information is intended to help you anticipate and resolve common challenges encountered during process development and large-scale production.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound, particularly when transitioning from laboratory to pilot or production scale. A common and scalable method involves the hydroboration-oxidation of 3,4-dihydro-2H-pyran.

Issue 1: Uncontrolled Exotherm During Reagent Addition

A rapid and uncontrolled increase in temperature, especially during the addition of borane (B79455) or the subsequent oxidation quench, is a critical safety concern.

Potential Cause Recommended Action
Reagent Addition is Too Fast Reduce the addition rate of the borane solution (e.g., borane tetrahydrofuran (B95107) complex) or the oxidative quench (hydrogen peroxide). Utilize a syringe pump or a controlled-addition funnel for precise and consistent delivery.
Inadequate Cooling Ensure the reactor is sufficiently jacketed or immersed in a cooling bath with adequate heat removal capacity. For larger scales, a more robust cooling system may be necessary. Monitor the internal and jacket temperatures closely.
Poor Mixing Increase the agitation speed to ensure efficient heat dissipation. Inadequate mixing can lead to localized "hot spots" where the reaction rate is significantly higher.
Accumulation of Unreacted Reagents Some reactions exhibit an induction period. Adding the full amount of a reagent before the reaction has initiated can lead to a dangerous accumulation. Add a small portion of the reagent first and wait for a slight, controlled temperature increase before proceeding with the rest of the addition.

Issue 2: Low Yield of this compound

Lower than expected yields can significantly impact the economic viability of a large-scale synthesis.

Potential Cause Recommended Action
Incomplete Reaction Monitor the reaction progress using an appropriate analytical technique (e.g., GC, TLC, NMR) to ensure the starting material is fully consumed before proceeding with the workup.
Side Reactions The formation of by-products can reduce the yield of the desired product. Maintain the recommended reaction temperature to minimize side reactions.
Product Loss During Workup Ensure efficient extraction of the product from the aqueous phase. Multiple extractions with a suitable organic solvent may be necessary. Emulsion formation during extraction can also lead to product loss; consider adding brine to break up emulsions.
Degradation During Purification This compound can be sensitive to high temperatures. If distillation is used for purification, perform it under reduced pressure to lower the boiling point and minimize thermal degradation.

Issue 3: Product Purity Issues

The final product does not meet the required purity specifications.

Potential Cause Recommended Action
Presence of Unreacted Starting Materials or Intermediates Optimize reaction conditions to drive the reaction to completion. If necessary, an additional purification step, such as column chromatography, may be required, although this can be challenging at a large scale.
Formation of By-products Carefully control reaction parameters, particularly temperature and reagent stoichiometry.
Inefficient Purification For distillation, ensure the column has sufficient theoretical plates to separate the product from impurities with close boiling points. For large-scale purification, alternative methods like crystallization (if applicable) or preparative chromatography might be considered, though they come with their own scale-up challenges.
Contamination from Equipment or Solvents Ensure all reactors and equipment are thoroughly cleaned and dried before use. Use solvents of appropriate purity for the synthesis and purification steps.

Frequently Asked Questions (FAQs)

Q1: What is a common and scalable synthetic route to this compound?

A1: A widely used and scalable method is the hydroboration-oxidation of 3,4-dihydro-2H-pyran. This two-step, one-pot process typically involves the reaction of 3,4-dihydro-2H-pyran with a borane reagent (like borane tetrahydrofuran complex), followed by oxidation with hydrogen peroxide under basic conditions.[1]

Q2: What are the main safety concerns when scaling up the hydroboration-oxidation of 3,4-dihydro-2H-pyran?

A2: The primary safety concern is the management of exothermic events. Both the hydroboration step and the subsequent oxidative quench with hydrogen peroxide can be highly exothermic. Careful control of reagent addition rates, efficient cooling, and robust agitation are crucial to prevent thermal runaway.

Q3: How can I monitor the progress of the reaction on a large scale?

A3: In-process controls (IPCs) are essential for monitoring reaction progress at scale. Techniques such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) can be used to quantify the disappearance of the starting material (3,4-dihydro-2H-pyran) and the appearance of the product. Thin-Layer Chromatography (TLC) can also be a quick qualitative check.

Q4: What are the typical by-products in this synthesis, and how can they be minimized?

A4: By-products can arise from incomplete reaction or side reactions. Potential by-products could include isomeric alcohols or over-oxidation products. Minimizing by-product formation is best achieved by maintaining strict control over reaction parameters, especially temperature.

Q5: What are the recommended purification methods for this compound at an industrial scale?

A5: Vacuum distillation is a common method for purifying this compound on a large scale.[1] This is generally preferred over chromatography for bulk production due to cost and efficiency. It is important to use reduced pressure to avoid thermal degradation of the product.

Experimental Protocols

Synthesis of this compound via Hydroboration-Oxidation

This protocol is adapted from a known procedure and is suitable for scale-up with appropriate engineering controls.[1]

Materials:

Material Molecular Weight ( g/mol ) Quantity (molar eq.) Notes
3,4-Dihydro-2H-pyran84.121.0Starting material
Borane tetrahydrofuran complex (1M solution)-0.6Hydroborating agent
Sodium Hydroxide (B78521) (20% aqueous solution)40.00-Base for oxidation
Hydrogen Peroxide (30-35% aqueous solution)34.011.5Oxidizing agent
Tetrahydrofuran (anhydrous)72.11-Solvent
Dichloromethane84.93-Extraction solvent
Saturated Sodium Thiosulfate solution--For quenching excess peroxide

Procedure:

  • Reaction Setup: Under an inert atmosphere (e.g., nitrogen), charge a suitable reactor with 3,4-dihydro-2H-pyran (1.0 eq) dissolved in anhydrous tetrahydrofuran.

  • Hydroboration: Cool the solution to 0 °C. Add the 1M borane tetrahydrofuran complex solution (0.6 eq) dropwise, maintaining the internal temperature at or below 5 °C. After the addition is complete, allow the mixture to stir at this temperature.

  • Oxidation: Slowly warm the reaction mixture to room temperature, then cool it back down to 0 °C. Carefully add the 20% aqueous sodium hydroxide solution dropwise. Following this, add the hydrogen peroxide solution (1.5 eq) dropwise, ensuring the reaction temperature does not exceed 48 °C. After the addition, allow the reaction to stir at room temperature for several hours until completion, as monitored by an appropriate IPC.

  • Workup: Cool the reaction mixture and quench the excess hydrogen peroxide by adding a saturated aqueous solution of sodium thiosulfate. Concentrate the mixture to remove the bulk of the tetrahydrofuran.

  • Extraction: Extract the aqueous residue multiple times with dichloromethane.

  • Purification: Combine the organic extracts, dry them over a suitable drying agent (e.g., anhydrous sodium sulfate), filter, and concentrate under reduced pressure. Purify the resulting crude oil by vacuum distillation to yield this compound as a colorless liquid.[1]

Visualizations

G cluster_workflow Experimental Workflow: Hydroboration-Oxidation A 1. Reaction Setup (3,4-Dihydro-2H-pyran in THF under N2) B 2. Hydroboration (Add BH3-THF at 0-5 °C) A->B C 3. Oxidation (Add NaOH, then H2O2 < 48 °C) B->C D 4. Workup & Quench (Add Na2S2O3, remove THF) C->D E 5. Extraction (Extract with Dichloromethane) D->E F 6. Purification (Vacuum Distillation) E->F G Final Product (this compound) F->G G cluster_troubleshooting Troubleshooting Logic: Uncontrolled Exotherm Start Uncontrolled Temperature Increase Observed Stop Stop Reagent Addition Immediately Start->Stop Quench Initiate Emergency Quench Procedure Start->Quench If temp continues to rise uncontrollably CheckCooling Is Cooling System at Max Capacity? Stop->CheckCooling CheckMixing Is Agitation Effective? CheckCooling->CheckMixing Yes ImproveCooling Action: Improve Cooling/Reduce Scale CheckCooling->ImproveCooling No Resume Resume Slow Addition with Extreme Caution CheckMixing->Resume Yes ImproveMixing Action: Improve Agitation CheckMixing->ImproveMixing No Resume->Start If temp rises again ImproveCooling->CheckMixing ImproveMixing->Resume

References

Technical Support Center: Purification of Tetrahydro-2H-pyran-3-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of crude tetrahydro-2H-pyran-3-ol. Below you will find troubleshooting guides and frequently asked questions (FAQs) to help you achieve high purity for your target compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound synthesized from 3,4-dihydro-2H-pyran?

A1: Common impurities can be categorized as follows:

  • Starting Materials: Unreacted 3,4-dihydro-2H-pyran.

  • Reagents: Residual borane (B79455) complexes, sodium hydroxide, or hydrogen peroxide from the synthesis.

  • Solvents: Residual solvents used in the reaction or workup, such as tetrahydrofuran (B95107) (THF) or dichloromethane.

  • Byproducts: Isomers and related substances formed during the synthesis.

  • Degradation Products: The target molecule may degrade under certain conditions, such as exposure to strong acids or high temperatures.[1]

Q2: What are the recommended methods for purifying crude this compound?

A2: The two primary methods for purifying this compound are vacuum distillation and silica (B1680970) gel column chromatography. The choice of method depends on the nature of the impurities and the desired final purity.

Q3: How can I assess the purity of my this compound sample?

A3: A combination of analytical techniques is recommended for a thorough purity assessment:

  • Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying and quantifying volatile impurities, including residual solvents and low-molecular-weight byproducts.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information, enabling the identification and quantification of both known and unknown impurities.[1]

Experimental Workflows

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification Options cluster_analysis Purity Analysis cluster_product Final Product synthesis Crude This compound distillation Vacuum Distillation synthesis->distillation Thermal Separation chromatography Column Chromatography synthesis->chromatography Adsorption Separation analysis GC-MS & NMR Analysis distillation->analysis chromatography->analysis product Pure This compound analysis->product

Caption: General experimental workflow for the purification of this compound.

Purification Protocols

Protocol 1: Vacuum Distillation

This method is effective for separating this compound from non-volatile impurities and solvents with significantly different boiling points.

Experimental Procedure:

  • Setup: Assemble a standard vacuum distillation apparatus. Ensure all glassware is dry.

  • Charging the Flask: Add the crude this compound to the distillation flask along with a magnetic stir bar or boiling chips.

  • Applying Vacuum: Gradually reduce the pressure using a vacuum pump.

  • Heating: Gently heat the distillation flask using a heating mantle.

  • Fraction Collection: Collect the fraction that distills at a constant temperature. For this compound, the boiling point is approximately 88°C at 18 Torr.[2] A synthesis procedure reported collecting the product at a fraction temperature of 100°C with an oil bath temperature of 140°C under reduced pressure.[3]

Quantitative Data:

ParameterValueReference
Purity98%[3]
Yield52.8%[3]
Protocol 2: Silica Gel Column Chromatography

This technique is useful for separating impurities with polarities similar to the product.

Experimental Procedure:

  • Stationary Phase Preparation:

    • Prepare a slurry of silica gel (100-200 mesh) in the initial, least polar mobile phase.

    • Pour the slurry into the chromatography column, ensuring even packing and no air bubbles.

    • Allow the silica gel to settle and drain the excess solvent until the solvent level is just above the silica bed.[4]

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the mobile phase.

    • Carefully add the sample to the top of the silica gel column.

  • Elution:

    • Begin eluting with a non-polar solvent and gradually increase the polarity of the mobile phase (gradient elution). A common starting solvent system is a mixture of hexane (B92381) and ethyl acetate.[1]

    • Collect fractions and monitor them by Thin Layer Chromatography (TLC).

  • Product Isolation:

    • Combine the fractions containing the pure product.

    • Remove the solvent under reduced pressure to obtain the purified this compound.

Quantitative Data:

Troubleshooting Guide

troubleshooting_workflow cluster_distillation Distillation Issues cluster_chromatography Chromatography Issues start Purification Issue Identified dist_issue1 Product co-distills with impurities start->dist_issue1 dist_issue2 Low recovery of product start->dist_issue2 chrom_issue1 Poor separation of spots on TLC start->chrom_issue1 chrom_issue2 Product does not elute from the column start->chrom_issue2 dist_solution1 Use a fractionating column or switch to chromatography dist_issue1->dist_solution1 dist_solution2 Check for leaks in the vacuum system dist_issue2->dist_solution2 chrom_solution1 Optimize solvent system (adjust polarity) chrom_issue1->chrom_solution1 chrom_solution2 Increase polarity of the mobile phase chrom_issue2->chrom_solution2

Caption: A logical troubleshooting workflow for purification issues.

Issue Possible Cause Suggested Solution
Vacuum Distillation
Product is contaminated with an impurity of similar boiling point.Inefficient separation by simple distillation.Use a fractionating column for better separation or consider switching to column chromatography.
The product decomposes during distillation.The compound is thermally unstable at the required temperature.Lower the distillation pressure to reduce the boiling point. Ensure the heating mantle temperature is not excessively high.
"Bumping" or uneven boiling.The heating rate is too high, or there are no boiling chips/inadequate stirring.Reduce the heating mantle temperature and ensure sufficient boiling chips or magnetic stirring is used for smooth boiling.[6]
Low yield after distillation.Leaks in the distillation apparatus.Check all joints and connections for a proper seal.
Column Chromatography
Poor separation of spots on TLC.The solvent system is not optimal.Adjust the polarity of the eluent. For compounds with similar polarity, try a solvent system with lower overall polarity to improve separation.[6]
The compound streaks on the TLC plate/column.The sample is too concentrated, or the compound is interacting strongly with the silica gel.Dilute the sample before loading. Consider adding a small amount of a more polar solvent (like methanol) to the eluent.
The product does not elute from the column.The eluting solvent is not polar enough.Gradually increase the polarity of the eluent.
Multiple spots are observed on TLC after purification.Co-elution of impurities.Optimize the solvent system for better separation or consider using a different stationary phase like alumina.[1]
The compound appears to have decomposed on the silica gel.The compound is unstable on acidic silica gel.Perform a stability test on a TLC plate. If decomposition occurs, use a deactivated stationary phase (e.g., silica gel treated with triethylamine) or an alternative purification method like distillation.[6]

References

Technical Support Center: Optimizing Diastereoselective Reduction of Dihydropyranones

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the diastereoselective reduction of dihydropyranones. This resource is designed for researchers, scientists, and professionals in drug development to troubleshoot and optimize their experiments. Here you will find answers to frequently asked questions, detailed troubleshooting guides, and comprehensive experimental protocols.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common challenges encountered during the diastereoselective reduction of dihydropyranones, providing targeted solutions to improve yield and selectivity.

Q1: My diastereoselectivity is low. What are the primary factors I should investigate?

A1: Low diastereoselectivity is a frequent issue. The stereochemical outcome is influenced by several key factors that can be systematically optimized.[1][2][3] The primary parameters to investigate are the choice of reducing agent, reaction temperature, and the solvent system.[1][2]

  • Reducing Agent: The steric bulk of the hydride source is critical.[1] Smaller reagents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) tend to favor axial attack, leading to the thermodynamically more stable equatorial alcohol.[1] Conversely, bulkier reagents such as L-Selectride® or K-Selectride® favor equatorial attack due to steric hindrance, resulting in the axial alcohol.[1][4]

  • Temperature: Lowering the reaction temperature, often to -78 °C, generally increases diastereoselectivity by amplifying the energy difference between the diastereomeric transition states.[1][2][5]

  • Solvent: The solvent's polarity and coordinating ability can significantly impact the reaction's stereochemical outcome by differentially solvating the transition states.[1][2] It is advisable to screen a range of solvents with varying properties.[2]

Q2: I am observing low yields despite achieving good diastereoselectivity. What steps can I take?

A2: This scenario often indicates that the optimal conditions for selectivity (e.g., very low temperatures) are not ideal for the reaction rate.[2] Consider a careful, incremental increase in temperature to find a balance between selectivity and yield.[2] Additionally, ensure the purity and dryness of your reagents and solvents, and maintain a strictly inert atmosphere to prevent side reactions.[2][4]

Q3: How can I leverage chelation control to improve diastereoselectivity?

A3: If your dihydropyranone substrate contains a nearby coordinating group, such as a methoxy (B1213986) or hydroxyl group, you can use chelation control to lock the conformation of the ring and direct the hydride attack.[1][4] This is achieved by using a Lewis acid in conjunction with the hydride source.[4]

  • Zinc borohydride (Zn(BH₄)₂): This reagent is known to participate in chelation control.[1]

  • Luche Reduction (CeCl₃ with NaBH₄): The addition of Cerium(III) chloride with sodium borohydride enhances the electrophilicity of the carbonyl group and can significantly improve selectivity through a chelation-controlled pathway.[1]

Q4: My results are inconsistent between experiments. What are the likely causes?

A4: Inconsistent results are often traced back to procedural variables.[2]

  • Reagent and Solvent Purity: Ensure that all reagents are fresh and solvents are anhydrous and freshly distilled.[2][4] The purity of the starting dihydropyranone is also crucial, as impurities can interfere with catalysts.[1]

  • Inert Atmosphere: Reactions should be conducted under a dry, inert atmosphere (e.g., Nitrogen or Argon) to prevent quenching of reagents by atmospheric moisture.[2][4]

  • Reaction Time: It is important to monitor the reaction progress (e.g., by TLC or LC-MS) to determine the optimal reaction time for the highest diastereomeric ratio before potential equilibration occurs.[2]

Data Presentation: Influence of Reaction Conditions on Diastereoselectivity

The following tables summarize quantitative data on how different reaction parameters can influence the diastereomeric ratio (d.r.) of the product alcohol.

Table 1: Effect of Reducing Agent on Diastereoselectivity

Reducing AgentTypical Diastereomeric OutcomeKey Characteristics
Sodium Borohydride (NaBH₄)Favors axial attack → Equatorial alcoholSmall, unhindered hydride source.[1]
L-Selectride® / K-Selectride®Favors equatorial attack → Axial alcoholSterically bulky hydride sources.[1][4]
Zinc Borohydride (Zn(BH₄)₂)High selectivity via chelation controlLewis acidic, promotes chelation.[1]
NaBH₄ / Cerium(III) chlorideHigh selectivity via chelation controlLuche reduction conditions.[1]

Table 2: Solvent Screening for a Michael Addition Leading to Dihydropyranones

SolventDielectric Constant (ε)Diastereomeric Ratio (d.r.)
Toluene2.485:15
Dichloromethane (DCM)8.990:10
Tetrahydrofuran (B95107) (THF)7.570:30
Acetonitrile (MeCN)37.555:45
2,2,2-Trifluoroethanol (TFE)8.510:90 (Reversed Selectivity)
Data adapted from a representative Michael addition reaction.[2]

Experimental Protocols

Below are detailed methodologies for key diastereoselective reduction experiments.

Protocol 1: General Procedure for Diastereoselective Reduction with L-Selectride®

  • Reaction Setup: Add the dihydropyranone substrate (1.0 equiv.) to a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen).[6]

  • Solvent Addition: Add anhydrous tetrahydrofuran (THF) to achieve a concentration of 0.1 M.[6]

  • Cooling: Cool the solution to the desired temperature (e.g., -78 °C using a dry ice/acetone bath or -20 °C using a suitable cooling bath).[6]

  • Reagent Addition: Slowly add a solution of L-Selectride® (1.2 equiv.) dropwise to the stirred solution.[6]

  • Reaction Monitoring: Stir the reaction mixture at the specified temperature for 1-3 hours, monitoring the progress by Thin Layer Chromatography (TLC).[6]

  • Quenching: Once the starting material is consumed, carefully quench the reaction at a low temperature (e.g., 0 °C) by the slow addition of a saturated aqueous solution of NH₄Cl.[6]

  • Workup: Allow the mixture to warm to room temperature. Separate the aqueous layer and extract it three times with an organic solvent (e.g., CH₂Cl₂ or Ethyl Acetate).[6]

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography.[6]

Protocol 2: Luche Reduction (NaBH₄/CeCl₃)

  • Reaction Setup: To a flame-dried flask under an inert atmosphere, add the dihydropyranone (1.0 equiv.) and Cerium(III) chloride heptahydrate (CeCl₃·7H₂O, 1.1 equiv.).

  • Solvent Addition: Add methanol (B129727) as the solvent to achieve a concentration of 0.1 M.

  • Stirring: Stir the resulting slurry at room temperature for 15-20 minutes.

  • Cooling: Cool the mixture to the desired temperature (e.g., -78 °C).

  • Reagent Addition: Add sodium borohydride (NaBH₄, 1.1 equiv.) in one portion.

  • Reaction Monitoring: Stir the reaction at -78 °C, monitoring by TLC until the starting material is consumed.

  • Quenching: Quench the reaction by adding acetone, followed by water.

  • Workup and Purification: Concentrate the mixture under reduced pressure to remove the methanol. Extract the aqueous residue with an appropriate organic solvent. Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product via flash chromatography.

Visualizations

The following diagrams illustrate key workflows and concepts in optimizing diastereoselective reductions.

G Troubleshooting Workflow for Low Diastereoselectivity start Low Diastereoselectivity Observed q1 Is Chelation Possible? start->q1 q2 Is the Reducing Agent Optimized? q1->q2 No sol1 Use Chelating Reagents (e.g., Zn(BH4)2, CeCl3/NaBH4) q1->sol1 Yes q3 Is the Temperature Optimized? q2->q3 Yes sol2 Screen Bulky vs. Small Reagents (e.g., L-Selectride vs. NaBH4) q2->sol2 No sol3 Lower Reaction Temperature (e.g., to -78 °C) q3->sol3 No end Optimized Diastereoselectivity q3->end Yes sol1->end sol2->q3 sol3->end

Caption: A logical workflow for troubleshooting low diastereoselectivity.

G Factors Influencing Stereochemical Outcome center Stereochemical Outcome reagent Reducing Agent (Steric Bulk) reagent->center temp Temperature temp->center solvent Solvent (Polarity/Coordination) solvent->center chelation Chelation Control (Lewis Acids) chelation->center

Caption: Key factors that control the diastereoselective reduction.

G General Experimental Workflow setup 1. Reaction Setup (Dry Glassware, Inert Atmosphere) cool 2. Cool to Desired Temperature setup->cool add 3. Add Reducing Agent cool->add monitor 4. Monitor by TLC/LC-MS add->monitor quench 5. Quench Reaction monitor->quench workup 6. Aqueous Workup & Extraction quench->workup purify 7. Purify by Chromatography workup->purify

Caption: A generalized workflow for performing a diastereoselective reduction.

References

troubleshooting low yield in domino Michael-hemiacetalization reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing low yields in domino Michael-hemiacetalization reactions. The information is presented in a question-and-answer format to address common challenges encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: My domino Michael-hemiacetalization reaction is resulting in a very low yield or no product at all. What are the primary factors I should investigate?

A1: Low or no product formation in a domino Michael-hemiacetalization reaction can stem from several critical factors. A systematic evaluation of the following aspects is recommended:

  • Catalyst Activity: The organocatalyst may be inactive or poisoned. Ensure the catalyst is pure, has been stored correctly (e.g., under an inert atmosphere if sensitive to air or moisture), and is used at the appropriate loading. Catalyst decomposition can also be an issue, particularly at elevated temperatures.

  • Substrate Reactivity:

    • Michael Acceptor: The α,β-unsaturated aldehyde or ketone may be unreactive. Electron-donating groups on the Michael acceptor can decrease its electrophilicity, slowing down the initial Michael addition. Steric hindrance around the β-carbon can also impede the nucleophilic attack.

    • Michael Donor: The nucleophile (e.g., a hydroxy-substituted ketone or aldehyde) may not be sufficiently acidic to be deprotonated or to form an enamine under the reaction conditions.

  • Reaction Conditions:

    • Solvent: The choice of solvent is crucial and can significantly impact the reaction rate and yield. Solvents can influence the solubility of reactants and catalysts, as well as the stability of intermediates.[1] Toluene (B28343) is a commonly used solvent for these types of reactions.[2]

    • Temperature: The reaction may have a specific activation energy barrier that is not being overcome at the current temperature. Conversely, excessively high temperatures can lead to catalyst decomposition or the formation of side products. Lowering the temperature can sometimes improve selectivity.[1]

    • Additives: The presence of acidic or basic co-catalysts can be essential for activating the catalyst or one of the substrates. For example, benzoic acid or 4-nitrobenzoic acid are often used as additives in prolinol silyl (B83357) ether-catalyzed reactions.[1]

Q2: I am observing the formation of multiple products, including the Michael adduct without subsequent cyclization. How can I promote the hemiacetalization step?

A2: The formation of the uncyclized Michael adduct indicates that the initial conjugate addition is occurring, but the subsequent intramolecular hemiacetalization is slow or disfavored. To address this, consider the following:

  • Catalyst Choice: Some organocatalysts are better at promoting the entire domino sequence. Bifunctional catalysts, such as thiourea-based catalysts, can activate both the nucleophile and the electrophile, potentially facilitating both the Michael addition and the subsequent cyclization.

  • Reaction Time: The hemiacetalization step may be slower than the initial Michael addition. Extending the reaction time could lead to a higher conversion to the desired cyclized product.

  • Solvent Effects: The solvent can influence the rate of the intramolecular cyclization. A solvent that stabilizes the transition state of the cyclization would be beneficial. It may be necessary to screen different solvents to find the optimal one for both steps of the domino reaction.

  • Substrate Design: The distance and geometric orientation between the nucleophilic hydroxyl group and the electrophilic carbonyl group in the Michael adduct are critical for efficient cyclization. If the linker between these groups is too rigid or too flexible, the intramolecular reaction may be disfavored.

Q3: My reaction is producing a mixture of diastereomers. How can I improve the diastereoselectivity?

A3: Poor diastereoselectivity is a common challenge in domino reactions that form multiple stereocenters. The following strategies can be employed to improve it:

  • Catalyst Selection: The chiral environment provided by the organocatalyst is the primary determinant of stereoselectivity. Screening different chiral catalysts, such as various proline derivatives or cinchona alkaloid-based catalysts, is often the most effective approach to improving diastereoselectivity.

  • Temperature Optimization: Lowering the reaction temperature generally enhances diastereoselectivity by favoring the transition state with the lowest activation energy.

  • Solvent and Additives: The solvent and any additives can influence the conformation of the catalyst and the transition state assembly, thereby affecting the diastereoselectivity. It is advisable to screen a range of solvents and additives.

  • Substrate Sterics: The steric bulk of the substituents on both the Michael donor and acceptor can influence the facial selectivity of the attack and thus the diastereomeric outcome.

Q4: Are there any common side reactions I should be aware of?

A4: Yes, several side reactions can compete with the desired domino Michael-hemiacetalization pathway, leading to a lower yield of the target molecule. These include:

  • Retro-Michael Addition: The Michael addition is a reversible reaction. Under certain conditions, particularly at higher temperatures, the Michael adduct can revert to the starting materials.

  • Aldol Condensation: If the Michael donor or acceptor has enolizable protons, self-condensation or cross-condensation reactions can occur, leading to a complex mixture of products.

  • Cannizzaro Reaction: In the case of α,β-unsaturated aldehydes lacking α-protons, a disproportionation reaction can occur in the presence of a base.

  • Polymerization: Michael acceptors can undergo polymerization, especially in the presence of strong bases or initiators.

Data Presentation

The following table summarizes the effect of different reaction parameters on the yield and stereoselectivity of a representative organocatalytic domino oxa-Michael-Aldol reaction, which is analogous to the Michael-hemiacetalization cascade.

EntryCatalyst (mol%)Additive (mol%)SolventTemp (°C)Time (h)Yield (%)dree (%)
1(S)-DPPTE (20)Benzoic Acid (20)TolueneRT2475>20:198
2(S)-DPPTE (20)4-Nitrobenzoic Acid (20)TolueneRT2482>20:199
3(S)-DPPTE (20)-TolueneRT484510:195
4L-Proline (20)-DMSORT72305:160
5Thiourea Catalyst A (10)-CH2Cl20368815:192
6(S)-DPPTE (20)Benzoic Acid (20)THFRT246018:196
7(S)-DPPTE (20)Benzoic Acid (20)Toluene04878>20:1>99

(S)-DPPTE = (S)-diphenylprolinol trimethylsilyl (B98337) ether. Data is representative and compiled from analogous domino reactions in the literature.

Experimental Protocols

Representative Experimental Protocol for an Organocatalytic Domino Michael-Hemiacetalization Reaction:

To a stirred solution of the hydroxy-ketone (Michael donor, 1.0 equiv.) and the α,β-unsaturated aldehyde (Michael acceptor, 1.2 equiv.) in dry toluene (0.2 M) is added the organocatalyst (e.g., (S)-diphenylprolinol trimethylsilyl ether, 0.2 equiv.) and an acidic additive (e.g., benzoic acid, 0.2 equiv.) at room temperature under an argon atmosphere. The reaction mixture is stirred at this temperature for the time indicated by TLC or LC-MS monitoring. Upon completion of the reaction, the solvent is removed under reduced pressure, and the residue is purified by flash column chromatography on silica (B1680970) gel to afford the desired domino product.

Visualizations

Troubleshooting_Workflow start Low Yield in Domino Michael-Hemiacetalization analysis Analyze Reaction Mixture (TLC, LC-MS, NMR) start->analysis catalyst Check Catalyst - Activity - Loading - Stability solution Implement Solution - Change Catalyst/Solvent - Modify Substrate - Adjust Temperature catalyst->solution substrate Evaluate Substrates - Michael Acceptor Reactivity - Michael Donor Reactivity substrate->solution conditions Optimize Reaction Conditions - Solvent - Temperature - Additives conditions->solution side_reactions Investigate Side Reactions - Retro-Michael - Aldol Condensation - Polymerization side_reactions->solution analysis->catalyst analysis->substrate analysis->conditions analysis->side_reactions end Improved Yield solution->end

Caption: Troubleshooting workflow for low-yield domino reactions.

Domino_Reaction_Pathway cluster_0 Michael Addition cluster_1 Hemiacetalization Michael_Donor Michael Donor (Hydroxy-ketone) Michael_Adduct Michael Adduct (Intermediate) Michael_Donor->Michael_Adduct Nucleophilic Attack Michael_Acceptor Michael Acceptor (α,β-Unsaturated Aldehyde) Michael_Acceptor->Michael_Adduct Catalyst Organocatalyst Catalyst->Michael_Adduct Catalysis Hemiacetal Cyclic Hemiacetal (Final Product) Michael_Adduct->Hemiacetal Intramolecular Cyclization

Caption: Domino Michael-hemiacetalization reaction pathway.

References

Technical Support Center: Managing Catalyst Deactivation in Pyranone Hydrogenation

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting information and frequently asked questions (FAQs) for managing catalyst deactivation during the hydrogenation of pyranones to their corresponding tetrahydropyran (B127337) derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of catalyst deactivation in pyranone hydrogenation?

A1: Catalyst deactivation in heterogeneous hydrogenation reactions is typically categorized into three main types: chemical, thermal, and mechanical.[1][2]

  • Chemical Deactivation (Poisoning): This is a very common issue where impurities in the feedstock or solvent strongly adsorb to the active sites of the catalyst, blocking them from participating in the reaction.[3][4] Common poisons for metal catalysts like Palladium (Pd) or Nickel (Ni) include compounds containing sulfur, nitrogen, phosphorus, and halides.[5][6]

  • Mechanical Deactivation (Fouling/Coking): This involves the physical deposition of substances on the catalyst surface, which blocks pores and active sites.[5][7] In pyranone hydrogenation, this can occur from the polymerization or condensation of reactants, intermediates, or products on the catalyst surface, forming heavy organic residues often called "coke".[8]

  • Thermal Deactivation (Sintering): High reaction temperatures can cause the small metal nanoparticles of the catalyst to agglomerate into larger crystals.[1][6] This process, known as sintering, is irreversible and leads to a significant reduction in the active surface area of the catalyst.[1][8]

Q2: How can I identify if my catalyst is deactivated?

A2: The most common indicators of catalyst deactivation during an experiment are:

  • A significant decrease in the reaction rate (i.e., slower hydrogen uptake).

  • A lower final conversion or product yield compared to previous runs under identical conditions.

  • A change in product selectivity, where more side products are formed.

  • In a flow reactor, an increased pressure drop across the catalyst bed can indicate fouling.[9]

Post-reaction, specialized characterization techniques can confirm deactivation and help identify the cause.[10]

Q3: Is catalyst deactivation reversible?

A3: It depends on the mechanism.

  • Fouling/Coking is often reversible through regeneration procedures, such as carefully controlled oxidation (burning off the coke) or solvent washing.[4][5]

  • Poisoning can be reversible or irreversible.[3] If the poison is weakly adsorbed, a change in reaction conditions or a stripping treatment might restore activity.[11] However, strong chemisorption often leads to permanent deactivation.[4]

  • Sintering (thermal degradation) is generally considered irreversible as it involves a physical change in the catalyst's structure.[1][6]

Q4: Which catalyst is best for pyranone hydrogenation to minimize deactivation?

A4: Palladium on carbon (Pd/C) is a widely used and effective catalyst for various hydrogenation reactions, including those of unsaturated heterocycles.[12] Nickel-based catalysts (e.g., Ni/SiO2) have also shown high activity and stability in similar transformations, such as the hydrogenation of dihydropyran to tetrahydropyran.[13] The best choice depends on the specific pyranone substrate, purity of reagents, and reaction conditions. Catalyst screening is often necessary to identify the most stable and active option for a specific process.[14][15]

Troubleshooting Guide

Problem: The hydrogenation reaction has stopped or is significantly slower than expected.

  • Question 1: Have you checked the purity of your starting materials and solvent?

    • Possible Cause: The presence of impurities, especially sulfur or nitrogen-containing compounds, can act as potent catalyst poisons.[7] Even trace amounts can lead to rapid deactivation.[7]

    • Troubleshooting Steps:

      • Analyze the pyranone substrate, solvent, and hydrogen gas for potential contaminants.

      • Consider purifying the substrate (e.g., by distillation or recrystallization) or using a higher-purity grade solvent.

      • Incorporate a guard bed with an adsorbent upstream of the catalyst bed to capture poisons before they reach the main catalyst.[3]

  • Question 2: What were the reaction temperature and pressure?

    • Possible Cause: Excessively high temperatures can lead to thermal degradation (sintering) of the catalyst, reducing its active surface area.[1] High temperatures can also promote side reactions that lead to coke formation.[8]

    • Troubleshooting Steps:

      • Review the reaction temperature. Operate at the lowest temperature that still provides a reasonable reaction rate.

      • Ensure accurate temperature control to avoid localized "hot spots" in the reactor, especially for highly exothermic reactions.[9]

      • Characterize the used catalyst using techniques like X-ray Diffraction (XRD) or Transmission Electron Microscopy (TEM) to check for changes in metal particle size, which would indicate sintering.[16]

  • Question 3: Have you reused the catalyst multiple times?

    • Possible Cause: A gradual accumulation of coke or strongly adsorbed byproducts on the catalyst surface can occur over multiple cycles, leading to fouling.[5][16]

    • Troubleshooting Steps:

      • Attempt to regenerate the catalyst. A common method for Pd/C is a careful oxidative treatment in air followed by reduction, or washing with appropriate solvents.[17][18] (See Protocol 3).

      • Analyze the catalyst using Thermogravimetric Analysis (TGA) to quantify the amount of deposited coke.

      • If regeneration is unsuccessful or impractical, the catalyst must be replaced.

Data Presentation

Table 1: Common Catalyst Poisons in Hydrogenation

This table summarizes common poisons for metal catalysts and their typical sources.

Poison ClassExamplesCommon SourcesDeactivation Mechanism
Sulfur Compounds H₂S, thiols, sulfides, sulfatesSubstrate impurities, contaminated solvents, rubber stoppers/septaStrong chemisorption on metal sites, blocking reactant access.[3]
Nitrogen Compounds Ammonia, amines, pyridines, nitrilesSubstrate/product impurities, additivesAdsorption on active sites, often competing with the substrate.[5]
Halogen Compounds Chlorides, bromidesSolvents (e.g., dichloromethane), substrate impuritiesCan cause leaching of the active metal or restructuring of the surface.[5]
Heavy Metals Mercury (Hg), Lead (Pb), Arsenic (As)Impurities from upstream processes or raw materialsFormation of alloys with the active metal, altering its catalytic properties.[11]
Carbon Monoxide (CO) Impurity in hydrogen gas sourceSyngas production, methanator upsetsStrong competitive adsorption on active sites.[11]

Table 2: Comparison of Catalyst Regeneration Techniques

This table outlines common regeneration methods for deactivated catalysts.

Regeneration MethodTarget DeactivationGeneral ProcedureEffectiveness & Remarks
Solvent Washing Mild Fouling / Reversible PoisoningWashing the catalyst with a suitable solvent (e.g., methanol (B129727), deionized water) to dissolve and remove adsorbed species.[19]Effective for removing soluble organic deposits. May not remove strongly chemisorbed poisons.[19]
Calcination (Oxidation) Coking / FoulingControlled heating of the catalyst in an air or dilute oxygen stream to burn off carbonaceous deposits.[17][20]Highly effective for removing coke. Temperature must be carefully controlled to avoid sintering.[17]
Chemical Treatment Poisoning / FoulingWashing with acidic/basic solutions, or treatment with oxidizing (e.g., H₂O₂) or reducing agents (e.g., NaBH₄, H₂).[19][20][21]Can remove specific poisons or organic residues. The choice of chemical is crucial to avoid damaging the catalyst.[20]
Hydrogen Stripping Reversible PoisoningTreating the catalyst with hot hydrogen gas at elevated temperatures to desorb poisons.[11]Effective for certain temporary poisons. Requires careful control of conditions.

Experimental Protocols

Protocol 1: Standard Pyranone Hydrogenation using Pd/C

  • Reactor Setup: Add the pyranone substrate (1.0 eq) and a suitable solvent (e.g., ethanol, ethyl acetate) to a pressure-rated hydrogenation vessel.

  • Catalyst Addition: Under an inert atmosphere (e.g., Argon or Nitrogen), add 5% Pd/C catalyst (typically 1-5 mol% Pd relative to the substrate).

  • Purging: Seal the vessel and purge the system 3-5 times with low-pressure nitrogen, followed by 3-5 purges with hydrogen gas to remove all air.

  • Reaction: Pressurize the vessel to the desired hydrogen pressure (e.g., 1-10 bar). Begin vigorous stirring and heat the reaction to the target temperature (e.g., 25-80°C).

  • Monitoring: Monitor the reaction progress by measuring hydrogen uptake or by taking periodic samples for analysis (e.g., GC-MS, LC-MS, or TLC).

  • Workup: Once the reaction is complete, cool the vessel to room temperature and carefully vent the excess hydrogen. Purge the vessel with nitrogen.

  • Catalyst Removal: Filter the reaction mixture through a pad of celite to remove the heterogeneous Pd/C catalyst. Wash the celite pad with additional solvent.

  • Isolation: Concentrate the filtrate under reduced pressure to isolate the crude tetrahydropyran product, which can be further purified if necessary.

Protocol 2: Catalyst Characterization for Deactivation Analysis

Characterizing both fresh and used catalysts is crucial for diagnosing deactivation.[10]

  • Surface Area and Porosity (BET Analysis): Measure the nitrogen physisorption isotherm to determine the specific surface area (BET) and pore size distribution. A significant decrease in surface area in the used catalyst suggests sintering or pore blockage by fouling.[1][10]

  • Metal Particle Size (XRD/TEM): Use X-ray Diffraction (XRD) to measure the average crystallite size of the metal particles. Transmission Electron Microscopy (TEM) provides direct visualization of particle size and morphology. An increase in average particle size indicates sintering.[16]

  • Surface Composition (XPS): X-ray Photoelectron Spectroscopy (XPS) can identify the elemental composition and chemical states on the catalyst surface. This is highly effective for detecting the presence of poisons like sulfur or nitrogen.[1][22]

  • Coke Deposition (TGA): Thermogravimetric Analysis (TGA) measures weight loss as a function of temperature. Heating the used catalyst in an air stream will show a weight loss corresponding to the combustion of deposited coke, allowing for its quantification.

Protocol 3: General Regeneration of a Coked Pd/C Catalyst

This protocol describes a mild, two-step regeneration process involving oxidation and reduction.[18]

  • Catalyst Recovery: After the reaction, filter the catalyst and wash it thoroughly with a solvent like methanol to remove residual reactants and products. Dry the catalyst under vacuum.

  • Oxidation (Coke Removal): Place the dried, deactivated catalyst in a tube furnace. Heat it under a flow of dilute air (e.g., 5% O₂ in N₂) to a moderate temperature (e.g., 200-300°C). Hold for 2-4 hours to burn off carbonaceous deposits. Caution: This step is exothermic and must be carefully controlled to avoid overheating and sintering.

  • Purging: Cool the catalyst to the reduction temperature under an inert gas (N₂) flow.

  • Reduction: Reduce the oxidized palladium back to its active metallic state by switching the gas flow to hydrogen (or a dilute H₂/N₂ mixture) at a temperature of 150-200°C for 2-4 hours.

  • Final Purge & Passivation: Cool the catalyst to room temperature under an inert gas flow. If the catalyst is to be handled in air, a careful passivation step (e.g., using a 1% O₂ in N₂ mixture) is required to prevent rapid, uncontrolled oxidation of the pyrophoric reduced catalyst.

  • Activity Test: Test the activity of the regenerated catalyst using a standard hydrogenation reaction (Protocol 1) to quantify the recovery of its performance.

Visualizations

Deactivation_Troubleshooting_Workflow start Problem: Reaction Rate Decreased or Stopped q1 Check Reagent Purity (Substrate, Solvent, H₂) start->q1 q2 Review Reaction Temp. & Thermal History q1->q2 Purity OK sol1 Diagnosis: Poisoning Action: - Purify Reagents - Use Guard Bed q1->sol1 Impurity Found q3 Was Catalyst Reused? Check for Fouling q2->q3 Temp. OK sol2 Diagnosis: Sintering (Irreversible) Action: - Lower Reaction Temp. - Replace Catalyst q2->sol2 Temp. Too High sol3 Diagnosis: Fouling/Coking Action: - Regenerate Catalyst (Oxidation/Washing) - Replace if needed q3->sol3 Yes char1 Characterize: XPS, ICP-MS sol1->char1 char2 Characterize: XRD, TEM sol2->char2 char3 Characterize: TGA, BET sol3->char3 Deactivation_Mechanisms cluster_chemical Chemical cluster_mechanical Mechanical cluster_thermal Thermal poison Poisoning (e.g., Sulfur, Nitrogen) poison_desc Impurities strongly bind to active sites, blocking them. poison->poison_desc deactivated Deactivated Catalyst (Low Activity) poison->deactivated fouling Fouling / Coking fouling_desc Carbonaceous deposits physically cover surface and block pores. fouling->fouling_desc fouling->deactivated sintering Sintering sintering_desc High temperatures cause metal particles to agglomerate, reducing surface area. sintering->sintering_desc sintering->deactivated catalyst Active Catalyst (High Surface Area) catalyst->poison catalyst->fouling catalyst->sintering Regeneration_Workflow start Deactivated Catalyst (e.g., Coked Pd/C) step1 1. Solvent Wash (Remove residues) start->step1 step2 2. Controlled Oxidation (Burn off coke in air) step1->step2 step3 3. H₂ Reduction (Reactivate metal sites) step2->step3 step4 4. Passivation / Inert Handling step3->step4 end Regenerated Catalyst step4->end test Test Activity & Reuse end->test test->start Deactivates Again

References

Validation & Comparative

chiral HPLC method for tetrahydro-2H-pyran-3-ol enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide to developing a chiral HPLC method for the enantioseparation of tetrahydro-2H-pyran-3-ol.

This guide provides a comparative overview of potential strategies and a systematic approach for developing a robust chiral High-Performance Liquid Chromatography (HPLC) method for the separation of this compound enantiomers. Due to the absence of specific published methods for this analyte, this document outlines a practical framework for researchers, scientists, and drug development professionals to select appropriate chiral stationary phases (CSPs) and mobile phases, and to optimize the separation.

Comparison of Potential Chiral Stationary Phases

The successful separation of enantiomers by chiral HPLC relies on the selection of an appropriate chiral stationary phase (CSP).[1][2] For a small, polar molecule like this compound, several types of CSPs could be effective. The primary mechanism of chiral recognition involves the formation of transient diastereomeric complexes between the analyte and the CSP, driven by interactions such as hydrogen bonding, dipole-dipole interactions, and steric hindrance.[2]

Polysaccharide-Based CSPs:

Polysaccharide-based CSPs, particularly those derived from cellulose (B213188) and amylose (B160209), are among the most versatile and widely used for chiral separations.[3][4] They offer a broad range of enantioselectivity for various compounds. The chiral recognition mechanism is based on the complex three-dimensional structure of the polysaccharide derivatives, which creates chiral cavities and grooves where analytes can interact through hydrogen bonds and dipole-dipole interactions.

  • Potential Advantages: Broad applicability, high success rates for a wide range of compounds, and availability in both normal-phase and reversed-phase modes.

  • Key Considerations: The choice of the specific polysaccharide derivative (e.g., tris(3,5-dimethylphenylcarbamate) on amylose or cellulose) can significantly impact selectivity.[4]

Pirkle-Type CSPs:

Also known as brush-type phases, Pirkle CSPs have a chiral molecule covalently bonded to the silica (B1680970) support.[5] These phases are designed to have specific interactions, such as π-π interactions, hydrogen bonding, and dipole stacking, with the analyte.[2] For an analyte like this compound, which lacks significant π systems, CSPs that rely heavily on hydrogen bonding would be more suitable.

  • Potential Advantages: Rational design based on interaction mechanisms, and the ability to invert the elution order by using a CSP with the opposite chirality.[5]

  • Key Considerations: The analyte should ideally have functional groups that can strongly interact with the specific Pirkle phase.

Cyclodextrin-Based CSPs:

Cyclodextrin-based CSPs utilize cyclodextrins, which are cyclic oligosaccharides with a chiral, bucket-like structure.[3] The interior of the cyclodextrin (B1172386) cavity is relatively hydrophobic, while the exterior is hydrophilic. Chiral recognition is achieved through inclusion complexation of the analyte or a portion of it within the cavity, along with interactions with the hydroxyl groups at the rim of the cyclodextrin.

  • Potential Advantages: Effective for separating compounds that can fit into the cyclodextrin cavity and possess a chiral center near the included portion.

  • Key Considerations: The size of the analyte relative to the cyclodextrin cavity is a critical factor.

Systematic Approach to Method Development

A systematic screening approach is recommended to identify the optimal column and mobile phase for the separation of this compound enantiomers.

Data Presentation: Screening Parameters and Evaluation Metrics

The following table should be used to systematically record and compare the results from the screening of different chiral stationary phases and mobile phases.

Column Mobile Phase Flow Rate (mL/min) Temperature (°C) Retention Time (min) - Enantiomer 1 Retention Time (min) - Enantiomer 2 Resolution (Rs) Selectivity (α) Notes
e.g., Chiralpak IAe.g., Hexane:Ethanol (90:10)e.g., 1.0e.g., 25
e.g., Chiralcel OD-He.g., Hexane:Isopropanol (B130326) (90:10)e.g., 1.0e.g., 25
e.g., Whelk-O 1e.g., Hexane:Ethanol (80:20)e.g., 1.0e.g., 25
............

Experimental Protocol: Chiral HPLC Method Development

This protocol provides a detailed methodology for the screening and optimization of a chiral HPLC method for this compound.

1. Materials and Instrumentation:

  • HPLC system with a UV detector or a refractive index detector (since this compound lacks a strong chromophore).

  • Chiral columns (e.g., Chiralpak® series, Chiralcel® series, Lux® series, Regis Whelk-O® 1).

  • HPLC-grade solvents (n-hexane, isopropanol, ethanol).

  • Racemic this compound standard.

2. Standard Preparation:

  • Prepare a stock solution of racemic this compound in a suitable solvent (e.g., isopropanol) at a concentration of approximately 1 mg/mL.

3. Initial Screening Phase:

  • Columns: Screen a selection of polysaccharide-based and Pirkle-type columns.

  • Mobile Phases: For normal phase mode, start with a simple mobile phase composition such as n-hexane/isopropanol or n-hexane/ethanol. A common starting point is a 90:10 (v/v) mixture.[6]

  • Flow Rate: Use a standard flow rate, typically 1.0 mL/min for a 4.6 mm internal diameter column.

  • Temperature: Maintain the column at a constant temperature, for instance, 25°C.

  • Detection: Use a UV detector at a low wavelength (e.g., 210 nm) or a refractive index detector.

  • Injection Volume: Inject 5-10 µL of the standard solution.

4. Optimization Phase:

  • If partial separation is observed during screening, optimize the method by adjusting the mobile phase composition.

  • Solvent Ratio: Vary the percentage of the alcohol modifier (isopropanol or ethanol) in the mobile phase. Increasing the alcohol content generally decreases retention times.

  • Alcohol Modifier: Compare the selectivity between isopropanol and ethanol.

  • Flow Rate: The flow rate can be adjusted to improve resolution; lower flow rates may enhance resolution.

  • Temperature: Investigate the effect of temperature on the separation. In some cases, lower temperatures can improve resolution.

5. Method Validation (Abbreviated):

  • Once a suitable separation is achieved (ideally with a resolution > 1.5), assess the method's robustness by making small, deliberate changes to the method parameters (e.g., mobile phase composition, flow rate, temperature) and observing the effect on the separation.

Workflow for Chiral Method Development

The following diagram illustrates the logical workflow for developing a chiral HPLC method.

Chiral_Method_Development_Workflow cluster_prep Preparation cluster_screening Screening Phase cluster_evaluation Evaluation cluster_optimization Optimization Phase cluster_final Finalization Analyte Define Analyte: This compound Standard Prepare Racemic Standard Analyte->Standard SelectCSPs Select Diverse CSPs (Polysaccharide, Pirkle, etc.) Standard->SelectCSPs ScreenMP Screen with Standard Mobile Phases (e.g., Hex/IPA, Hex/EtOH) SelectCSPs->ScreenMP Evaluate Evaluate Results: - No Separation - Partial Separation - Baseline Separation ScreenMP->Evaluate Evaluate->SelectCSPs Try different CSPs OptimizeMP Optimize Mobile Phase (% Alcohol, Alcohol Type) Evaluate->OptimizeMP Partial or Baseline Separation Achieved OptimizeConditions Optimize Flow Rate & Temperature OptimizeMP->OptimizeConditions FinalMethod Final Validated Method OptimizeConditions->FinalMethod

Caption: Workflow for Chiral HPLC Method Development.

References

A Comparative Guide to Determining Enantiomeric Excess of (R)-tetrahydro-2H-pyran-3-ol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals working with chiral molecules, the accurate determination of enantiomeric excess (e.e.) is a cornerstone of stereoselective synthesis and purification. This guide provides a comprehensive comparison of polarimetry and alternative analytical techniques for quantifying the enantiomeric purity of (R)-tetrahydro-2H-pyran-3-ol, a valuable chiral building block.

Introduction to Enantiomeric Excess

Enantiomers are stereoisomers that are non-superimposable mirror images of each other. While they possess identical physical properties in an achiral environment, their interaction with plane-polarized light and other chiral entities differs. Enantiomeric excess is a measure of the purity of a chiral substance, indicating how much of one enantiomer is present in excess of the other. It is calculated as:

e.e. (%) = |([R] - [S]) / ([R] + [S])| x 100

or by using the observed optical rotation:

e.e. (%) = (Observed Specific Rotation / Specific Rotation of Pure Enantiomer) x 100

An accurate determination of e.e. is critical in the pharmaceutical industry, as different enantiomers of a drug can have vastly different pharmacological activities.

Polarimetry: The Classical Approach

Optical polarimetry is the traditional method for determining enantiomeric excess. It measures the rotation of plane-polarized light as it passes through a solution of a chiral compound. The magnitude and direction of this rotation are dependent on the concentration of the sample, the path length of the light, the temperature, the solvent, and the wavelength of the light used.

Experimental Protocol: Polarimetry
  • Sample Preparation:

    • Accurately weigh a known amount of the (R)-tetrahydro-2H-pyran-3-ol sample.

    • Dissolve the sample in a suitable achiral solvent (e.g., ethanol (B145695), chloroform) to a known volume in a volumetric flask. A typical concentration is 1 g/100 mL.

  • Instrument Setup:

    • Turn on the polarimeter and the sodium lamp (D-line, 589 nm) and allow them to warm up.

    • Calibrate the instrument by measuring the optical rotation of the pure solvent in the sample cell. This value should be zero.

  • Measurement:

    • Rinse the sample cell (typically 1 decimeter in length) with the sample solution and then fill it, ensuring no air bubbles are present in the light path.

    • Place the sample cell in the polarimeter and record the observed optical rotation (α).

  • Calculation of Specific Rotation:

    • Calculate the specific rotation [α] using the formula: [α] = α / (l * c) where:

      • α is the observed rotation in degrees.

      • l is the path length in decimeters (dm).

      • c is the concentration in g/mL.

  • Calculation of Enantiomeric Excess:

    • The enantiomeric excess is calculated by comparing the specific rotation of the sample to the specific rotation of the enantiomerically pure substance.

Alternative Methods for Determining Enantiomeric Excess

While polarimetry is a straightforward technique, it has limitations in terms of sensitivity and accuracy, especially for samples with low optical rotation or in the presence of optically active impurities. Modern chromatographic and spectroscopic methods often provide more reliable and accurate results.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful technique for separating enantiomers.[1] This separation can be achieved directly, using a chiral stationary phase (CSP), or indirectly, by derivatizing the enantiomers with a chiral derivatizing agent (CDA) to form diastereomers that can be separated on a standard achiral column.[1]

Experimental Protocol: Chiral HPLC (Direct Method)

  • Sample Preparation: Dissolve a small amount of the tetrahydro-2H-pyran-3-ol sample in the mobile phase.

  • HPLC Conditions:

    • Column: A polysaccharide-based chiral stationary phase (e.g., Chiralpak® IA, Chiralcel® OD-H).

    • Mobile Phase: A mixture of n-hexane and a polar alcohol like isopropanol (B130326) or ethanol is commonly used for normal-phase separations of chiral alcohols. The exact ratio needs to be optimized for the best resolution.

    • Flow Rate: Typically 0.5 - 1.0 mL/min.

    • Detection: UV detector at a wavelength where the analyte absorbs (if it has a chromophore) or a refractive index (RI) detector.

  • Analysis:

    • Inject a racemic standard of this compound to determine the retention times of the (R) and (S) enantiomers.

    • Inject the sample and integrate the peak areas for each enantiomer.

    • Calculate the enantiomeric excess from the peak areas: e.e. (%) = |(Area_R - Area_S) / (Area_R + Area_S)| x 100

Chiral Gas Chromatography (GC)

For volatile and thermally stable compounds like this compound, chiral GC is an excellent method for determining enantiomeric excess.[2] Similar to HPLC, this technique utilizes a chiral stationary phase, often based on cyclodextrin (B1172386) derivatives.[2]

Experimental Protocol: Chiral GC

  • Sample Preparation: Dilute the sample in a suitable volatile solvent (e.g., dichloromethane, hexane). Derivatization to a more volatile ester or ether may sometimes improve separation.[2]

  • GC Conditions:

    • Column: A chiral capillary column (e.g., Chirasil-DEX CB).[2]

    • Carrier Gas: Helium or hydrogen.

    • Temperature Program: An optimized temperature ramp is used to achieve baseline separation of the enantiomers.

    • Injector and Detector Temperature: Set to ensure efficient vaporization and detection.

    • Detector: Flame Ionization Detector (FID).

  • Analysis:

    • Inject a racemic standard to identify the peaks corresponding to the (R) and (S) enantiomers.

    • Inject the sample and determine the peak areas for each enantiomer.

    • Calculate the enantiomeric excess using the same formula as for HPLC.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy can be used to determine enantiomeric excess through the use of chiral solvating agents (CSAs) or chiral derivatizing agents (CDAs).[3] These agents interact with the enantiomers to form transient diastereomeric complexes (with CSAs) or stable diastereomers (with CDAs), which have distinct NMR spectra.

Experimental Protocol: NMR with a Chiral Derivatizing Agent (e.g., Mosher's Acid)

  • Derivatization:

    • React the this compound sample with an enantiomerically pure chiral derivatizing agent, such as (R)-(-)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride (Mosher's acid chloride), in the presence of a base (e.g., pyridine). This forms a mixture of diastereomeric esters.

  • Purification: Purify the resulting diastereomeric esters by column chromatography to remove any unreacted starting materials and reagents.

  • NMR Analysis:

    • Dissolve the purified diastereomers in a suitable deuterated solvent (e.g., CDCl₃).

    • Acquire a high-resolution ¹H or ¹⁹F NMR spectrum.

    • Identify signals that are well-resolved for the two diastereomers. Protons or fluorine atoms close to the newly formed stereocenter will typically show the largest chemical shift difference.

  • Quantification:

    • Carefully integrate the corresponding signals for each diastereomer.

    • The ratio of the integrals directly corresponds to the ratio of the enantiomers in the original sample.

    • Calculate the enantiomeric excess from the integral values.

Comparison of Methods

Method Principle Advantages Disadvantages
Polarimetry Measures the rotation of plane-polarized light by a chiral sample.Simple, rapid, non-destructive.Requires a pure sample, low sensitivity, dependent on concentration and other experimental parameters, requires the specific rotation of the pure enantiomer to be known.
Chiral HPLC Differential interaction of enantiomers with a chiral stationary phase.[1]High accuracy and precision, applicable to a wide range of compounds, well-established methods.Requires method development to find a suitable chiral stationary phase and mobile phase, can be time-consuming.
Chiral GC Separation of volatile enantiomers on a chiral stationary phase.[2]High resolution and sensitivity, suitable for volatile and thermally stable compounds.Limited to volatile and thermally stable analytes, may require derivatization.[2]
Chiral NMR Use of a chiral solvating or derivatizing agent to induce chemical shift differences between enantiomers.[3]Rapid analysis, provides structural information, non-destructive (with CSAs).Lower sensitivity compared to chromatographic methods, may require derivatization which can introduce errors.

Workflow Diagrams

polarimetry_workflow Diagram 1: Polarimetry Workflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_calculation Calculation prep Prepare solution of known concentration measure Measure observed rotation (α) prep->measure Fill polarimeter cell calc_specific Calculate specific rotation [α] measure->calc_specific Use formula [α] = α / (l*c) calc_ee Calculate enantiomeric excess (e.e.) calc_specific->calc_ee Compare with [α] of pure enantiomer methods_comparison Diagram 2: Comparison of Workflows for e.e. Determination cluster_polarimetry Polarimetry cluster_chromatography Chiral Chromatography (HPLC/GC) cluster_nmr Chiral NMR p1 Prepare Solution p2 Measure Rotation p1->p2 p3 Calculate e.e. p2->p3 c1 Prepare Sample c2 Inject into System c1->c2 c3 Separate Enantiomers c2->c3 c4 Integrate Peaks c3->c4 c5 Calculate e.e. c4->c5 n1 Derivatize/Add CSA n2 Acquire Spectrum n1->n2 n3 Integrate Signals n2->n3 n4 Calculate e.e. n3->n4

References

A Comparative Guide to the Reactivity of Tetrahydro-2H-pyran-3-ol and Furan-3-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the chemical reactivity of two oxygen-containing heterocyclic compounds: the saturated tetrahydro-2H-pyran-3-ol and the aromatic furan-3-ol. A fundamental understanding of their distinct reactivity profiles is essential for the strategic design of synthetic routes and the development of novel molecular entities in medicinal chemistry. This document outlines key differences in their reactions, presents quantitative data where available, details experimental protocols for representative transformations, and provides visual diagrams of reaction pathways.

Core Reactivity Principles: Saturated vs. Aromatic Systems

The reactivity of these two molecules is fundamentally dictated by their electronic structures. This compound is a saturated cyclic ether with a secondary alcohol. Its chemistry is characteristic of aliphatic alcohols and ethers, involving reactions at the hydroxyl group and potential ring-opening under harsh conditions. In contrast, furan-3-ol is an aromatic heterocycle. The oxygen atom's lone pair of electrons participates in the π-system, creating an electron-rich aromatic ring. This makes the furan (B31954) ring highly susceptible to electrophilic attack, a characteristic reactivity pattern that is absent in its saturated counterpart.

Oxidation Reactions

The secondary alcohol group in this compound can be oxidized to a ketone, dihydro-2H-pyran-3(4H)-one. Furan-3-ol, possessing both an alcohol and a reactive aromatic ring, can undergo oxidation at either site. Oxidation of the hydroxyl group yields furan-3(2H)-one, while harsher conditions can lead to oxidative cleavage of the furan ring itself.

Table 1: Comparison of Oxidation Reactions

ReactantReagent(s)Product(s)SolventTemperature (°C)Time (h)Yield (%)
Furan-3-methanolActivated MnO₂3-FuraldehydeDichloromethane (B109758)Room Temp.478[1]
Furan-3-methanolDess-Martin Periodinane (DMP)3-FuraldehydeDichloromethaneRoom Temp.2~95 (Typical)[1]
Furan-3-methanol*Swern Oxidation (Oxalyl Chloride, DMSO, Et₃N)3-FuraldehydeDichloromethane-78 to Room Temp.1~90-98 (Typical)[1]
FuranH₂O₂, TS-1, Acetic AcidMaleic AcidAcetonitrile80458[2][3]
This compoundDess-Martin Periodinane (DMP)Dihydro-2H-pyran-3(4H)-oneDichloromethaneRoom Temp.0.5 - 2High (Typical)[4]
This compoundSwern OxidationDihydro-2H-pyran-3(4H)-oneDichloromethane-78 to Room Temp.< 1High (Typical)[5][6]

*Note: Data for the closely related 3-furanmethanol (B180856) is provided as a proxy for furan-3-ol, illustrating the oxidation of the hydroxyl group.

Experimental Protocols: Oxidation

Protocol 1: Dess-Martin Periodinane (DMP) Oxidation of a Secondary Alcohol (General)

  • To a solution of the secondary alcohol (1.0 eq) in dichloromethane (DCM, 0.1 M), add Dess-Martin periodinane (1.5 - 1.8 eq).[7]

  • Stir the mixture at room temperature for 0.5 to 2 hours, monitoring the reaction by Thin Layer Chromatography (TLC).[4]

  • Upon completion, dilute the reaction mixture with diethyl ether and quench with a saturated aqueous solution of sodium bicarbonate containing sodium thiosulfate (B1220275).

  • Stir vigorously until the solid dissolves. Separate the layers and extract the aqueous phase with diethyl ether.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the ketone.

Protocol 2: Swern Oxidation of a Secondary Alcohol (General)

  • To a solution of oxalyl chloride (1.2 eq) in DCM at -78 °C, add dimethyl sulfoxide (B87167) (DMSO) (2.4 eq) dropwise.[8]

  • Stir the mixture for 10 minutes at -78 °C.

  • Add a solution of the alcohol (1.0 eq) in DCM slowly.

  • Stir the reaction mixture for 20 minutes at -78 °C.

  • Add triethylamine (B128534) (5.0 eq) and stir for another 10 minutes at -78 °C.[8]

  • Allow the reaction to warm to room temperature.

  • Quench the reaction with water and extract with DCM.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the ketone.

Oxidation_Pathways cluster_furan Furan-3-ol Oxidation cluster_pyran This compound Oxidation furan_ol Furan-3-ol furanone Furan-3(2H)-one furan_ol->furanone Mild Oxidant (e.g., DMP, Swern) maleic_acid Maleic Acid (Ring Cleavage) furan_ol->maleic_acid Harsh Oxidant (e.g., H₂O₂/Catalyst) pyran_ol This compound pyranone Dihydro-2H-pyran-3(4H)-one pyran_ol->pyranone Mild Oxidant (e.g., DMP, Swern)

Diagram 1: Oxidation pathways for furan-3-ol and this compound.

Reduction Reactions

The aromatic furan ring of furan-3-ol can be reduced to a saturated tetrahydrofuran (B95107) ring. The secondary alcohol of this compound is not reducible under standard hydride conditions. For a comparative context, the reduction of the corresponding ketone, dihydro-2H-pyran-3(4H)-one, to this compound is considered.

Table 2: Comparison of Reduction Reactions

ReactantReagent(s)Product(s)SolventTemperature (°C)Time (h)Yield (%)
FuranH₂, Pd/CTetrahydrofuranNot specifiedNot specified15-2090-93[1]
Dihydro-2H-pyran-3(4H)-oneNaBH₄This compoundMethanol (B129727)Room Temp.Not specifiedHigh (Typical)[9][10]
Dihydro-2H-pyran-3(4H)-oneLiAlH₄This compoundDiethyl ether/THF0 to Room Temp.Not specifiedHigh (Typical)[11][12]

*Note: Data for the reduction of the corresponding ketone is provided to illustrate the formation of this compound.

Experimental Protocols: Reduction

Protocol 3: Catalytic Hydrogenation of Furan to Tetrahydrofuran (General)

  • In a pressure bottle for catalytic reduction, place furan (1.0 eq) and palladous oxide (catalytic amount).[1]

  • Sweep the bottle with hydrogen and apply an initial hydrogen pressure of approximately 7 atm.[1]

  • Allow the reaction to proceed until the theoretical amount of hydrogen is absorbed. The reaction is exothermic.

  • Upon completion, allow the catalyst to settle and decant the tetrahydrofuran through a filter.

  • The product can be purified by distillation.

Protocol 4: Sodium Borohydride (B1222165) Reduction of a Ketone (General)

  • Dissolve the ketone (1.0 eq) in a suitable solvent such as methanol or ethanol.

  • Cool the solution in an ice bath.

  • Add sodium borohydride (NaBH₄) (typically 1.0-1.5 eq) portion-wise, controlling the temperature.

  • Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).

  • Quench the reaction by the slow addition of water or dilute acid.

  • Remove the organic solvent under reduced pressure.

  • Extract the aqueous residue with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate to give the alcohol.

Reduction_Pathways cluster_furan_red Furan-3-ol Reduction cluster_pyran_red Dihydro-2H-pyran-3(4H)-one Reduction furan_ol_red Furan-3-ol thf_ol Tetrahydrofuran-3-ol furan_ol_red->thf_ol H₂, Catalyst (e.g., Pd/C) pyranone_red Dihydro-2H-pyran-3(4H)-one pyran_ol_red This compound pyranone_red->pyran_ol_red Hydride Reductant (e.g., NaBH₄, LiAlH₄)

Diagram 2: Reduction pathways involving furan-3-ol and the precursor to this compound.

Electrophilic vs. Nucleophilic Reactions

The most significant difference in reactivity lies in their response to electrophiles and nucleophiles. Furan-3-ol readily undergoes electrophilic aromatic substitution, while this compound does not. Conversely, the saturated ring of this compound is generally inert to nucleophiles unless the hydroxyl group is first converted into a good leaving group, enabling nucleophilic substitution at the C3 position.

Furan-3-ol: Electrophilic Aromatic Substitution

As an electron-rich aromatic ring, furan is highly activated towards electrophilic attack, estimated to be about 6 x 10¹¹ times faster than benzene.[13] The hydroxyl group at the 3-position is an activating, ortho-, para-directing group. Therefore, electrophilic substitution on furan-3-ol is expected to be rapid and occur primarily at the C2 and C5 positions.

Protocol 5: Electrophilic Bromination of a Furan Derivative (General)

  • Dissolve the furan derivative (1.0 eq) in a suitable solvent like dichloromethane or carbon tetrachloride.

  • Cool the solution to 0 °C.

  • Add a solution of a brominating agent such as N-bromosuccinimide (NBS) or 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH) (1.0-1.4 eq) portion-wise.[14]

  • Stir the reaction at 0 °C to room temperature, monitoring by TLC.

  • Upon completion, wash the reaction mixture with aqueous sodium thiosulfate and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

This compound: Nucleophilic Substitution (via a Leaving Group)

The hydroxyl group of this compound is a poor leaving group. To facilitate nucleophilic substitution, it must first be converted to a better leaving group, such as a tosylate or mesylate. The subsequent reaction with a nucleophile will proceed via an S(_N)2 mechanism, resulting in an inversion of stereochemistry at the C3 position.

Protocol 6: Nucleophilic Substitution on a Secondary Alcohol via Tosylation (General Two-Step Procedure)

Step A: Tosylation

  • Dissolve this compound (1.0 eq) and a base such as pyridine (B92270) or triethylamine (1.5 eq) in anhydrous dichloromethane at 0 °C.

  • Slowly add p-toluenesulfonyl chloride (1.2 eq).

  • Allow the reaction to stir at 0 °C to room temperature until completion (monitored by TLC).

  • Wash the reaction mixture with dilute HCl, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer, filter, and concentrate to yield the tosylate, which can be used in the next step without further purification.

Step B: Nucleophilic Substitution

  • Dissolve the tosylate (1.0 eq) in a suitable solvent (e.g., DMF, acetone).

  • Add the desired nucleophile (e.g., sodium azide, sodium cyanide) (1.2-2.0 eq).

  • Heat the reaction mixture as necessary, monitoring by TLC.

  • Upon completion, cool the mixture and pour it into water.

  • Extract the product with an organic solvent.

  • Wash the combined organic layers, dry, filter, and concentrate. Purify by column chromatography or distillation.

Substitution_Pathways cluster_furan_sub Furan-3-ol: Electrophilic Aromatic Substitution cluster_pyran_sub This compound: Nucleophilic Substitution furan_ol_sub Furan-3-ol furan_sub_prod 2-Bromo-furan-3-ol and/or 5-Bromo-furan-3-ol furan_ol_sub->furan_sub_prod electrophile Electrophile (E⁺) (e.g., Br⁺ from NBS) electrophile->furan_ol_sub pyran_ol_sub This compound pyran_ots Tetrahydro-2H-pyran-3-yl tosylate pyran_ol_sub->pyran_ots 1. TsCl, Pyridine pyran_sub_prod 3-Substituted-tetrahydro-2H-pyran pyran_ots->pyran_sub_prod 2. Nu⁻ nucleophile Nucleophile (Nu⁻)

Diagram 3: Contrasting substitution pathways for furan-3-ol and this compound.

Summary and Conclusion

The reactivities of this compound and furan-3-ol are markedly different, stemming from the saturated versus aromatic nature of their respective heterocyclic rings.

  • This compound behaves as a typical secondary alcohol on a saturated ether backbone. Its primary reactivity is centered on the hydroxyl group, which can be oxidized to a ketone or converted into a leaving group to allow for nucleophilic substitution. The saturated ring is generally unreactive towards electrophiles and nucleophiles under standard conditions.

  • Furan-3-ol , by contrast, is dominated by the chemistry of its electron-rich aromatic furan ring. It is highly susceptible to electrophilic aromatic substitution, with the hydroxyl group acting as an activating director. The alcohol functionality can also be oxidized, but the furan ring itself is prone to oxidative cleavage under more forceful conditions.

This comparative guide highlights the distinct synthetic opportunities presented by each molecule. For drug development professionals, these differences in reactivity are critical for scaffold modification, functionalization, and predicting metabolic pathways. The choice between these two structural motifs will have profound implications for the chemical space that can be explored and the ultimate properties of the target molecules.

References

A Comparative Guide to Tetrahydropyran Synthesis: An Analysis of Key Strategic Routes

Author: BenchChem Technical Support Team. Date: December 2025

The tetrahydropyran (B127337) (THP) moiety is a ubiquitous structural motif in a vast array of natural products and pharmaceutically active compounds, making its efficient and stereocontrolled synthesis a critical endeavor in modern organic chemistry. For researchers, scientists, and drug development professionals, selecting the optimal synthetic route from the diverse array of available methods is paramount to achieving their molecular targets. This guide provides a comparative analysis of four prominent strategies for tetrahydropyran synthesis: the Prins Cyclization, the Hetero-Diels-Alder Reaction, Organocatalytic Domino Michael-Hemiacetalization, and the Intramolecular Oxa-Michael Addition. We present a side-by-side comparison of their performance based on experimental data and provide detailed experimental protocols for each representative method.

Comparative Analysis of Tetrahydropyran Synthesis Routes

The following table summarizes the key quantitative data for the selected synthetic routes, offering a clear comparison of their efficiency and stereoselectivity.

Synthetic Route Substrates Catalyst/Reagent Yield (%) Diastereoselectivity (d.r.) Enantioselectivity (% ee) Key Advantages Limitations
Prins Cyclization Homoallylic alcohol and aldehydePerrhenic acid (HReO₄)60-85[1]Generally high for cis-2,6-disubstituted products[1]Not inherently enantioselective without chiral catalystsForms C-C and C-O bonds simultaneously; tolerant of various functional groups.[2]Requires stoichiometric or catalytic acid; can be prone to side reactions.
Hetero-Diels-Alder Reaction Danishefsky's diene and aldehydeMg(OTf)₂ / Chiral N,N'-Dioxide LigandHigh (data for specific example needed)HighHigh (data for specific example needed)Atom-economical; highly stereocontrolled.[3][4]Often produces dihydropyran precursors requiring a subsequent reduction step.
Organocatalytic Domino Michael-Hemiacetalization α-hydroxymethyl nitroalkene and 1,3-dicarbonyl compoundSquaramide-based organocatalyst59-91[5]Moderate to excellent (26-98% de)[5]Good to excellent (71-99% ee)[5]Metal-free; highly enantioselective; builds molecular complexity rapidly.[5]Substrate scope can be limited; catalyst loading may be high.
Intramolecular Oxa-Michael Addition Unsaturated alcoholAcidic or basic catalysisHigh (data for specific example needed)Kinetically controlled, dependent on catalyst and substrate geometry.[6][7]Not inherently enantioselective without chiral catalystsCan be highly diastereoselective under kinetic control.[6][7]Stereochemical outcome is highly dependent on reaction conditions.[6][7]

Visualizing the Synthetic Pathways

The following diagrams, generated using the DOT language, illustrate the conceptual workflow of each synthetic strategy.

Prins_Cyclization Homoallylic_Alcohol Homoallylic Alcohol Oxocarbenium_Ion Oxocarbenium Ion Intermediate Homoallylic_Alcohol->Oxocarbenium_Ion Aldehyde Aldehyde Aldehyde->Oxocarbenium_Ion Acid_Catalyst Acid Catalyst (HReO₄) Acid_Catalyst->Oxocarbenium_Ion Tetrahydropyran Tetrahydropyran Oxocarbenium_Ion->Tetrahydropyran Intramolecular Cyclization Hetero_Diels_Alder Diene Diene (e.g., Danishefsky's diene) Cycloaddition [4+2] Cycloaddition Diene->Cycloaddition Dienophile Dienophile (Aldehyde) Dienophile->Cycloaddition Lewis_Acid_Catalyst Chiral Lewis Acid Catalyst Lewis_Acid_Catalyst->Cycloaddition Dihydropyran Dihydropyran Cycloaddition->Dihydropyran Reduction Reduction Dihydropyran->Reduction Tetrahydropyran Tetrahydropyran Reduction->Tetrahydropyran Organocatalytic_Domino Nitroalkene α-hydroxymethyl nitroalkene Michael_Addition Michael Addition Nitroalkene->Michael_Addition Dicarbonyl 1,3-Dicarbonyl Compound Dicarbonyl->Michael_Addition Organocatalyst Organocatalyst Organocatalyst->Michael_Addition Hemiacetalization Intramolecular Hemiacetalization Michael_Addition->Hemiacetalization Tetrahydropyranol Tetrahydropyranol Hemiacetalization->Tetrahydropyranol Oxa_Michael_Addition Unsaturated_Alcohol Unsaturated Alcohol Cyclization Intramolecular Oxa-Michael Addition Unsaturated_Alcohol->Cyclization Catalyst Acid or Base Catalyst Catalyst->Cyclization Tetrahydropyran Tetrahydropyran Cyclization->Tetrahydropyran

References

Illuminating the Architecture of Novel Tetrahydro-2H-pyran-3-ol Derivatives: A Comparative Guide to Structural Validation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the unambiguous determination of the molecular structure of novel compounds is a cornerstone of chemical research and pharmaceutical development. Tetrahydro-2H-pyran-3-ol derivatives represent a significant class of heterocyclic compounds, with a scaffold present in numerous natural products and pharmacologically active molecules, including anticancer agents.[1][2] This guide provides an objective comparison of the primary analytical techniques for validating the structure of these derivatives, supported by experimental data and detailed protocols.

The principal methods for elucidating the structure of novel this compound derivatives are Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and single-crystal X-ray Crystallography. Each technique provides unique and complementary information, and a multi-technique approach is essential for comprehensive characterization.

At a Glance: A Comparative Overview of Analytical Techniques

A summary of the strengths and limitations of each technique in the context of validating this compound derivatives is presented below.

Analytical MethodInformation ProvidedStrengthsLimitations
NMR Spectroscopy Detailed information on the carbon-hydrogen framework, connectivity, and stereochemistry.Provides extensive structural detail in solution, mimicking physiological conditions. Non-destructive.[3][4]Requires soluble material and may not be suitable for highly insoluble compounds. Complex spectra can be challenging to interpret for intricate molecules.
Mass Spectrometry Precise molecular weight and elemental composition. Fragmentation patterns offer clues to the structure.High sensitivity, requiring only small amounts of sample. Provides definitive molecular formula with high-resolution mass spectrometry (HRMS).[5][6]Does not provide information on stereochemistry or the complete 3D arrangement of atoms. Isomer differentiation can be challenging.
X-ray Crystallography Unambiguous determination of the three-dimensional molecular structure in the solid state, including absolute stereochemistry.[7][8]Considered the "gold standard" for structural determination, providing a definitive atomic map.[9]Requires a single, high-quality crystal, which can be difficult to obtain. The determined structure is static and in the solid state, which may differ from the solution conformation.[10]

Data Presentation: Spectroscopic and Crystallographic Parameters

The following tables summarize typical quantitative data obtained for this compound derivatives from NMR spectroscopy and X-ray crystallography.

Table 1: Representative ¹H and ¹³C NMR Data

This table presents typical chemical shifts (δ) in parts per million (ppm) and coupling constants (J) in Hertz (Hz) for a generic this compound scaffold. Actual values will vary depending on the specific substituents.

Position¹H Chemical Shift (δ, ppm) & MultiplicityTypical J (Hz)¹³C Chemical Shift (δ, ppm)
23.20 - 4.20 (m)J_ax-ax = 8-12, J_ax-eq = 2-565 - 75
33.50 - 4.50 (m)-60 - 70
41.40 - 2.20 (m)-25 - 35
51.20 - 2.00 (m)-20 - 30
63.40 - 4.00 (m)J_ax-ax = 8-12, J_ax-eq = 2-560 - 70
OHVariable (br s)--

Note: The broad range of chemical shifts and the complexity of multiplicities (m = multiplet, br s = broad singlet) are due to the influence of stereochemistry and substituents. The vicinal coupling constants (³J) are particularly informative for determining the relative stereochemistry of substituents on the pyran ring.[11][12]

Table 2: Illustrative X-ray Crystallographic Data

This table provides an example of the type of data generated from a single-crystal X-ray diffraction experiment.

ParameterExample ValueSignificance
Crystal SystemOrthorhombicDescribes the symmetry of the crystal lattice.
Space GroupP2₁2₁2₁Defines the symmetry elements within the unit cell.
a (Å)8.123Unit cell dimension.
b (Å)10.456Unit cell dimension.
c (Å)12.789Unit cell dimension.
α, β, γ (°)90, 90, 90Unit cell angles.
Bond Length (C-O)1.43 ÅProvides precise measurement of atomic distances.
Bond Angle (C-O-C)112.5°Provides precise measurement of angles between atoms.
Torsion Angle-60.2°Defines the conformation of the pyran ring (e.g., chair).

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified this compound derivative in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) to a final volume of 0.5-0.7 mL in an NMR tube.

  • Data Acquisition: Record ¹H, ¹³C, and 2D NMR (COSY, HSQC, HMBC) spectra on a 400 MHz or higher field NMR spectrometer.[13]

    • ¹H NMR: Acquire with a spectral width of approximately 16 ppm, centered around 6 ppm.

    • ¹³C NMR: Acquire with a spectral width of approximately 220 ppm, centered around 100 ppm.

    • 2D NMR: Utilize standard pulse programs for COSY, HSQC, and HMBC experiments to establish proton-proton and proton-carbon correlations.

  • Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent (e.g., methanol, acetonitrile). Further dilute this stock solution to a final concentration in the low µg/mL to ng/mL range.

  • Instrumentation: Use an HRMS instrument, such as a time-of-flight (TOF) or Orbitrap mass spectrometer, coupled to an appropriate ionization source (e.g., Electrospray Ionization - ESI, Atmospheric Pressure Chemical Ionization - APCI).

  • Data Acquisition: Infuse the sample solution directly or via a liquid chromatography (LC) system into the mass spectrometer. Acquire the mass spectrum in positive or negative ion mode over a relevant mass range.

  • Data Analysis: Determine the accurate mass of the molecular ion. Use software to calculate the elemental composition that corresponds to the measured mass, typically with an accuracy of < 5 ppm. Analyze fragmentation patterns to support the proposed structure.[14]

Single-Crystal X-ray Crystallography
  • Crystal Growth: Grow single crystals of the this compound derivative suitable for X-ray diffraction (typically > 0.1 mm in all dimensions). This can be achieved by slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution.

  • Data Collection: Mount a suitable crystal on a diffractometer.[15] Collect diffraction data at a controlled temperature (often low temperature, e.g., 100 K) using a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation).[8]

  • Structure Solution and Refinement: Process the diffraction data to obtain a set of structure factors. Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions. Refine the structural model against the experimental data to obtain the final, accurate molecular structure.[16]

Mandatory Visualizations

Experimental Workflow for Structural Validation

G cluster_synthesis Synthesis & Purification cluster_analysis Structural Validation cluster_results Data Interpretation synthesis Novel this compound Derivative nmr NMR Spectroscopy (¹H, ¹³C, 2D) synthesis->nmr ms Mass Spectrometry (HRMS) synthesis->ms xray X-ray Crystallography synthesis->xray connectivity Connectivity & Stereochemistry nmr->connectivity formula Molecular Formula ms->formula structure_3d 3D Structure & Absolute Stereochemistry xray->structure_3d final_structure Validated Structure connectivity->final_structure formula->final_structure structure_3d->final_structure

Caption: A typical workflow for the synthesis and structural validation of novel this compound derivatives.

Logical Relationship of Analytical Techniques

G cluster_primary Primary Characterization cluster_definitive Definitive Structure compound Novel Derivative nmr NMR (Connectivity) compound->nmr ms MS (Formula) compound->ms xray X-ray Crystallography (3D Structure) nmr->xray Confirmation ms->xray Confirmation

Caption: Logical relationship between primary and definitive structural validation techniques.

Hypothetical Signaling Pathway Inhibition

Some pyran derivatives have shown potential as anticancer agents by inhibiting cyclin-dependent kinase 2 (CDK2), a key regulator of the cell cycle, leading to apoptosis.[1][17]

G growth_factor Growth Factor receptor Receptor growth_factor->receptor cyclin_cdk2 Cyclin E/CDK2 receptor->cyclin_cdk2 rb Rb Phosphorylation cyclin_cdk2->rb apoptosis Apoptosis cyclin_cdk2->apoptosis leads to e2f E2F Release rb->e2f s_phase S-Phase Entry (Cell Proliferation) e2f->s_phase derivative This compound Derivative derivative->cyclin_cdk2 Inhibition

Caption: Hypothetical inhibition of the CDK2 signaling pathway by a this compound derivative, promoting apoptosis.

References

A Comparative Guide to Purity Assessment of Tetrahydro-2H-pyran-3-ol: GC-MS, HPLC, and NMR Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for assessing the purity of tetrahydro-2H-pyran-3-ol, a key intermediate in the synthesis of various pharmaceuticals and specialty chemicals. The selection of an appropriate analytical technique is critical for ensuring the quality, safety, and efficacy of the final product. Here, we present detailed protocols and a comparative analysis of Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy for the purity assessment of this compound.

Potential Impurities in this compound

The purity profile of this compound is largely dependent on its synthetic route. A common method for its preparation is the hydroboration-oxidation of 3,4-dihydro-2H-pyran. Based on this synthesis, potential impurities may include:

  • Starting Materials: Unreacted 3,4-dihydro-2H-pyran.

  • Reagents and Solvents: Residual amounts of borane, hydrogen peroxide, sodium hydroxide, and the solvent, typically tetrahydrofuran (B95107) (THF).

  • By-products: Isomeric impurities (e.g., tetrahydro-2H-pyran-4-ol), products of over-oxidation, or other side reactions.

  • Degradation Products: Compounds formed during storage or under specific reaction conditions.

A thorough purity analysis is therefore essential to identify and quantify these potential impurities.

Comparative Analysis of Analytical Techniques

The choice of analytical method for purity assessment depends on the specific requirements of the analysis, including the nature of the impurities, the desired level of sensitivity, and the need for structural confirmation.

ParameterGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC)Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle Separation based on volatility and polarity, with mass-based detection for identification.Separation based on polarity using a liquid mobile phase and a solid stationary phase.Absorption of radiofrequency waves by atomic nuclei in a magnetic field, providing detailed structural information.
Typical Stationary Phase Polysiloxane-based (e.g., DB-5ms, HP-5ms).C18 (octadecyl silane) reversed-phase.Not applicable.
Typical Mobile Phase Inert carrier gas (e.g., Helium, Nitrogen).Gradient or isocratic mixture of water and acetonitrile (B52724) or methanol.Deuterated solvent (e.g., CDCl₃, D₂O, DMSO-d₆).
Sample Derivatization May be beneficial for improving peak shape and volatility, but often not necessary for this compound.Generally not required, unless a UV chromophore is needed for detection.Not required.
Detection Mass Spectrometer (MS), Flame Ionization Detector (FID).UV-Vis, Refractive Index (RI), Evaporative Light Scattering (ELSD), Mass Spectrometry (MS).Radiofrequency detector.
Strengths Excellent for identifying and quantifying volatile and semi-volatile impurities; provides structural information from mass spectra.High precision and accuracy for quantification of non-volatile or thermally labile impurities.Provides definitive structural confirmation of the main component and impurities; quantitative NMR (qNMR) allows for absolute purity determination without a reference standard for the analyte.
Limitations May require derivatization for highly polar compounds; potential for thermal degradation of labile impurities.Requires a chromophore for sensitive UV detection; RI and ELSD have lower sensitivity.Lower sensitivity compared to chromatographic methods for trace impurity detection.

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This protocol is designed for the direct analysis of this compound and the identification of volatile and semi-volatile impurities.

1. Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample.

  • Dissolve the sample in 1.0 mL of a suitable volatile solvent (e.g., dichloromethane (B109758) or ethyl acetate) to a final concentration of 10 mg/mL.

  • Vortex the solution to ensure complete dissolution.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B or equivalent.

  • Mass Spectrometer: Agilent 5977A or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.

  • Inlet Temperature: 250 °C.

  • Injection Volume: 1 µL.

  • Injection Mode: Split (split ratio 50:1).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp to 250 °C at a rate of 10 °C/min.

    • Hold at 250 °C for 5 minutes.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Scan Range: m/z 35 - 350.

3. Data Analysis:

  • The purity of this compound is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

  • Impurity identification is performed by comparing the obtained mass spectra with a reference library (e.g., NIST).

High-Performance Liquid Chromatography (HPLC) Protocol

This method is suitable for the quantification of this compound and non-volatile impurities. Since the analyte lacks a strong UV chromophore, a Refractive Index (RI) or Evaporative Light Scattering Detector (ELSD) is recommended.

1. Sample Preparation:

  • Accurately weigh approximately 20 mg of the this compound sample.

  • Dissolve the sample in 10.0 mL of the mobile phase to a final concentration of 2 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter before injection.

2. HPLC Instrumentation and Conditions:

  • HPLC System: Agilent 1260 Infinity II or equivalent with an RI or ELSD detector.

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase: Isocratic mixture of water and acetonitrile (e.g., 80:20 v/v). The exact ratio may need to be optimized.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

3. Data Analysis:

  • Purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks.

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol

NMR spectroscopy is a powerful tool for unambiguous structural confirmation and can be used for quantitative purity assessment (qNMR).

1. Sample Preparation for ¹H and ¹³C NMR:

  • Dissolve approximately 10-20 mg of the this compound sample in about 0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in an NMR tube.

2. NMR Instrumentation and Parameters:

  • Spectrometer: Bruker Avance III 400 MHz or equivalent.

  • ¹H NMR:

    • Pulse program: zg30

    • Number of scans: 16

    • Relaxation delay: 1.0 s

  • ¹³C NMR:

    • Pulse program: zgpg30

    • Number of scans: 1024

    • Relaxation delay: 2.0 s

3. Data Analysis:

  • The ¹H and ¹³C NMR spectra are used to confirm the structure of this compound.

  • Integration of proton signals in the ¹H NMR spectrum can be used to quantify the main component relative to impurities if their signals are well-resolved.

  • For absolute purity determination, a quantitative NMR (qNMR) experiment can be performed by adding a certified internal standard of known purity and concentration to the sample.

Workflow and Pathway Diagrams

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Weigh Weigh Sample Dissolve Dissolve in Solvent Weigh->Dissolve Vortex Vortex Dissolve->Vortex Inject Inject into GC-MS Vortex->Inject Separate Chromatographic Separation Inject->Separate Detect Mass Spectrometric Detection Separate->Detect Integrate Integrate Peaks Detect->Integrate Identify Identify Impurities (NIST Library) Integrate->Identify Calculate Calculate Purity Identify->Calculate

Caption: Experimental workflow for GC-MS purity assessment.

Analytical_Comparison Purity_Assessment Purity Assessment of This compound GCMS GC-MS (Volatile Impurities) Purity_Assessment->GCMS HPLC HPLC (Non-Volatile Impurities & Quantification) Purity_Assessment->HPLC NMR NMR (Structural Confirmation & qNMR) Purity_Assessment->NMR Identification Identification GCMS->Identification Impurity ID Quantification Quantification HPLC->Quantification Purity % Structure Structure NMR->Structure Structural Info

Caption: Logical relationship of analytical techniques for purity assessment.

Conclusion

A multi-technique approach is recommended for the comprehensive purity assessment of this compound. GC-MS is a powerful tool for the identification of volatile and semi-volatile impurities, providing valuable structural information from mass spectra. HPLC is well-suited for the accurate quantification of the main component and non-volatile impurities. NMR spectroscopy is indispensable for the definitive structural confirmation of this compound and its impurities, with qNMR offering a method for absolute purity determination. The choice and combination of these techniques will depend on the specific quality requirements of the product and the stage of drug development.

Quantitative Analysis of Tetrahydropyranol Isomers: A Comparative Guide to qNMR and HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of isomers is a critical aspect of quality control, process optimization, and regulatory compliance. Tetrahydropyranols, a common structural motif in many natural products and pharmaceuticals, often present as mixtures of isomers. This guide provides an objective comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy and High-Performance Liquid Chromatography (HPLC) for the quantitative analysis of tetrahydropyranol isomers, supported by experimental protocols and representative data.

Principles of Isomer Quantification

Quantitative NMR (qNMR) is a primary analytical method that allows for the direct measurement of the molar concentration of an analyte in a sample. The fundamental principle of qNMR lies in the direct proportionality between the integrated area of a specific resonance signal and the number of nuclei contributing to that signal. By comparing the integral of an analyte's signal to that of a certified internal standard with a known concentration, the absolute quantity of the analyte can be determined without the need for a specific reference standard of the isomer itself. For isomeric mixtures, if distinct and well-resolved signals for each isomer can be identified, their relative ratio can be accurately determined by comparing the integrals of these signals.

High-Performance Liquid Chromatography (HPLC) is a powerful separation technique that physically separates the components of a mixture based on their differential interactions with a stationary phase and a mobile phase. For quantitative analysis, a detector (commonly UV-Vis) measures the response of each eluting isomer. The area under the chromatographic peak is proportional to the concentration of the corresponding isomer. Accurate quantification typically requires calibration curves generated from reference standards for each isomer.

Comparison of qNMR and HPLC for Tetrahydropyranol Isomer Analysis

FeatureqNMRHPLC
Principle Direct, primary method based on signal intensity proportional to molar concentration.Comparative method based on separation and detection, requiring calibration.
Reference Standards Requires a single, certified internal standard (structurally unrelated to the analyte). Does not require individual isomer reference standards for relative quantification.Requires certified reference standards for each isomer for accurate absolute quantification.
Selectivity High, based on unique chemical shifts of non-equivalent protons in each isomer.High, based on differential retention times of isomers.
Accuracy & Precision High accuracy and precision, typically with relative standard deviations (RSD) < 1%.High accuracy and precision, but dependent on the purity of reference standards and calibration quality.
Sample Throughput Lower, especially for experiments requiring long relaxation delays to ensure accurate quantification.Higher, with typical run times of 10-30 minutes per sample.
Sample Consumption Higher (typically milligrams).Lower (typically micrograms).
Destructive No, the sample can be recovered.Yes, the sample is consumed during the analysis.
Structural Information Provides detailed structural confirmation of the isomers simultaneously with quantification.Provides no structural information.
Method Development Can be relatively straightforward, primarily involving the selection of a suitable solvent and internal standard, and optimization of acquisition parameters.Can be more complex and time-consuming, requiring screening of columns, mobile phases, and detector settings.

Experimental Protocols

qNMR Protocol for Quantitative Analysis of Tetrahydropyranol Isomers

This protocol outlines the key steps for determining the isomeric ratio of a hypothetical mixture of two tetrahydropyranol diastereomers.

1. Sample Preparation:

  • Accurately weigh approximately 10-20 mg of the tetrahydropyranol isomer mixture into a clean, dry vial.

  • Accurately weigh approximately 5-10 mg of a suitable internal standard (e.g., maleic acid, 1,4-dinitrobenzene, or dimethyl sulfone). The internal standard should have a certified purity, be stable, non-volatile, and possess signals that do not overlap with the analyte signals.

  • Dissolve both the sample and the internal standard in a known volume (typically 0.6-0.7 mL) of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) in a clean NMR tube. Ensure complete dissolution.

2. NMR Data Acquisition:

  • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve better signal dispersion.

  • Shim the sample to obtain high-resolution spectra with sharp, symmetrical peaks.

  • Key Acquisition Parameters:

    • Pulse Angle: Use a 90° pulse to maximize the signal-to-noise ratio.

    • Relaxation Delay (d1): This is a critical parameter for accurate quantification. It should be set to at least 5 times the longest spin-lattice relaxation time (T₁) of the signals of interest (both analyte and internal standard). A typical starting point is a d1 of 30-60 seconds. T₁ values can be determined using an inversion-recovery experiment.

    • Number of Scans (ns): Acquire a sufficient number of scans to achieve a high signal-to-noise ratio (S/N > 250:1 for <1% integration error).

    • Acquisition Time (aq): Use a sufficiently long acquisition time (e.g., 3-5 seconds) to ensure the free induction decay (FID) has fully decayed.

    • Temperature: Maintain a constant and accurately controlled temperature throughout the experiment.

3. Data Processing and Analysis:

  • Apply a small amount of line broadening (e.g., 0.3 Hz) to improve the S/N without significantly affecting the resolution.

  • Perform accurate phase and baseline correction manually to ensure accurate integration.

  • Identify well-resolved signals that are unique to each tetrahydropyranol isomer. These are often protons adjacent to the stereocenters or the hydroxyl group.

  • Integrate the selected signals for each isomer and the signal for the internal standard.

  • The molar ratio of the isomers is directly proportional to the ratio of their integral values, normalized by the number of protons giving rise to each signal.

  • The absolute concentration of each isomer can be calculated using the following formula:

    Cisomer = (Iisomer / Nisomer) * (NIS / IIS) * (mIS / MWIS) * (MWisomer / msample) * PIS

    Where:

    • C = Concentration or Purity

    • I = Integral value

    • N = Number of protons for the integrated signal

    • m = Mass

    • MW = Molecular Weight

    • P = Purity of the internal standard

    • IS = Internal Standard

HPLC Protocol for Quantitative Analysis of Tetrahydropyranol Isomers

1. Sample and Standard Preparation:

  • Prepare a stock solution of the tetrahydropyranol isomer mixture of a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol (B129727) or acetonitrile).

  • Prepare a series of calibration standards of known concentrations for each pure isomer by diluting their respective stock solutions.

2. HPLC Method:

  • Column: A chiral stationary phase (CSP) column is often required for the separation of enantiomers. For diastereomers, a standard reverse-phase C18 column may be sufficient.

  • Mobile Phase: A mixture of solvents such as acetonitrile (B52724) and water, or methanol and water, often with a modifier like formic acid or trifluoroacetic acid. Gradient elution may be necessary to achieve optimal separation.

  • Flow Rate: Typically 0.5 - 1.5 mL/min.

  • Column Temperature: Maintained at a constant temperature (e.g., 25-40 °C) to ensure reproducible retention times.

  • Injection Volume: Typically 5-20 µL.

  • Detector: A UV-Vis detector set at a wavelength where all isomers have significant absorbance.

3. Data Analysis:

  • Inject the calibration standards to generate a calibration curve for each isomer (peak area vs. concentration).

  • Inject the sample solution.

  • Identify the peaks corresponding to each isomer based on their retention times.

  • Quantify the amount of each isomer in the sample by comparing their peak areas to the respective calibration curves.

Data Presentation

Table 1: Representative Quantitative Data for the Analysis of a Tetrahydropyranol Diastereomer Mixture

MethodDiastereomer 1 (%)Diastereomer 2 (%)Relative Standard Deviation (RSD, n=3)
qNMR 65.234.80.8%
HPLC 64.935.11.2%

Note: This data is representative and will vary depending on the specific isomers and experimental conditions.

Mandatory Visualizations

qNMR_Workflow cluster_prep Sample Preparation cluster_acq NMR Data Acquisition cluster_proc Data Processing & Analysis weigh_sample Accurately weigh tetrahydropyranol isomers weigh_is Accurately weigh internal standard weigh_sample->weigh_is dissolve Dissolve in deuterated solvent weigh_is->dissolve load_sample Insert sample into NMR spectrometer dissolve->load_sample setup_params Set acquisition parameters (d1, ns, 90° pulse) load_sample->setup_params acquire_data Acquire FID setup_params->acquire_data process_fid Fourier Transform, Phase & Baseline Correction acquire_data->process_fid integrate Integrate isomer and internal standard signals process_fid->integrate calculate Calculate isomer ratio and/or concentration integrate->calculate

Caption: Experimental workflow for qNMR analysis of tetrahydropyranol isomers.

Comparison_Logic cluster_qnmr qNMR cluster_hplc HPLC qnmr_principle Molar concentration proportional to signal integral qnmr_adv Advantages: - Primary method - No isomer standards needed - Structural information qnmr_principle->qnmr_adv qnmr_disadv Disadvantages: - Lower throughput - Higher sample consumption qnmr_adv->qnmr_disadv hplc_principle Separation followed by detection hplc_adv Advantages: - High throughput - Lower sample consumption - High sensitivity hplc_principle->hplc_adv hplc_disadv Disadvantages: - Requires isomer standards - No structural information - Method development can be complex hplc_adv->hplc_disadv analysis_goal Quantitative Analysis of Tetrahydropyranol Isomers analysis_goal->qnmr_principle analysis_goal->hplc_principle

Caption: Logical comparison of qNMR and HPLC for isomer analysis.

Conclusion

Both qNMR and HPLC are powerful techniques for the quantitative analysis of tetrahydropyranol isomers, each with its own set of advantages and disadvantages.

  • qNMR stands out as a primary method that provides direct, accurate quantification without the need for individual isomer reference standards, while simultaneously confirming the structure of the analytes. It is particularly advantageous during early-stage development when pure isomer standards may not be available.

  • HPLC is a highly sensitive and high-throughput technique, making it ideal for routine quality control in a manufacturing environment where validated methods and reference standards are established.

The choice between qNMR and HPLC will depend on the specific requirements of the analysis, including the availability of reference standards, the need for structural information, desired sample throughput, and the stage of drug development. In many cases, using these techniques orthogonally can provide the highest level of confidence in the quantitative results.

A Comparative Guide to Catalytic Efficiency in Stereoselective Tetrahydropyran Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The tetrahydropyran (B127337) (THP) motif is a cornerstone in the architecture of numerous natural products and pharmaceuticals. Its stereoselective synthesis is a critical challenge and a testament to the power of modern catalytic methods. This guide provides an objective comparison of leading catalytic systems for the stereoselective synthesis of tetrahydropyrans, focusing on organocatalysis, metal catalysis, and biocatalysis. We present a detailed analysis of their performance, supported by experimental data, to empower researchers in selecting the optimal strategy for their synthetic endeavors.

Performance Comparison of Catalytic Systems

The efficiency of a catalytic system in stereoselective tetrahydropyran synthesis is benchmarked by its ability to deliver high yields and exquisite control over diastereoselectivity and enantioselectivity. The following tables summarize the performance of representative catalysts from each class.

Organocatalysis

Organocatalysis offers a metal-free approach, often characterized by mild reaction conditions and operational simplicity.

Catalyst TypeReactionYield (%)Diastereomeric Ratio (dr)Enantiomeric Excess (ee, %)
Quinine-based Squaramide Michael/Henry/Ketalization Cascade27–80[1][2]>20:1[1][2]93–99[1][2]
Chiral Phosphoric Acid Intramolecular oxa-Michael Additionup to 93[3]>20:1[3]up to 99[3]
Metal Catalysis

Transition metal catalysts are highly effective, often requiring low catalyst loadings and offering unique reactivity profiles.

Catalyst SystemReactionYield (%)Diastereomeric Ratio (dr)Enantiomeric Excess (ee, %)
Copper(II)-Bisphosphine Complex Henry/oxa-Michael Cascadeup to 99>99:1[2][4]98–99[2][4]
Biocatalysis

Biocatalysis leverages the inherent selectivity of enzymes, providing a green and often highly specific route to complex molecules.

BiocatalystReactionYield (%)Stereoselectivity
Cyclase (e.g., AmbDH3) Intramolecular oxa-Michael AdditionHighExcellent (control of up to four stereocenters)[5]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and adaptation.

Organocatalysis: Quinine-based Squaramide Catalyzed Michael/Henry/Ketalization Cascade[1][2]

General Procedure: To a solution of the β-keto ester or acetylacetone (B45752) (0.25 mmol) and the β-nitrostyrene (0.25 mmol) in dichloromethane (B109758) (CH₂Cl₂, 0.5 mL) is added the quinine-based squaramide catalyst (10 mol%). The reaction mixture is stirred at room temperature for the time indicated in the specific procedure (typically 24-48 hours) until the Michael addition is complete (monitored by TLC). Subsequently, the alkynyl aldehyde (0.3 mmol) is added, and the mixture is stirred for an additional 24 hours at room temperature. The solvent is then removed under reduced pressure, and the residue is purified by flash column chromatography on silica (B1680970) gel to afford the desired functionalized tetrahydropyran. For enhanced diastereomeric and enantiomeric purity, recrystallization can be performed.

Organocatalysis: Chiral Phosphoric Acid-Catalyzed Intramolecular oxa-Michael Addition[3]

General Procedure: To a solution of the γ-hydroxy-α,β-unsaturated ester (0.1 mmol) in a suitable solvent (e.g., toluene, 1.0 mL) is added the chiral phosphoric acid catalyst (e.g., (R)-TRIP) (5-10 mol%). The reaction mixture is stirred at the specified temperature (e.g., room temperature or 0 °C) for the time required for complete conversion (monitored by TLC). Upon completion, the reaction mixture is directly purified by flash column chromatography on silica gel to yield the enantiomerically enriched tetrahydropyran.

Metal Catalysis: Copper(II)-Catalyzed Enantioselective Henry and oxa-Michael Cascade[2][4]

General Procedure: In a dried reaction vessel, the copper(II) salt (e.g., Cu(OAc)₂) (10 mol%) and the chiral bisphosphine ligand (11 mol%) are dissolved in a suitable solvent (e.g., ethanol) under an inert atmosphere. The mixture is stirred at room temperature for 30 minutes to form the catalyst complex. The aldehyde (1.0 mmol) and nitromethane (B149229) (2.0 mmol) are then added sequentially. The reaction is stirred at the specified temperature (e.g., 0 °C or -20 °C) for the indicated time. After completion of the Henry reaction, a catalytic amount of a Brønsted acid (e.g., camphorsulfonic acid, CSA) is added to promote the intramolecular oxa-Michael cyclization. The reaction is monitored by TLC. Once the cyclization is complete, the reaction mixture is quenched, and the product is extracted with an organic solvent. The combined organic layers are dried, concentrated, and purified by flash column chromatography to afford the 2,6-cis-substituted tetrahydropyran.

Biocatalysis: Cyclase (AmbDH3) Catalyzed Intramolecular oxa-Michael Addition[5]

General Procedure: The enzyme AmbDH3 is a promising biocatalyst for the synthesis of tetrahydropyrans.[5] In a typical enzymatic reaction, the substrate, a suitable hydroxy-enone, is dissolved in a buffered aqueous solution (e.g., phosphate (B84403) buffer, pH 7.5). The purified AmbDH3 enzyme is added to the substrate solution. The reaction mixture is incubated at a controlled temperature (e.g., 30 °C) with gentle agitation. The progress of the reaction is monitored by analytical techniques such as HPLC or GC. Upon completion, the product is extracted from the aqueous phase using an appropriate organic solvent. The organic extract is then dried and concentrated, and the product is purified by chromatography. The stability and broad substrate tolerance of AmbDH3 make it suitable for gram-scale conversions.[5]

Mandatory Visualization

The following diagrams illustrate the generalized workflow for comparing catalytic efficiencies and the reaction pathway for a representative organocatalytic cascade.

G cluster_0 Catalyst Efficiency Comparison Workflow A Substrate Selection (Define Scope) C High-Throughput Screening (Initial Catalyst Scaffolds) A->C B Catalyst Library (Organo-, Metal-, Bio-) B->C D Reaction Optimization (Solvent, Temp., Conc.) C->D Promising Hits E Product Analysis (Yield, dr, ee) D->E F Data Analysis & Comparison E->F G Lead Catalyst Identification F->G G cluster_1 Michael/Henry/Ketalization Cascade Start β-Keto Ester + β-Nitrostyrene Michael Michael Adduct Start->Michael Michael Addition Catalyst Quinine-Squaramide Catalyst Catalyst->Michael Henry Hemiketal Intermediate Catalyst->Henry Michael->Henry Henry Reaction Aldehyde Alkynyl Aldehyde Aldehyde->Henry Product Tetrahydropyran Henry->Product Ketalization

References

Bridging the Gap: A Comparative Guide to Computational and Experimental NMR Data for Tetrahydropyranones

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise structural elucidation of novel compounds is paramount. Tetrahydropyranones, a common scaffold in many biologically active molecules, often present conformational ambiguities that can be resolved by combining experimental Nuclear Magnetic Resonance (NMR) spectroscopy with computational modeling. This guide provides an objective comparison of experimental and computationally derived NMR data for a representative tetrahydropyranone derivative, offering insights into the accuracy and utility of in silico methods in structural verification.

This guide will delve into the experimental and computational methodologies, present a direct comparison of the resulting data, and visualize the workflow for a comprehensive understanding of this synergistic approach.

Data Presentation: A Head-to-Head Comparison

To illustrate the correlation between experimental and theoretical data, we present a comparative analysis of the ¹H and ¹³C NMR chemical shifts for a representative substituted tetrahydropyranone. The experimental values are obtained from spectroscopic analysis, while the computational data is derived from Density Functional Theory (DFT) calculations.

Table 1: Comparison of Experimental and Calculated ¹H and ¹³C NMR Chemical Shifts (δ in ppm) for a Representative Tetrahydropyranone Derivative

Atom No.Experimental ¹H (ppm)Calculated ¹H (ppm)Δδ (ppm)Experimental ¹³C (ppm)Calculated ¹³C (ppm)Δδ (ppm)
2-ax2.552.510.0435.234.80.4
2-eq2.702.650.05---
3-ax1.801.750.0530.129.70.4
3-eq2.102.040.06---
5-ax2.402.360.0442.542.00.5
5-eq2.652.600.05---
6-ax4.304.250.0568.968.20.7
6-eq------
C=O---208.5207.90.6

Note: The data presented in this table is a representative example compiled from typical literature values for illustrative purposes and to demonstrate the expected level of agreement between experimental and computational methods.

Experimental and Computational Protocols

A robust comparison relies on well-defined methodologies for both the experimental acquisition and the computational prediction of NMR data.

Experimental Protocol: NMR Spectroscopy

The experimental ¹H and ¹³C NMR spectra are typically acquired on a high-field NMR spectrometer. The following parameters represent a standard protocol:

  • Instrument: Bruker Avance III HD 500 MHz spectrometer (or equivalent).

  • Solvent: Deuterated chloroform (B151607) (CDCl₃) or dimethyl sulfoxide (B87167) (DMSO-d₆) is commonly used, with the residual solvent peak serving as an internal standard.

  • Concentration: Approximately 5-10 mg of the sample is dissolved in 0.5-0.7 mL of the deuterated solvent.

  • Temperature: Spectra are typically recorded at room temperature (298 K).

  • ¹H NMR:

    • Pulse Program: A standard single-pulse experiment (zg30) is used.

    • Spectral Width: Typically 0-12 ppm.

    • Number of Scans: 16-64 scans are averaged to improve the signal-to-noise ratio.

  • ¹³C NMR:

    • Pulse Program: A proton-decoupled pulse program (e.g., zgpg30) is used to simplify the spectrum to single lines for each carbon.

    • Spectral Width: Typically 0-220 ppm.

    • Number of Scans: 1024 or more scans are often required due to the low natural abundance of the ¹³C isotope.

Computational Protocol: DFT-Based NMR Calculations

Computational prediction of NMR chemical shifts is a multi-step process that involves conformational analysis and quantum mechanical calculations. The Gauge-Independent Atomic Orbital (GIAO) method within the framework of DFT is the most widely accepted approach.[1]

  • Conformational Search: For flexible molecules like tetrahydropyranones, a thorough conformational search is crucial. This is often performed using molecular mechanics force fields (e.g., MMFF94).

  • Geometry Optimization: The low-energy conformers identified are then subjected to geometry optimization using DFT. A common level of theory is the B3LYP functional with a 6-31G(d,p) basis set.[1]

  • NMR Chemical Shift Calculation: For the optimized geometries, the ¹H and ¹³C NMR isotropic shielding values are calculated using the GIAO method. A higher level of theory, such as the mPW1PW91 functional with the 6-31+G(d,p) basis set, is often employed for better accuracy.

  • Solvent Effects: The influence of the solvent is typically included using a continuum solvent model, such as the Polarizable Continuum Model (PCM).

  • Chemical Shift Referencing: The calculated isotropic shielding values (σ) are converted to chemical shifts (δ) by referencing them to the calculated shielding of a standard, typically tetramethylsilane (B1202638) (TMS), using the equation: δ_sample = σ_TMS - σ_sample.

Visualization of the Comparative Workflow

The logical flow from a synthesized compound to the validated structure through the integration of experimental and computational NMR is illustrated below.

Figure 1. Workflow illustrating the parallel experimental and computational approaches for NMR-based structural elucidation of tetrahydropyranones.

Conclusion

The comparison of experimental and computational NMR data provides a powerful tool for the unambiguous structural and stereochemical assignment of tetrahydropyranone derivatives. While minor deviations between calculated and experimental chemical shifts are expected, the high degree of correlation, as demonstrated in the representative data, validates the use of computational methods as a reliable and often indispensable tool in modern chemical research and drug development. This integrated approach not only confirms molecular structures but also provides valuable insights into their conformational preferences in solution.

References

A Comparative Guide to the Biological Activity of Tetrahydro-2H-pyran-3-ol Stereoisomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Critical Role of Stereochemistry in Biological Activity

Chirality, the three-dimensional arrangement of atoms in a molecule, is a fundamental concept in pharmacology.[1] Many drugs are chiral, existing as enantiomers—mirror-image isomers that are not superimposable.[2] These enantiomers can exhibit profound differences in their pharmacological and toxicological profiles because biological systems, such as enzymes and receptors, are themselves chiral.[3][4]

The differential effects of stereoisomers can manifest in various ways:

  • Pharmacodynamics: One enantiomer (the eutomer) may bind with high affinity to a biological target, eliciting the desired therapeutic effect, while the other (the distomer) may have lower affinity, no activity, or even produce off-target effects or toxicity.[5]

  • Pharmacokinetics: Enantiomers can differ in their absorption, distribution, metabolism, and excretion (ADME) profiles.[6] Enzymes involved in drug metabolism are often stereospecific, leading to different metabolic pathways and rates for each enantiomer.[6]

A classic example is the non-steroidal anti-inflammatory drug (NSAID) ibuprofen. The (S)-enantiomer is responsible for its anti-inflammatory and analgesic effects, while the (R)-enantiomer is significantly less active.[1][2] Similarly, the sedative effects of the drug thalidomide (B1683933) were attributed to the (R)-enantiomer, whereas the (S)-enantiomer was tragically found to be teratogenic.[5][7] These examples underscore the critical importance of studying stereoisomers individually.

Conceptual Comparison of Tetrahydro-2H-pyran-3-ol Stereoisomers

Based on the principles of stereopharmacology, we can anticipate that the (R)- and (S)-enantiomers of this compound will exhibit different biological activities. The chiral center at the C3 position, bearing a hydroxyl group, is a key feature for potential interactions with biological targets.

Hypothetical Data Presentation

The following table presents a conceptual framework for comparing the biological activities of the (R)- and (S)-enantiomers of this compound. It is important to note that the values presented here are hypothetical and for illustrative purposes only, as specific experimental data for this compound is not available in the public domain. This table serves as a template for the types of data that should be generated in a comparative study.

Parameter(R)-tetrahydro-2H-pyran-3-ol(S)-tetrahydro-2H-pyran-3-olRationale for Potential Differences
Target Binding Affinity (Kd) Lower Value (Higher Affinity)Higher Value (Lower Affinity)The spatial orientation of the hydroxyl group and the pyran ring oxygen can lead to differential hydrogen bonding and van der Waals interactions with a chiral binding site on a receptor or enzyme.
Enzyme Inhibition (IC50) Lower Value (More Potent)Higher Value (Less Potent)The precise fit of one enantiomer into the active site of an enzyme can lead to more effective inhibition.
Cellular Potency (EC50) Lower Value (More Potent)Higher Value (Less Potent)Differences in target binding and/or cell permeability can result in one enantiomer being more effective at the cellular level.
In Vivo Efficacy (ED50) Lower Value (More Potent)Higher Value (Less Potent)A combination of pharmacodynamic and pharmacokinetic differences will likely result in one enantiomer being more efficacious in a whole organism.
Metabolic Stability (t1/2) Longer Half-lifeShorter Half-lifeStereoselective metabolism by enzymes such as cytochrome P450s can lead to one enantiomer being cleared from the body more rapidly than the other.
Toxicity (LD50) Higher Value (Less Toxic)Lower Value (More Toxic)Off-target interactions or the formation of toxic metabolites can be enantiomer-specific.

Experimental Protocols for Stereoselective Biological Assays

To empirically determine the biological activity of this compound stereoisomers, the following experimental protocols would be essential.

Target Binding Assays
  • Objective: To determine the binding affinity of each enantiomer to a specific biological target (e.g., receptor, enzyme).

  • Methodology:

    • Preparation of Target: Isolate and purify the target protein.

    • Radioligand Binding: A radiolabeled ligand with known affinity for the target is incubated with the target protein in the presence of varying concentrations of each enantiomer.

    • Separation and Detection: The bound and free radioligand are separated, and the amount of bound radioactivity is quantified.

    • Data Analysis: The data is used to calculate the dissociation constant (Kd) or the inhibitory constant (Ki) for each enantiomer, which are measures of binding affinity.

Enzyme Inhibition Assays
  • Objective: To measure the potency of each enantiomer in inhibiting the activity of a specific enzyme.

  • Methodology:

    • Enzyme Reaction: The purified enzyme is incubated with its substrate in the presence of varying concentrations of each enantiomer.

    • Activity Measurement: The rate of product formation or substrate depletion is measured over time using a suitable detection method (e.g., spectrophotometry, fluorometry).

    • Data Analysis: The half-maximal inhibitory concentration (IC50), the concentration of the inhibitor required to reduce enzyme activity by 50%, is calculated for each enantiomer.

Cell-Based Assays
  • Objective: To assess the functional effect of each enantiomer on cultured cells.

  • Methodology:

    • Cell Culture: Grow a relevant cell line in a suitable culture medium.

    • Compound Treatment: Treat the cells with a range of concentrations of each enantiomer.

    • Functional Readout: Measure a relevant cellular response, such as cell viability (e.g., MTT assay), proliferation, apoptosis, or the activation of a specific signaling pathway (e.g., reporter gene assay).

    • Data Analysis: Determine the half-maximal effective concentration (EC50) for each enantiomer.

In Vivo Studies
  • Objective: To evaluate the efficacy and pharmacokinetic properties of each enantiomer in a living organism.

  • Methodology:

    • Animal Model: Select an appropriate animal model for the disease or condition of interest.

    • Dosing: Administer varying doses of each enantiomer to different groups of animals.

    • Efficacy Assessment: Measure the therapeutic effect of each enantiomer over time using relevant endpoints.

    • Pharmacokinetic Analysis: Collect blood samples at various time points after administration to determine the concentration of each enantiomer and its metabolites. This allows for the calculation of pharmacokinetic parameters such as half-life (t1/2), clearance, and volume of distribution.

    • Toxicology: Monitor the animals for any adverse effects to assess the toxicity of each enantiomer.

Visualizing Stereoselective Interactions

The following diagrams illustrate the conceptual basis for the differential biological activity of stereoisomers.

Caption: Conceptual model of stereoselective binding to a chiral receptor.

Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_testing Biological Evaluation racemate Racemic this compound chiral_sep Chiral Separation racemate->chiral_sep r_iso (R)-isomer chiral_sep->r_iso s_iso (S)-isomer chiral_sep->s_iso invitro In Vitro Assays (Binding, Enzyme, Cell-based) r_iso->invitro s_iso->invitro invivo In Vivo Studies (Efficacy, PK, Toxicity) invitro->invivo comparison Comparative Analysis invivo->comparison

Caption: General workflow for comparing the biological activity of stereoisomers.

Conclusion

While specific comparative data on the biological activities of (R)- and (S)-tetrahydro-2H-pyran-3-ol is currently lacking, the fundamental principles of stereopharmacology strongly suggest that they will exhibit distinct biological profiles. For researchers in drug discovery and development, it is imperative to synthesize and test the individual enantiomers of any chiral compound to fully understand its therapeutic potential and safety profile. The experimental protocols and conceptual frameworks presented in this guide provide a roadmap for such an investigation. The use of single-enantiomer drugs can lead to more selective pharmacological profiles, improved therapeutic indices, and simpler pharmacokinetics.[8]

References

Safety Operating Guide

Proper Disposal of Tetrahydro-2H-pyran-3-ol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides essential, immediate safety and logistical information, including operational and disposal plans for tetrahydro-2H-pyran-3-ol. Adherence to these procedures is vital for ensuring a safe laboratory environment and compliance with regulatory standards.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, ensure that all personnel handling this compound are familiar with its potential hazards. While the toxicological properties of this compound have not been fully investigated, it is categorized as an irritant to the mucous membranes and upper respiratory tract.[1]

Personal Protective Equipment (PPE): Always wear appropriate PPE, including:

  • Safety goggles or a face shield

  • Chemical-resistant gloves

  • A laboratory coat

Ventilation: Handle this compound in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the risk of inhalation.

Spill Management: In the event of a spill, immediately evacuate the area and alert your institution's Environmental Health and Safety (EHS) office. Small spills can be absorbed with an inert material (e.g., vermiculite, sand) and placed in a sealed, labeled container for hazardous waste disposal.

Step-by-Step Disposal Protocol

The disposal of this compound must be managed as hazardous waste. Do not dispose of this chemical down the drain or in regular trash receptacles.

  • Waste Identification and Segregation:

    • Treat all materials contaminated with this compound, including the pure compound, solutions, and used containers, as hazardous waste.

    • Segregate this waste stream from other chemical wastes to prevent accidental mixing and potentially reactive incompatibilities. Specifically, keep it separate from strong acids, bases, and oxidizing agents.

  • Containerization and Labeling:

    • Use a dedicated, leak-proof, and chemically compatible container for the collection of this compound waste. The original container is often a suitable choice.[2]

    • Clearly label the container with the words "Hazardous Waste," the full chemical name "this compound," and the approximate quantity.

    • Indicate the date when the first of the waste was added to the container.

  • Storage:

    • Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory.

    • This area should be secure, away from sources of heat or ignition, and equipped with secondary containment to mitigate potential leaks.

  • Arrange for Professional Disposal:

    • Contact your institution's EHS office or a licensed hazardous waste disposal contractor to schedule a pickup.

    • The recommended disposal method for this compound is incineration.[1] A safety data sheet suggests to "Dissolve or mix the material with a combustible solvent and burn in a regulated, chemical incinerator equipped with after burner and scrubber."[1]

Quantitative Data Summary

ParameterValueReference
CAS Number 19752-84-2[1]
Molecular Formula C5H10O2[3]
Molecular Weight 102.13 g/mol [3]

Disposal Workflow Diagram

G This compound Disposal Workflow cluster_0 In-Lab Procedures cluster_1 External Disposal A Identify Waste: This compound and contaminated materials B Segregate from incompatible wastes A->B C Containerize in a leak-proof, compatible container B->C D Label Container: 'Hazardous Waste', Chemical Name, Date C->D E Store in designated Satellite Accumulation Area with secondary containment D->E F Contact EHS or licensed waste vendor E->F G Schedule waste pickup F->G H Professional Disposal: Incineration in a chemical incinerator G->H

Caption: Workflow for the safe disposal of this compound.

References

Personal protective equipment for handling tetrahydro-2H-pyran-3-ol

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Tetrahydro-2H-pyran-3-ol

This guide provides critical safety, handling, and disposal information for researchers, scientists, and drug development professionals working with this compound (CAS No: 19752-84-2). Adherence to these protocols is essential for ensuring personal safety and minimizing environmental impact.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as a substance that causes skin and serious eye irritation, and may cause respiratory irritation.[1][2][3] It is harmful if swallowed or inhaled.[2] Therefore, stringent use of appropriate Personal Protective Equipment (PPE) is mandatory.

Table 1: Recommended Personal Protective Equipment (PPE)

PPE CategoryItemSpecification & Rationale
Eye & Face Protection Safety GogglesMust be chemical splash-resistant with side protection to prevent contact with eyes.[1] A full-face shield may be necessary for splash-prone procedures.
Hand Protection Chemical-Resistant GlovesWear gloves selected based on chemical resistance and duration of use.[1] While specific data for this compound is limited, butyl rubber or Viton™ gloves are recommended for similar organic compounds. Nitrile gloves may offer temporary protection but should be changed immediately upon contamination.
Body Protection Laboratory CoatA chemical-resistant lab coat should be worn and fully buttoned to protect skin and personal clothing from contamination.[1][2][4]
Respiratory Protection Ventilation / RespiratorAll handling must occur in a well-ventilated area, preferably a certified chemical fume hood, to keep airborne concentrations low.[1][3][4] If ventilation is inadequate, a NIOSH-approved respirator with an appropriate organic vapor cartridge is required.[2]

Operational Plan: Step-by-Step Handling Procedure

This protocol outlines the procedural steps for the safe handling of this compound from preparation to post-handling.

Preparation
  • Risk Assessment: Before starting any work, perform a comprehensive risk assessment specific to the planned experiment.

  • Engineering Controls: Confirm that the designated chemical fume hood is operational and that an eyewash station and safety shower are accessible and unobstructed.[2][3]

  • Gather Materials: Ensure all necessary equipment, including the chemical, glassware, and properly labeled waste containers, are ready and within the fume hood.

  • PPE Inspection: Carefully inspect all PPE for any signs of damage, such as cracks or tears, before use.

Handling
  • Location: Conduct all transfers and manipulations of this compound inside a certified chemical fume hood.[4]

  • Avoid Contact: Handle the chemical carefully to prevent direct contact with skin, eyes, and clothing.[1][2] Avoid generating aerosols or vapors.

  • Personal Hygiene: Do not eat, drink, or smoke in the laboratory area.[5] Wash hands thoroughly with soap and water immediately after handling the chemical and before leaving the lab.[1][3]

Spill Management
  • Immediate Action: In case of a spill, evacuate non-essential personnel from the area.

  • Containment: Absorb the spill using an inert material like vermiculite, sand, or earth.[2][5] Do not use combustible materials.

  • Cleanup: Wearing appropriate PPE, carefully collect the absorbent material and place it into a suitable, sealed, and clearly labeled container for hazardous waste disposal.[2][5]

  • Decontamination: Clean the spill area thoroughly.

Disposal Plan

Proper disposal is critical to prevent environmental contamination and ensure regulatory compliance. All waste containing this compound must be treated as hazardous waste.[6]

Waste Segregation and Collection
  • Waste Identification: All materials contaminated with this compound, including empty containers, used gloves, and absorbent materials from spills, are to be considered hazardous waste.[6]

  • Segregation: Keep halogenated organic waste separate from non-halogenated waste streams to prevent incompatible reactions.[4]

  • Container Requirements: Use a dedicated, leak-proof container made of a compatible material with a secure screw-top cap.[4][6] The container must be kept closed when not in use.[3][4]

Disposal Procedure
  • Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and an accurate list of its contents.[4][6]

  • Storage: Store the sealed waste container in a designated and secure satellite accumulation area within the laboratory, away from heat sources.

  • Final Disposal: Arrange for the disposal of the waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[3][6] Do not pour this chemical down the drain. [1]

Experimental Workflow and Safety Diagram

The following diagram illustrates the key decision points and safety procedures for handling this compound.

start Start: Handling This compound prep 1. Preparation Phase start->prep risk_assessment Conduct Risk Assessment prep->risk_assessment ppe_check Inspect & Don PPE (Goggles, Gloves, Lab Coat) risk_assessment->ppe_check controls_check Verify Engineering Controls (Fume Hood, Eyewash) ppe_check->controls_check handling 2. Handling Phase (Inside Fume Hood) controls_check->handling spill_event Spill? handling->spill_event spill_procedure Spill Response: 1. Evacuate 2. Absorb (Inert) 3. Collect Waste spill_event->spill_procedure Yes post_handling 3. Post-Handling & Disposal spill_event->post_handling No spill_procedure->post_handling decontaminate Decontaminate Glassware & Work Surfaces post_handling->decontaminate dispose_waste Segregate & Store Hazardous Waste decontaminate->dispose_waste remove_ppe Remove PPE Correctly dispose_waste->remove_ppe wash_hands Wash Hands Thoroughly remove_ppe->wash_hands end End wash_hands->end

Caption: Workflow for safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.